molecular formula C16H13N3 B1669018 Yellow AB CAS No. 85-84-7

Yellow AB

Cat. No.: B1669018
CAS No.: 85-84-7
M. Wt: 247.29 g/mol
InChI Key: KLCDQSGLLRINHY-UHFFFAOYSA-N
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Description

Yellow AB is a member of azobenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyldiazenylnaphthalen-2-amine
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InChI

InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2
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InChI Key

KLCDQSGLLRINHY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
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DSSTOX Substance ID

DTXSID0058932
Record name 1-(Phenylazo)-2-naphthylamine
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Molecular Weight

247.29 g/mol
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Physical Description

Orange to red solid; [HSDB] Orange to orange-red crystalline platelets; [MSDSonline]
Record name Yellow AB
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Solubility

Very soluble in ethanol, acetic acid, Soluble in alcohol, carbon tetrachloride, acetic acid, vegetable oils, Practically insoluble in water, In water, 0.30 mg/L at 37 °C
Record name C.I. FOOD YELLOW 10
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Color/Form

Red platelets from absolute alcohol, Orange or red platelets, Orange crystals

CAS No.

85-84-7
Record name Yellow No. 2
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Record name C.I. Food Yellow 10
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Record name Grasal Yellow
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Record name 2-Naphthalenamine, 1-(2-phenyldiazenyl)-
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Record name 1-(Phenylazo)-2-naphthylamine
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Record name 1-(phenylazo)naphthalen-2-amine
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Record name 1-(PHENYLAZO)-2-NAPHTHYLAMINE
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Melting Point

103 °C, MP: 102-104 °C
Record name C.I. FOOD YELLOW 10
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of compounds commonly referred to as Yellow AB. The term "this compound" can be ambiguous, as it has been used to describe at least two distinct azo dyes: Fast this compound (C.I. Acid Yellow 9) and Solvent Yellow 5. This document will address both compounds, clarifying their individual properties and methodologies for their study, tailored for researchers, scientists, and drug development professionals.

Part 1: Fast this compound (C.I. Acid Yellow 9)

Fast this compound, also known by its E number E105, is a water-soluble azo dye.[1] It was historically used as a food colorant but has since been delisted in Europe and the USA due to toxicological concerns.[2][3] Today, it serves as an analytical reference standard and a model compound for environmental studies on the degradation of azo dyes.[2][4]

Physicochemical Properties of Fast this compound

The key physicochemical properties of Fast this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid[2][5]
Synonyms Acid Yellow 9, C.I. 13015, Food Yellow 2, E105[2][5]
CAS Number 2706-28-7[2][5]
Molecular Formula C₁₂H₁₁N₃O₆S₂ (Acid form)[2][6]
Molecular Weight 357.36 g/mol (Acid form)[2][6]
Molecular Formula C₁₂H₉N₃Na₂O₆S₂ (Disodium salt)[1][2]
Molecular Weight 401.33 g/mol (Disodium salt)[1]
Melting Point 102-104 °C[5][6]
Solubility Soluble in water.[5]
UV-Vis λmax 420 nm, 491 nm[5]
Experimental Protocols

The synthesis of Fast this compound is a classic example of azo dye formation, involving two primary steps: the diazotization of sulfanilic acid and its subsequent coupling with orthanilic acid.[2]

Part A: Diazotization of Sulfanilic Acid [2]

  • In a 100 mL beaker, dissolve 2.0 g of anhydrous sodium carbonate in 25 mL of distilled water.

  • To this solution, add 4.8 g of sulfanilic acid.

  • In a separate beaker, dissolve 1.8 g of sodium nitrite (B80452) in 10 mL of water.

  • Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 5 °C in an ice-water bath.

  • Slowly add 5 mL of concentrated hydrochloric acid, diluted with 10 g of crushed ice, to the cooled solution while stirring. A fine precipitate of the diazonium salt should form.

  • Keep this suspension in the ice bath for the next step.

Part B: Azo Coupling [2]

  • In a 250 mL beaker, dissolve 4.5 g of 2-aminobenzenesulfonic acid in 50 mL of a 1 M sodium hydroxide (B78521) solution.

  • Cool this solution to 5 °C in an ice-water bath.

  • While maintaining vigorous stirring and a temperature below 10 °C, slowly add the cold diazonium salt suspension from Part A to the 2-aminobenzenesulfonic acid solution. An intense yellow-orange color will develop.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated Fast this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold, saturated NaCl solution.

  • Recrystallize the crude product from a minimal amount of hot water for purification, if necessary.

  • Dry the purified product.

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Purification A1 Dissolve Na2CO3 in H2O A2 Add Sulfanilic Acid A1->A2 A4 Mix & Cool to 5°C A2->A4 A3 Prepare NaNO2 Solution A3->A4 A5 Add HCl + Ice A4->A5 A6 Diazonium Salt Suspension A5->A6 B3 Combine with Diazonium Salt A6->B3 B1 Dissolve Orthanilic Acid in NaOH B2 Cool to 5°C B1->B2 B4 Stir for 30 min C1 Vacuum Filtration B4->C1 C2 Wash with NaCl Solution C1->C2 C3 Recrystallization (Optional) C2->C3 C4 Dry Product C3->C4

Caption: Synthesis workflow for Fast this compound.

HPLC is a primary technique for the detection and quantification of Fast this compound.[7]

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable. A C18 reversed-phase column is commonly used.[4][7]

  • Standard Preparation : Prepare a stock solution of Fast this compound (e.g., 1 mg/mL) in deionized water. From this, create a series of working standards by serial dilution.[4]

  • Mobile Phase : A typical mobile phase involves a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[4]

  • Calibration : Inject the working standards to construct a calibration curve by plotting the chromatographic peak area against the known concentrations.[4]

  • Sample Analysis : Prepare the sample by dissolving or extracting it in a suitable solvent, followed by filtration. Inject the prepared sample into the HPLC system.

  • Quantification : Determine the concentration of Fast this compound in the sample by comparing its peak area to the calibration curve.[4]

G A Prepare Stock & Working Standards C Inject Standards into HPLC A->C B Prepare Sample (Dissolve/Extract & Filter) E Inject Sample into HPLC B->E D Generate Calibration Curve (Peak Area vs. Conc.) C->D G Quantify Concentration using Calibration Curve D->G F Measure Peak Area E->F F->G

Caption: General workflow for HPLC analysis.

Part 2: Solvent Yellow 5 (this compound)

Solvent Yellow 5, also known as 1-Phenylazo-2-naphthalenamine, is another azo dye referred to as this compound.[8] Unlike Fast this compound, it is not water-soluble and was historically used to color products like oleomargarine.[8][9]

Physicochemical Properties of Solvent Yellow 5

Key properties of Solvent Yellow 5 are detailed below.

PropertyValueReference(s)
CAS Name 1-Phenylazo-2-naphthalenamine[8]
Synonyms C.I. Solvent Yellow 5, FD & C Yellow No. 3, C.I. 11380[8]
CAS Number 85-84-7[8][10]
Molecular Formula C₁₆H₁₃N₃[8][11]
Molecular Weight 247.29 g/mol [8][11]
Appearance Red platelets or orange/light yellow powder.[8][9][10]
Melting Point 102-104 °C[8][10]
Boiling Point ~380.33 °C (rough estimate)[10]
Solubility Practically insoluble in water. Soluble in alcohol, carbon tetrachloride, acetic acid, and vegetable oils.[8][9][10]
Spectral Properties In strong sulfuric acid, it appears blu-ray purple; upon dilution, it turns red with an orange precipitate. An alcoholic solution turns red with the addition of HCl.[10]
Experimental Protocols

The preparation of Solvent Yellow 5 involves the coupling of diazotized aniline (B41778) with 2-naphthylamine (B18577) (β-naphthylamine).[9][10]

  • Diazotization : Aniline is diazotized using a standard procedure, typically involving sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Coupling : The resulting aniline diazonium salt is then coupled with 2-naphthylamine to form the final product, 1-Phenylazo-2-naphthalenamine.[10]

Solvent Yellow 5 can be purified by recrystallization from solvents such as glacial acetic acid, an acetic acid/water mixture, or ethanol.[9][10]

Disclaimer: The experimental protocols provided are for informational purposes and are adapted from established methods. Researchers should conduct their own risk assessments and optimizations. The use of these compounds may be restricted, and their toxicological properties should be carefully considered.

References

synthesis of 1-(Phenylazo)-2-naphthalenamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(Phenylazo)-2-naphthalenamine (Yellow AB)

Abstract

This technical guide provides a comprehensive overview of the , an azo dye commonly known as this compound or C.I. Solvent Yellow 5. The synthesis is a classic example of a diazo coupling reaction, involving two primary stages: the diazotization of aniline (B41778) and the subsequent azo coupling of the resulting benzenediazonium (B1195382) salt with 2-naphthalenamine. This document offers detailed chemical principles, experimental protocols, characterization data, and safety considerations pertinent to its synthesis, tailored for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Azo compounds, characterized by the presence of a diazene (B1210634) functional group (–N=N–) linking two aromatic rings, constitute the largest and most versatile class of synthetic dyes. Their extensive conjugation is responsible for their vibrant colors, leading to widespread application in the textile, printing, and chemical industries. 1-(Phenylazo)-2-naphthalenamine (CAS No. 85-84-7) is a notable member of this family, historically used as a colorant.[1][2] The synthesis route is a robust two-step process. The first stage involves the conversion of a primary aromatic amine, aniline, into a benzenediazonium salt. The second stage is the electrophilic aromatic substitution reaction where this diazonium salt couples with an electron-rich nucleophile, 2-naphthalenamine, to form the final azo dye.[1]

Physicochemical and Characterization Data

The key identifying properties and characterization data for 1-(Phenylazo)-2-naphthalenamine are summarized below for easy reference.

Table 1: Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 1-(Phenyldiazenyl)naphthalen-2-amine[2]
Synonyms This compound, C.I. Solvent Yellow 5, C.I. 11380[1][3]
CAS Number 85-84-7[4]
Molecular Formula C₁₆H₁₃N₃[4]
Molecular Weight 247.30 g/mol [4]
Appearance Orange or red platelets/crystals[3][5]
Melting Point 102-104 °C[1][4]
Solubility Insoluble in water; Soluble in ethanol (B145695), acetic acid, and oils.[2][5]
Table 2: Spectroscopic Data
TechniqueDataReference(s)
UV-Vis In ethanol, the solution appears orange. Addition of HCl causes a shift to red.[1]
FT-IR (KBr) Characteristic peaks expected for N-H stretching, aromatic C-H stretching, N=N stretching, and C=C aromatic ring stretching.-
¹H NMR Complex aromatic multiplets expected in the range of δ 7.0-8.5 ppm. A broad singlet corresponding to the -NH₂ protons.-
¹³C NMR Multiple signals expected in the aromatic region (δ 110-150 ppm).-

Synthesis Pathway and Mechanism

The proceeds via diazotization followed by an azo coupling reaction.

Overall Reaction

The overall reaction can be summarized as follows: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O C₆H₅N₂⁺Cl⁻ + C₁₀H₇NH₂ → C₁₆H₁₃N₃ + HCl

Reaction Mechanism

Step 1: Diazotization of Aniline In a cold, acidic solution (typically HCl), sodium nitrite (B80452) (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the nitrogen atom in aniline attacks the nitrosonium ion. Subsequent proton transfers and the elimination of a water molecule result in the formation of the relatively stable benzenediazonium ion. This step is critically temperature-sensitive and must be maintained between 0-5 °C to prevent the diazonium salt from decomposing.[6]

Step 2: Azo Coupling The benzenediazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of 2-naphthalenamine. The amino group (-NH₂) is a strong activating group, directing the substitution to the ortho position (C1). The diazonium ion attacks the C1 position of the naphthalene (B1677914) ring, followed by the elimination of a proton to restore aromaticity, yielding the final product, 1-(Phenylazo)-2-naphthalenamine.[6]

Visualization of Synthesis Pathway

Synthesis_Pathway cluster_diazotization Step 1: Diazotization (0-5 °C) Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2 NaNO₂ + HCl NaNO2->Diazonium Naphthylamine 2-Naphthalenamine Product 1-(Phenylazo)-2- naphthalenamine Naphthylamine->Product Step 2: Azo Coupling (Electrophilic Aromatic Substitution) Diazonium->Product Step 2: Azo Coupling (Electrophilic Aromatic Substitution)

Caption: Reaction scheme for the .

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents
  • Aniline (C₆H₅NH₂), Reagent Grade

  • Sodium Nitrite (NaNO₂), ACS Grade

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • 2-Naphthalenamine (C₁₀H₇NH₂), >98% purity

  • Ethanol (C₂H₅OH), for recrystallization

  • Urea (optional, to quench excess nitrous acid)

  • Sodium Hydroxide (NaOH), for pH adjustment if needed

  • Crushed Ice

  • Distilled Water

Protocol 1: Preparation of Benzenediazonium Chloride
  • In a 250 mL beaker, combine aniline (e.g., 0.05 mol) with a mixture of concentrated HCl (e.g., 15 mL) and water (25 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Aniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.052 mol) in cold water (e.g., 15 mL).

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes. The formation of a clear solution indicates the successful creation of the benzenediazonium salt. Keep this solution in the ice bath for immediate use in the next step.

Protocol 2: Azo Coupling Reaction
  • In a separate 500 mL beaker, dissolve 2-naphthalenamine (e.g., 0.05 mol) in a suitable solvent such as dilute acetic acid or ethanol/water mixture.

  • Cool this solution to 5-10 °C in an ice bath with vigorous stirring.

  • Slowly add the cold benzenediazonium chloride solution (from Protocol 1) to the 2-naphthalenamine solution. The addition should be done portion-wise over 20-30 minutes, maintaining the temperature below 10 °C.

  • A colored precipitate of 1-(Phenylazo)-2-naphthalenamine should form immediately.[1]

  • Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification
  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any unreacted salts and acid.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or glacial acetic acid.[1][5]

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at low temperature.

  • Weigh the final product and calculate the percentage yield.

Visualization of Experimental Workflowdot

// Nodes for each step start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; diazotization [label="1. Diazotization\n(Aniline + NaNO₂/HCl at 0-5 °C)", fillcolor="#FFFFFF", color="#4285F4", style="filled,dashed", fontcolor="#202124"]; coupling_prep [label="2. Coupling Component Prep\n(Dissolve 2-Naphthalenamine)", fillcolor="#FFFFFF", color="#34A853", style="filled,dashed", fontcolor="#202124"]; coupling [label="3. Azo Coupling\n(Mix solutions at <10 °C)", fillcolor="#FFFFFF", color="#EA4335", style="filled,dashed", fontcolor="#202124"]; filtration [label="4. Isolation\n(Vacuum Filtration & Washing)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="5. Purification\n(Recrystallization from Ethanol/Acetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="6. Characterization\n(Melting Point, Spectroscopy)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow sequence start -> diazotization; start -> coupling_prep; diazotization -> coupling; coupling_prep -> coupling; coupling -> filtration; filtration -> purification; purification -> analysis; analysis -> end; }

References

An In-Depth Technical Guide to the Mechanism of Toxicity of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow AB (1-phenylazo-2-naphthylamine) is an azo dye that has been used in various industrial applications. While its use in food is prohibited in many countries, concerns regarding its potential toxicity persist due to possible environmental and occupational exposures. This technical guide provides a comprehensive overview of the core mechanism of toxicity of this compound, focusing on its metabolic activation, genotoxicity, and carcinogenicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and related azo dyes. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical biological pathways involved in this compound's toxicity.

Acute and Chronic Toxicity

This compound is classified as a Category 4 substance for acute oral toxicity. The acute toxicity of this compound is considered to be low. For the closely related compound N-phenyl-2-naphthylamine, the oral median lethal dose (LD50) in rats has been reported to be 8,730 mg/kg[1]. Chronic exposure to this compound and its metabolites is of greater toxicological concern, primarily due to its potential carcinogenic effects.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesRouteLD50Reference
N-phenyl-2-naphthylamineRatOral8,730 mg/kg[1]

Metabolic Activation and Genotoxicity

The primary mechanism of this compound's toxicity is its metabolic activation into reactive electrophilic species that can damage cellular macromolecules, including DNA. This bioactivation process involves two main enzymatic pathways: azo reduction and oxidative metabolism.

Azo Reduction

The initial step in the metabolism of many azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily carried out by azoreductases present in the liver and, significantly, by the gut microbiota. Azo reduction of this compound results in the formation of aromatic amines, namely aniline (B41778) and 1-amino-2-naphthylamine. Both of these metabolites are known to be toxic and carcinogenic.

Oxidative Metabolism

Both the parent compound, this compound, and its aromatic amine metabolites can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes (notably CYP1A1) and peroxidases[2][3][4].

  • Oxidation of this compound: Similar to the well-studied azo dye Sudan I, this compound can be oxidized to form C-hydroxylated metabolites, which are generally considered detoxification products. However, oxidation can also lead to the formation of a reactive benzenediazonium (B1195382) ion through the enzymatic splitting of the azo group. This cation is a potent electrophile that can readily form covalent adducts with DNA[2][3].

  • Oxidation of Aromatic Amine Metabolites: The aniline and 1-amino-2-naphthylamine metabolites can be N-hydroxylated by CYP enzymes to form N-hydroxyarylamines. These intermediates can be further esterified (e.g., by N-acetyltransferases or sulfotransferases) to form highly reactive nitrenium ions, which are potent mutagens and carcinogens that readily bind to DNA.

The following diagram illustrates the proposed metabolic activation pathway of this compound.

Metabolic Activation of this compound cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation Yellow_AB This compound (1-phenylazo-2-naphthylamine) Aniline Aniline Yellow_AB->Aniline Azo Reduction (Azoreductases, Gut Microbiota) 1_Amino_2_Naphthylamine 1-Amino-2-naphthylamine Yellow_AB->1_Amino_2_Naphthylamine Azo Reduction Benzenediazonium Benzenediazonium Ion Yellow_AB->Benzenediazonium Oxidation (CYP450) N_Hydroxy_Aniline N-Hydroxyaniline Aniline->N_Hydroxy_Aniline N-hydroxylation (CYP450) N_Hydroxy_1A2N N-Hydroxy-1-amino- 2-naphthylamine (B18577) 1_Amino_2_Naphthylamine->N_Hydroxy_1A2N N-hydroxylation (CYP450) DNA_Adducts DNA Adducts Benzenediazonium->DNA_Adducts Nitrenium_Aniline Aniline Nitrenium Ion N_Hydroxy_Aniline->Nitrenium_Aniline Esterification (NAT, SULT) Nitrenium_1A2N 1-Amino-2-naphthylamine Nitrenium Ion N_Hydroxy_1A2N->Nitrenium_1A2N Esterification (NAT, SULT) Nitrenium_Aniline->DNA_Adducts Nitrenium_1A2N->DNA_Adducts

Metabolic activation pathway of this compound.
DNA Adduct Formation

The reactive metabolites of this compound can covalently bind to DNA, forming DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. For the closely related Sudan I, the predominant DNA adduct formed by the benzenediazonium ion has been identified as 8-(phenylazo)guanine[2]. The metabolites of 2-naphthylamine are known to form several DNA adducts[5][6]. The formation and persistence of these DNA adducts in target tissues are considered critical initiating events in the process of chemical carcinogenesis.

Quantitative analysis of DNA adducts in the urinary bladder of rats treated with Sudan I, a compound structurally similar to this compound, revealed the presence of two principal adducts at levels of 7.2 and 3.8 adducts per 10⁹ nucleotides, respectively[7]. These adducts accounted for approximately 68% of the total DNA adducts observed[7].

Table 2: DNA Adduct Levels of Sudan I in Rat Urinary Bladder

AdductLevel (adducts / 10⁹ nucleotides)Percentage of Total AdductsReference
Principal Adduct 17.2~68% (combined)[7]
Principal Adduct 23.8~68% (combined)[7]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified N-phenyl-2-naphthylamine (a synonym for this compound) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans"[8]. However, there is limited evidence of its carcinogenicity in experimental animals[9][10].

Studies on N-phenyl-2-naphthylamine in mice have shown an increased incidence of tumors. Oral administration in one strain of male mice resulted in a statistically significant increase in the incidence of all tumors, particularly hepatomas[10]. Subcutaneous administration also led to an increased total tumor incidence in female mice of one strain and hepatomas in males of another strain[10]. Repeated subcutaneous injections in mice, especially after unilateral nephrectomy, resulted in a significant increase in total tumor incidence, including hemangiosarcomas of the kidney and lung carcinomas[8][11]. While these studies indicate a carcinogenic potential, specific dose-response data for tabulation are not consistently reported.

Effects on Other Cellular Pathways

Currently, there is a lack of specific data on the effects of this compound on other critical cellular pathways, such as apoptosis and oxidative stress. However, the generation of reactive metabolites during its metabolism suggests a potential to induce oxidative stress through the production of reactive oxygen species (ROS). An imbalance in the cellular redox state can lead to oxidative damage to lipids, proteins, and DNA, and can trigger apoptotic cell death. Further research is needed to elucidate the specific effects of this compound on these pathways.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to assess the toxicity of azo dyes like this compound, based on internationally recognized guidelines.

Ames Test (Bacterial Reverse Mutation Assay) - Based on OECD Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. For azo dyes, a modified protocol is often necessary to facilitate metabolic activation.

Ames Test Workflow Start Start Prepare_Bacteria Prepare cultures of Salmonella typhimurium strains (e.g., TA98, TA100) Start->Prepare_Bacteria Prepare_S9 Prepare S9 mix (from induced rat or hamster liver) Start->Prepare_S9 Prepare_Test_Substance Prepare serial dilutions of this compound Start->Prepare_Test_Substance Incubation Combine bacteria, S9 mix, and this compound in a test tube Prepare_Bacteria->Incubation Prepare_S9->Incubation Prepare_Test_Substance->Incubation Pre_Incubation Pre-incubate at 37°C (to allow for metabolic activation) Incubation->Pre_Incubation Plating Add molten top agar (B569324) and pour onto minimal glucose agar plates Pre_Incubation->Plating Incubate_Plates Incubate plates at 37°C for 48-72 hours Plating->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze data for a dose-dependent increase in revertant colonies Count_Colonies->Analyze_Data End End Analyze_Data->End

Workflow for the Ames Test.
In Vivo Carcinogenicity Study - Based on OECD Guideline 451

Long-term carcinogenicity studies in rodents are essential for evaluating the carcinogenic potential of a substance in mammals.

Carcinogenicity Study Workflow Start Start Animal_Selection Select rodent species (e.g., rats, mice) and randomize into groups Start->Animal_Selection Dose_Administration Administer this compound (e.g., in diet or by gavage) at multiple dose levels and a control Animal_Selection->Dose_Administration Observation Daily clinical observation for signs of toxicity and regular body weight and food consumption measurements Dose_Administration->Observation Long_Term_Exposure Continue exposure for a significant portion of the animal's lifespan (e.g., 2 years for rats) Observation->Long_Term_Exposure Necropsy At termination, perform a full necropsy on all animals Long_Term_Exposure->Necropsy Histopathology Collect and preserve all organs and tissues for histopathological examination Necropsy->Histopathology Data_Analysis Statistically analyze tumor incidence and other pathological findings Histopathology->Data_Analysis End End Data_Analysis->End

Workflow for an In Vivo Carcinogenicity Study.
Comet Assay (Single Cell Gel Electrophoresis) - Based on OECD Guideline 489

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells, providing a measure of genotoxicity.

Comet Assay Workflow Start Start Cell_Isolation Isolate cells from tissues of interest (from control and treated animals) Start->Cell_Isolation Embedding Embed cells in low-melting-point agarose on a microscope slide Cell_Isolation->Embedding Lysis Lyse cells with detergent and high salt to remove membranes and proteins Embedding->Lysis Unwinding Treat with alkaline buffer to unwind DNA Lysis->Unwinding Electrophoresis Perform electrophoresis under alkaline conditions Unwinding->Electrophoresis Neutralization Neutralize the gel Electrophoresis->Neutralization Staining Stain DNA with a fluorescent dye (e.g., SYBR Green) Neutralization->Staining Visualization Visualize comets using a fluorescence microscope Staining->Visualization Scoring Quantify DNA damage by measuring comet tail length and intensity Visualization->Scoring End End Scoring->End

Workflow for the Comet Assay.

Conclusion

The toxicity of this compound is primarily driven by its metabolic activation to reactive species that can cause genotoxicity through the formation of DNA adducts. While classified as a Group 3 carcinogen by IARC, there is limited evidence from animal studies suggesting a carcinogenic potential. The key metabolic pathways involve azo reduction by gut microbiota and hepatic enzymes, followed by oxidative metabolism of the resulting aromatic amines by CYP enzymes and peroxidases. A comprehensive understanding of these mechanisms is crucial for assessing the risk associated with exposure to this compound and other related azo dyes. Further research is warranted to elucidate the specific effects of this compound on cellular pathways such as apoptosis and oxidative stress, and to obtain more definitive quantitative data on its carcinogenicity. The standardized experimental protocols outlined in this guide provide a framework for future toxicological evaluations.

References

An In-depth Technical Guide to the Toxicological Data on FD&C Yellow No. 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for the delisted color additive FD&C Yellow No. 3. The primary chemical identity of this substance is 1-(phenylazo)-2-naphthalenamine (CAS 85-84-7), also known by synonyms such as Oil Yellow AB and Solvent Yellow 5. Formerly permitted for use in food, drugs, and cosmetics, FD&C Yellow No. 3 was delisted in the United States due to safety concerns. This document synthesizes the existing, though in some areas limited, data on its acute and chronic toxicity, genotoxicity, and carcinogenicity. Information regarding its metabolism is also presented to provide insight into its toxicological mechanisms. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals.

Chemical Identity and Regulatory Status

  • Chemical Name: 1-(phenylazo)-2-naphthalenamine

  • CAS Number: 85-84-7[1]

  • Synonyms: FD&C Yellow No. 3, Oil this compound, Solvent Yellow 5, C.I. Solvent Yellow 5, C.I. 11380, this compound[1]

  • Molecular Formula: C₁₆H₁₃N₃

  • Regulatory Status: Delisted as a permitted color additive for food, drug, and cosmetic use in the United States.[1] The International Agency for Research on Cancer (IARC) has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited or inadequate evidence.[1]

Toxicological Data

The available quantitative and qualitative toxicological data for FD&C Yellow No. 3 are summarized below. It is important to note that much of the detailed research dates back several decades, and comprehensive modern toxicological assessments are scarce.

Acute Toxicity
SpeciesRouteParameterValueReference
MouseOralLDLo (Lowest Published Lethal Dose)1 g/kg--INVALID-LINK--
Chronic Toxicity
SpeciesRouteDurationObserved EffectsReference
RatOralChronicGeneral toxicity was observed.--INVALID-LINK--
Carcinogenicity

FD&C Yellow No. 3 is considered a questionable carcinogen based on experimental data.

SpeciesRouteResultsClassificationReference
Experimental AnimalsOralTumorigenic data reportedQuestionable Carcinogen--INVALID-LINK--
N/AN/ANot classifiable as to its carcinogenicity to humansIARC Group 3--INVALID-LINK--
Genotoxicity

Reports indicate that FD&C Yellow No. 3 has mutagenic potential.

Assay TypeSystemMetabolic ActivationResultsReference
Mutation DataNot SpecifiedNot SpecifiedPositive--INVALID-LINK--
Reproductive and Developmental Toxicity

There is a significant lack of available data regarding the reproductive and developmental toxicity of FD&C Yellow No. 3.

Experimental Protocols

Detailed experimental protocols for the historical studies on FD&C Yellow No. 3 are not extensively documented in readily accessible literature. However, based on standard toxicological practices of the eras in which these studies were likely conducted, and general methodologies for the assays mentioned, the following represents a generalized overview of potential protocols.

Chronic Toxicity Study (Rat, Oral - General Protocol)
  • Test Substance: FD&C Yellow No. 3 (Oil this compound).

  • Species: Albino rats.

  • Administration: The test substance would have been incorporated into the diet at various concentrations.

  • Duration: Typically, chronic toxicity studies in rats extend for a significant portion of the animal's lifespan, often up to two years.

  • Parameters Monitored:

    • Clinical observations for signs of toxicity.

    • Body weight and food consumption measurements.

    • Hematological and clinical chemistry analyses at various time points.

    • Gross necropsy at the termination of the study.

    • Histopathological examination of major organs and tissues.

  • Endpoints: Determination of a No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicity.

Ames Test (Bacterial Reverse Mutation Assay - General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Histidine-requiring mutant strains of Salmonella typhimurium.

  • Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in the bacteria, allowing them to grow on a histidine-deficient medium.

  • Methodology:

    • Several strains of S. typhimurium are exposed to the test substance at various concentrations.

    • The exposure is conducted both with and without a metabolic activation system (typically a rat liver homogenate, S9 fraction) to mimic mammalian metabolism.

    • The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.

Visualization of Pathways and Workflows

Generalized Metabolic Pathway of Azo Dyes

Azo dyes like FD&C Yellow No. 3 are known to undergo metabolic reduction, primarily by the gut microbiota. This initial step cleaves the azo bond, leading to the formation of aromatic amines. These amines can then be absorbed and undergo further metabolism in the liver.

G cluster_gut Gastrointestinal Tract cluster_liver Liver A FD&C Yellow No. 3 (1-(phenylazo)-2-naphthalenamine) B Azo Reductase (from Gut Microbiota) A->B C Aromatic Amines (e.g., Aniline and 1-amino-2-naphthylamine) B->C Reductive Cleavage D Phase I Metabolism (e.g., Oxidation, Hydroxylation) C->D E Phase II Metabolism (e.g., Glucuronidation, Sulfation) D->E F Excretion (Urine, Feces) E->F

Generalized metabolic pathway of FD&C Yellow No. 3.
Experimental Workflow for an Ames Test

The following diagram illustrates a typical workflow for conducting an Ames test to evaluate the mutagenic potential of a substance.

G cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis A Prepare Test Substance (FD&C Yellow No. 3) D Incubate Bacteria with Test Substance (+/- S9) A->D B Prepare Bacterial Strains (S. typhimurium his-) B->D C Prepare S9 Mix (for Metabolic Activation) C->D E Plate on Histidine- Deficient Agar D->E F Incubate at 37°C E->F G Count Revertant Colonies F->G H Compare to Controls G->H I Determine Mutagenic Potential H->I

Workflow for a typical Ames test.

Conclusion

The available toxicological data on the delisted color additive FD&C Yellow No. 3 (1-(phenylazo)-2-naphthalenamine) are limited and largely based on older studies. The substance is considered moderately toxic by ingestion and is classified as a questionable carcinogen with evidence of mutagenicity. There is a notable absence of comprehensive data on its reproductive and developmental toxicity. The primary metabolic pathway is believed to involve reductive cleavage of the azo bond by intestinal microflora, leading to the formation of aromatic amines that can undergo further metabolism in the liver. Due to its delisted status and the presence of toxicological concerns, the use of FD&C Yellow No. 3 in food, drugs, or cosmetics is not permitted in the United States. Further research using modern toxicological methodologies would be necessary to fully characterize its risk profile.

References

A Technical Guide to the Carcinogenicity of Azo Dyes in Food

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Azo dyes are synthetic colorants extensively used in the food industry due to their stability, vibrant colors, and cost-effectiveness. However, significant toxicological concerns exist regarding their potential carcinogenicity. This guide provides a detailed examination of the metabolic pathways, mechanisms of carcinogenesis, key experimental evidence, and testing protocols related to food-grade azo dyes. The primary carcinogenic risk is not typically from the parent dye molecule but from the aromatic amines released upon metabolic reduction of the characteristic azo bond (-N=N-). This process, primarily mediated by microbial azoreductases in the anaerobic environment of the gut, liberates potentially genotoxic compounds that can be further activated to DNA-reactive electrophiles, leading to mutations and initiating carcinogenesis. This document synthesizes current research for scientists and professionals in toxicology and drug development, presenting data in a structured format and visualizing complex pathways to facilitate a deeper understanding of the associated risks.

Introduction

Azo dyes represent the largest class of synthetic dyes, accounting for over 60-70% of all dyes used industrially.[1] Their application spans various sectors, including textiles, cosmetics, pharmaceuticals, and food products.[1][2][3] In the food industry, they are used to restore color lost during processing, enhance natural colors, and provide a consistent, appealing appearance to products.[3]

The fundamental structure of an azo dye is characterized by one or more azo groups (-N=N-) linking aromatic rings.[2][4] While the intact dyes are often large, water-soluble molecules that are poorly absorbed from the gastrointestinal tract, their metabolic breakdown products pose a significant health concern.[5] The core issue of their carcinogenicity lies in the reductive cleavage of the azo bond, which can release known carcinogenic or mutagenic aromatic amines, such as benzidine.[6][7] Consequently, global regulatory bodies have restricted or banned the use of specific azo dyes capable of producing these hazardous metabolites.[1][6][8]

Metabolism of Azo Dyes

The toxicological fate of ingested azo dyes is primarily determined by their metabolism. This process involves two main pathways: reductive cleavage by intestinal microbiota and, to a lesser extent, by hepatic enzymes.[5][7][9]

2.1 Role of Intestinal Microbiota

The anaerobic environment of the lower gastrointestinal tract is the principal site for azo dye metabolism.[4][5][10] The diverse microbial community in the gut possesses a significant capacity to reduce azo bonds using azoreductase enzymes.[2][9][11] These enzymes, which can be flavin-dependent or flavin-free, catalyze the cleavage of the -N=N- bond, breaking the dye molecule into its constituent aromatic amines.[2] Studies have shown that intestinal bacterial reductases may be more critical than liver enzymes in the metabolism of these dyes.[2][9] Both water-soluble and insoluble azo dyes can be reduced by these intestinal bacteria.[2][12]

2.2 Role of Hepatic Enzymes

While the gut microbiota plays the primary role, hepatic enzymes in the liver can also contribute to azo dye reduction.[5][11] The liver contains both microsomal and soluble azoreductases that can cleave the azo linkage.[5] However, the aerobic nature of the liver makes this reductive process less favorable compared to the anaerobic gut environment.[5] Lipophilic, water-insoluble dyes are more likely to be metabolized by liver enzymes as they are more readily absorbed and can access these enzyme systems.[5][11]

G cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract (Anaerobic) cluster_liver Liver (Aerobic) AzoDye Azo Dye in Food GutMicrobiota Gut Microbiota AzoDye->GutMicrobiota Primary Pathway HepaticEnzymes Hepatic Enzymes AzoDye->HepaticEnzymes Secondary Pathway (for absorbed dyes) AzoReductase_Gut Bacterial Azoreductases GutMicrobiota->AzoReductase_Gut AromaticAmines Metabolites: Aromatic Amines AzoReductase_Gut->AromaticAmines Reductive Cleavage AzoReductase_Liver Hepatic Azoreductases (Microsomal & Soluble) HepaticEnzymes->AzoReductase_Liver AzoReductase_Liver->AromaticAmines Reductive Cleavage Absorption Systemic Absorption AromaticAmines->Absorption

Figure 1: Metabolic pathway of ingested azo dyes.

Mechanisms of Carcinogenicity

The carcinogenicity of azo dyes is a multi-step process that begins with their metabolism into aromatic amines. The parent dyes are often not carcinogenic, but their metabolites can be.[2][12]

3.1 Metabolic Activation of Aromatic Amines

Following their formation in the gut and absorption into circulation, aromatic amines undergo metabolic activation, primarily in the liver.[13] This process involves N-oxidation catalyzed by cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2) to form N-hydroxy arylamines.[13][14] These intermediates can be further converted into highly reactive electrophilic species, such as N-acetoxyarylamines or nitrenium ions, through esterification (e.g., by N-acetyltransferases or sulfotransferases).[13]

3.2 DNA Adduct Formation

These highly reactive, electrophilic metabolites can covalently bind to nucleophilic sites on cellular macromolecules, most critically DNA.[13][14][15] The formation of DNA adducts, often at the C8 or N2 positions of guanine (B1146940) bases, is a key initiating event in chemical carcinogenesis.[15][16] These adducts can disrupt the normal structure of DNA, leading to errors during DNA replication and repair.[14][15][17] If these errors are not corrected, they can result in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes.[14]

3.3 Oxidative Stress

In addition to direct DNA damage via adduct formation, the metabolism of azo dyes and their aromatic amine derivatives can generate reactive oxygen species (ROS), leading to oxidative stress.[12][18] This can cause further cellular damage, including oxidative DNA lesions (e.g., 8-oxo-dG), lipid peroxidation, and protein damage, contributing to the carcinogenic process.[19]

G AzoDye Azo Dye AromaticAmine Aromatic Amine (e.g., Benzidine) AzoDye->AromaticAmine Azo Reduction (Gut/Liver) Nhydroxy N-hydroxy Arylamine AromaticAmine->Nhydroxy Metabolic Activation (e.g., N-oxidation via CYP450) ReactiveElectrophile Reactive Electrophile (e.g., Nitrenium Ion) Nhydroxy->ReactiveElectrophile Esterification (e.g., Acetylation) DNA Cellular DNA ReactiveElectrophile->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Mutation Replication Error -> Mutation Adduct->Mutation Cancer Tumor Initiation & Promotion Mutation->Cancer

Figure 2: General mechanism of azo dye carcinogenicity.

Key Experimental Evidence and Data

The assessment of azo dye carcinogenicity relies on a combination of in vitro genotoxicity assays and long-term in vivo animal bioassays.

4.1 In Vitro Genotoxicity Studies

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test for mutagenicity. Many aromatic amines derived from azo dyes, such as benzidine, are mutagenic in Salmonella typhimurium strains TA98 and TA100, typically requiring metabolic activation (S9 mix).[2]

  • Comet Assay: This assay detects DNA strand breaks in cells. Studies have shown that some azo dyes and their metabolites can induce DNA damage in mammalian cells, as detected by the Comet assay.[20][21]

  • Micronucleus Test: This assay detects chromosomal damage. Azo dyes have been reported to induce chromosomal aberrations in mammalian cells.[20]

4.2 In Vivo Carcinogenicity Studies

Long-term studies in animal models, typically rats and mice, are the gold standard for assessing carcinogenic potential.[22][23] For example, oral administration of o-Aminoazotoluene has been shown to produce liver tumors in rats.[2] The banned food contaminant Sudan I has been found to form DNA adducts in the liver of rats.[15] A study on the food dye Carmoisine administered orally to mice for 120 days showed a significant decrease in body weight at higher doses and the potential for genotoxicity.[20]

Table 1: Summary of Toxicological Data for Selected Azo Dyes and Metabolites

CompoundTypeTest SystemKey FindingsReference(s)
Carmoisine Food Azo DyeIn vivo (Mice)Decreased body weight at high doses (200 & 400 mg/kg bw); potential genotoxicity.[20]
Tartrazine Food Azo DyeGeneral AssessmentConsidered non-mutagenic and non-carcinogenic at an ADI of 7.5 mg/kg body weight.[2]
Sunset Yellow Food Azo DyeIn vitro (Ames Test)Not mutagenic in Salmonella Typhimurium.[2]
Sudan I Banned Food ContaminantIn vivo (Rats) / GeneralForms DNA adducts in the liver; classified as an IARC Category 3 carcinogen.[2][15]
o-Aminoazotoluene Azo Dye / MetaboliteIn vivo (Rats) / In vitro (Ames)Produces liver tumors in rats; mutagenic to S. Typhimurium TA98 and TA100 with S9 activation.[2]
Benzidine Aromatic Amine MetaboliteIn vitro (Ames Test) / GeneralMutagenic to S. Typhimurium TA98 and TA100; potent human bladder carcinogen.[2][5]
1-Amino-2-naphthol Aromatic Amine MetaboliteIn vitro (Ames Test)Mutagenic to S. Typhimurium TA100 with S9 activation.[2]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of genotoxicity and carcinogenicity.

5.1 Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to identify direct-acting mutagens and those requiring activation.

  • Exposure: The test compound is incubated with the bacterial culture and S9 mix (if used) in a plate incorporation or pre-incubation method.

  • Incubation: Plates are incubated for 48-72 hours to allow for bacterial growth.

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

G start Start prep_bacteria Prepare Bacterial Strains (e.g., S. typhimurium TA98/TA100) start->prep_bacteria prep_s9 Prepare S9 Metabolic Activation Mix start->prep_s9 mix Mix Bacteria, Test Compound, and Buffer (+/- S9 Mix) prep_bacteria->mix prep_s9->mix incubate Incubate Mixture (Pre-incubation Method) mix->incubate plate Pour onto Minimal Glucose Agar Plates incubate->plate incubate_plates Incubate Plates (37°C for 48-72h) plate->incubate_plates count Count Revertant Colonies incubate_plates->count analyze Analyze Data: Compare to Controls count->analyze positive Positive Result (Mutagenic) analyze->positive Significant Increase negative Negative Result (Non-mutagenic) analyze->negative No Significant Increase end End positive->end negative->end G start Start dose_selection Dose Range Finding (90-Day Study) start->dose_selection main_study Main Study Setup (Rats/Mice, 3 Dose Groups + Control) dose_selection->main_study dosing Chronic Dosing Phase (18-24 months) main_study->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring necropsy Terminal Necropsy dosing->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis carcinogenic Evidence of Carcinogenicity analysis->carcinogenic Significant Increase in Tumors non_carcinogenic No Evidence of Carcinogenicity analysis->non_carcinogenic No Significant Increase end End carcinogenic->end non_carcinogenic->end G cluster_pathway PI3K-Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits GSK3B GSK3B Akt->GSK3B Inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Normally Promotes Apoptosis GSK3B->Proliferation Normally Inhibits Proliferation AzoMetabolites Azo Dye Metabolites (Genotoxic Stress) AzoMetabolites->PI3K Can Dysregulate

References

Metabolic Pathways of Yellow AB In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of "Yellow AB," a term that can refer to two distinct azo dye compounds: Fast this compound (also known as Acid Yellow 9) and 1-phenylazo-2-naphthylamine. Due to the potential for ambiguity, this document will address the metabolic fate of both compounds, drawing upon available scientific literature. The focus will be on the core processes of absorption, distribution, metabolism, and excretion (ADME), with detailed experimental protocols and visual representations of the metabolic pathways.

Introduction

Azo dyes are a significant class of synthetic organic compounds characterized by the presence of one or more azo bonds (-N=N-). Their widespread use in industries such as textiles, food, and cosmetics necessitates a thorough understanding of their metabolic fate and potential toxicological implications. In vivo, the metabolism of azo dyes is a critical determinant of their biological activity, as it can lead to either detoxification or metabolic activation to more toxic or carcinogenic compounds. The primary metabolic event for most azo dyes is the reductive cleavage of the azo bond, a reaction predominantly carried out by the anaerobic bacteria of the gut microbiome.

Part 1: Fast this compound (Acid Yellow 9)

Fast this compound is a sulfonated azo dye formerly used as a food colorant (E105) but now delisted in Europe and the USA due to toxicological concerns.[1] Its water-soluble nature, conferred by the presence of sulfonic acid groups, influences its absorption and excretion profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: As a water-soluble and highly polar compound, Fast this compound is poorly absorbed from the upper gastrointestinal tract.[2]

  • Distribution: Following oral ingestion, the majority of the unabsorbed dye passes to the lower intestine.

  • Metabolism: The primary site of metabolism is the anaerobic environment of the large intestine.[2] Here, intestinal microorganisms, possessing azoreductase enzymes, cleave the azo bond.[2][3][4] This reductive cleavage is the key metabolic step, resulting in the formation of aromatic amines.[2][3] Hepatic enzymes in the liver also have some azoreductase activity, but the gut microbiota is considered the major contributor to the metabolism of ingested azo dyes.[4] The predicted primary metabolites of Fast this compound are 4-aminobenzenesulfonic acid (sulfanilic acid) and 2-amino-5-aminobenzenesulfonic acid.

  • Excretion: The resulting aromatic amine metabolites can be absorbed into the bloodstream and undergo further metabolism in the liver before being excreted in the urine. Unchanged dye and unabsorbed metabolites are excreted in the feces.

Quantitative Data

Detailed quantitative in vivo metabolic data for Fast this compound is scarce in publicly available literature, a consequence of its delisting as a food additive.[3] The available information is largely qualitative, as summarized in the table below.

CompoundRoute of AdministrationAnimal ModelMetabolites IdentifiedQuantitative ObservationsReference
Fast this compoundOralPredicted4-aminobenzenesulfonic acid, 2-amino-5-aminobenzenesulfonic acidNot available. Metabolism is presumed to follow the general pathway for azo dyes.[3]
General Azo DyesOralRodentsAromatic aminesLD50 values generally between 250 and 2,000 mg/kg body weight.[2]

Metabolic Pathway of Fast this compound

Fast_Yellow_AB_Metabolism Fast this compound Fast this compound Gut Microbiota (Azoreductases) Gut Microbiota (Azoreductases) Fast this compound->Gut Microbiota (Azoreductases) Oral Ingestion Reductive Cleavage of Azo Bond Reductive Cleavage of Azo Bond Gut Microbiota (Azoreductases)->Reductive Cleavage of Azo Bond 4-aminobenzenesulfonic acid (Sulfanilic acid) 4-aminobenzenesulfonic acid (Sulfanilic acid) Reductive Cleavage of Azo Bond->4-aminobenzenesulfonic acid (Sulfanilic acid) 2-amino-5-aminobenzenesulfonic acid 2-amino-5-aminobenzenesulfonic acid Reductive Cleavage of Azo Bond->2-amino-5-aminobenzenesulfonic acid Excretion (Feces) Excretion (Feces) Reductive Cleavage of Azo Bond->Excretion (Feces) Unabsorbed Absorption Absorption 4-aminobenzenesulfonic acid (Sulfanilic acid)->Absorption 2-amino-5-aminobenzenesulfonic acid->Absorption Liver Metabolism Liver Metabolism Absorption->Liver Metabolism Excretion (Urine) Excretion (Urine) Liver Metabolism->Excretion (Urine)

Metabolic pathway of Fast this compound in vivo.

Part 2: this compound (1-phenylazo-2-naphthylamine) and Structurally Similar Compounds

1-phenylazo-2-naphthylamine belongs to the non-sulfonated, solvent-soluble class of azo dyes. A closely related and more extensively studied compound is 1-(phenylazo)-2-naphthol, also known as Sudan I. Due to the structural similarity and the availability of more detailed metabolic data for Sudan I, it will be used as a proxy to describe the metabolic pathways of this class of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Being more lipophilic than sulfonated dyes, these compounds are more readily absorbed from the gastrointestinal tract.

  • Distribution: After absorption, they are distributed to various tissues, with the liver being a primary site of metabolism.

  • Metabolism: The metabolism of 1-(phenylazo)-2-naphthol (Sudan I) is more complex than that of sulfonated azo dyes and involves several pathways:

    • Reductive Cleavage: Similar to other azo dyes, the azo bond can be cleaved by gut microbiota and hepatic enzymes to yield aniline (B41778) and 1-amino-2-naphthol.

    • Oxidative Metabolism (Cytochrome P450): The primary enzymes involved in the oxidative metabolism of Sudan I are Cytochrome P450s (CYPs), particularly CYP1A1.[5] This pathway leads to the formation of C-hydroxylated metabolites, which are considered detoxification products.[5][6] Key metabolites include 1-(4-hydroxyphenylazo)-2-naphthol (B4646304) (4'-OH-Sudan I) and 1-(phenylazo)-naphthalene-2,6-diol (6-OH-Sudan I).[6] These hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[6]

    • Peroxidase-Mediated Metabolism: Peroxidases can also metabolize Sudan I, leading to the formation of reactive radical species that can bind to DNA, forming adducts.[5][6] This is considered a metabolic activation pathway leading to genotoxicity.[5][6]

  • Excretion: Metabolites are primarily excreted in the urine and bile.[6][7]

Quantitative Data

While more data is available for Sudan I compared to Fast this compound, comprehensive quantitative in vivo data is still limited. The following table summarizes key findings.

CompoundRoute of AdministrationAnimal ModelMetabolites IdentifiedQuantitative ObservationsReference
1-(phenylazo)-2-naphthol (Sudan I)OralRat, Rabbit1-(4-hydroxyphenylazo)-2-naphthol, 1-(phenylazo)-naphthalene-2,6-diol, and their glucuronides.C-hydroxylated metabolites are major products found in urine and bile. The formation of DNA adducts, such as 8-(phenylazo)guanine, has been demonstrated in vivo, indicating metabolic activation.[6]
2-Naphthylamine (B18577) (a potential metabolite)IntraperitonealRatN-acetylated, N-glucuronidated, C-oxidized, and N-oxidized metabolites.In untreated rat hepatocytes, 2-NA was mainly N-acetylated (66%) and N-glucuronidated (19%). Following induction with 3-methylcholanthrene, C- and N-oxidation increased significantly to 63% and 18%, respectively.[8]

Metabolic Pathway of 1-phenylazo-2-naphthol (Sudan I)

Sudan_I_Metabolism cluster_main_pathways Metabolic Pathways of Sudan I cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Metabolism (Detoxification) cluster_activation Metabolic Activation (Genotoxicity) Sudan I Sudan I Azoreductases Azoreductases Sudan I->Azoreductases Gut Microbiota / Liver CYP1A1 CYP1A1 Sudan I->CYP1A1 Liver Peroxidases Peroxidases Sudan I->Peroxidases Aniline Aniline Azoreductases->Aniline 1-amino-2-naphthol 1-amino-2-naphthol Azoreductases->1-amino-2-naphthol C-hydroxylated Metabolites C-hydroxylated Metabolites CYP1A1->C-hydroxylated Metabolites Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) C-hydroxylated Metabolites->Conjugation (Glucuronidation/Sulfation) Excreted Conjugates Excreted Conjugates Conjugation (Glucuronidation/Sulfation)->Excreted Conjugates Reactive Radicals Reactive Radicals Peroxidases->Reactive Radicals DNA Adducts DNA Adducts Reactive Radicals->DNA Adducts Covalent Binding

Metabolic pathways of 1-phenylazo-2-naphthol (Sudan I).

Experimental Protocols

In Vivo Study Design (Rodent Model)

This protocol outlines a general procedure for an in vivo study to assess the metabolism of an azo dye in a rodent model.

  • Animal Model: Male and female rats (e.g., Wistar or Sprague-Dawley) or mice are commonly used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[9][10][11]

  • Dosing: The test azo dye is administered orally via gavage. A range of doses, including a control group receiving the vehicle only, is typically used.[10][11]

  • Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h) for several days. Blood samples can also be collected at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

  • Sample Preparation:

    • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates before extraction.

    • Feces: Homogenized and extracted with a suitable solvent.

    • Plasma/Serum: Proteins are precipitated (e.g., with acetonitrile (B52724) or methanol) before analysis.

  • Analysis: Samples are analyzed for the parent dye and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection.[12][13][14]

Protocol for Azoreductase Activity Assay

This in vitro assay is used to measure the activity of azoreductase enzymes, which can be isolated from gut bacteria or liver fractions obtained from in vivo studies.

  • Enzyme Source: Prepare a cell-free extract from intestinal microbiota or a liver S9 fraction from experimental animals.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate (B84403) buffer (e.g., 25 mM, pH 7.0-7.4).[15][16][17]

    • Azo dye substrate (e.g., 20-25 µM).[15][16]

    • Enzyme preparation (a suitable amount).[15][16]

  • Initiation: Start the reaction by adding a cofactor, typically NADH or NADPH (e.g., 0.1 mM).[15][16]

  • Measurement: Monitor the decrease in absorbance at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.[15][18] The rate of decolorization is proportional to the azoreductase activity.

  • Calculation: One unit of azoreductase activity is often defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute.[17][18]

Protocol for Analysis of Aromatic Amine Metabolites by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of aromatic amine metabolites in biological samples from in vivo studies.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.[19]

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[19]

    • Reversed-phase C18 column.[19]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

    • Load the pre-treated biological sample (e.g., hydrolyzed urine).

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.[19]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[19]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.[19]

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.[19]

    • Develop a Multiple Reaction Monitoring (MRM) method for each target aromatic amine. This involves selecting the precursor ion (the molecular ion of the amine) and a specific product ion generated by fragmentation in the mass spectrometer. This provides high selectivity and sensitivity for quantification.[19]

  • Quantification: Create a calibration curve using analytical standards of the aromatic amines to quantify their concentration in the biological samples.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for In Vivo Azo Dye Metabolism Study cluster_in_vivo In Vivo Phase cluster_analysis Analytical Phase Animal Model (Rodents) Animal Model (Rodents) Oral Administration of Azo Dye Oral Administration of Azo Dye Animal Model (Rodents)->Oral Administration of Azo Dye Sample Collection Sample Collection Oral Administration of Azo Dye->Sample Collection Urine Urine Sample Collection->Urine Feces Feces Sample Collection->Feces Blood Blood Sample Collection->Blood Sample Preparation Sample Preparation Urine->Sample Preparation Feces->Sample Preparation Blood->Sample Preparation Extraction Extraction Sample Preparation->Extraction Hydrolysis (for conjugates) Hydrolysis (for conjugates) Sample Preparation->Hydrolysis (for conjugates) Analytical Techniques Analytical Techniques Extraction->Analytical Techniques Hydrolysis (for conjugates)->Analytical Techniques LC-MS/MS LC-MS/MS Analytical Techniques->LC-MS/MS HPLC-UV/Vis HPLC-UV/Vis Analytical Techniques->HPLC-UV/Vis Data Analysis Data Analysis LC-MS/MS->Data Analysis HPLC-UV/Vis->Data Analysis

Workflow for in vivo azo dye metabolism studies.

Conclusion

The in vivo metabolism of this compound is highly dependent on its chemical structure. Water-soluble, sulfonated dyes like Fast this compound are primarily metabolized by the gut microbiota through reductive cleavage of the azo bond. In contrast, lipid-soluble, non-sulfonated compounds like 1-phenylazo-2-naphthylamine (and the related Sudan I) undergo more complex metabolism involving both reductive and oxidative pathways in the liver, with the potential for metabolic activation to genotoxic species. A significant gap in the literature exists regarding detailed in vivo quantitative data for these compounds. The experimental protocols provided in this guide offer a framework for conducting further research to elucidate the pharmacokinetics and metabolic fate of these and other azo dyes. Such studies are crucial for a comprehensive risk assessment of human exposure to these compounds.

References

Banned in Foods: A Technical Guide to the History and Toxicology of E105 (Fast Yellow AB)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the history and toxicological profile of the delisted food additive E105, also known as Fast Yellow AB, reveals a cautionary tale for researchers, scientists, and drug development professionals. Once used to impart a yellow hue to foodstuffs, this synthetic azo dye is now prohibited for consumption in the European Union and the United States due to significant health concerns.

E105, chemically identified as the disodium (B8443419) salt of 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate, belongs to the class of azo dyes. Its historical use in consumables was curtailed due to data pointing towards potential adverse health effects, a concern common to many synthetic colorants. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) postponed the establishment of an Acceptable Daily Intake (ADI) for Fast this compound in 1977, and its specifications were officially withdrawn in 1984. This has resulted in a notable scarcity of comprehensive, publicly available safety data for this specific compound.

Physicochemical and Toxicological Data Summary

While specific quantitative toxicological data for E105 is limited due to its early delisting, the primary concern with azo dyes lies in their metabolic breakdown. Gut microbiota can cleave the azo bond, releasing aromatic amines, which are a class of chemicals with known toxicological risks, including potential carcinogenicity.

Table 1: Physicochemical Properties of E105 (Fast this compound)

PropertyValue
Chemical NameDisodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate
SynonymsFast this compound, Acid Yellow, Food Yellow 2, C.I. 13015
E NumberE105
CAS Number2706-28-7
Molecular FormulaC₁₂H₉N₃Na₂O₆S₂
Molecular Weight401.33 g/mol

The predicted metabolic breakdown of Fast this compound yields sulfanilic acid and 2-aminobenzenesulfonic acid. Toxicological data for these metabolites provide insight into the potential health risks associated with E105 ingestion.

Table 2: Toxicological Data of E105 (Fast this compound) Metabolites

MetaboliteCAS NumberAcute Oral LD₅₀ (Rat)Key Toxicological Endpoints
Sulfanilic acid121-57-3> 2,000 mg/kg bwSkin and eye irritant, potential for skin sensitization.[1][2][3][4][5]
2-Aminobenzenesulfonic acid88-21-1Data not availableCauses severe skin and eye irritation; toxicological properties not fully investigated.[6][7][8][9]

Note: The toxicological data for the metabolites are not directly equivalent to the toxicity of the parent compound (E105) but are indicative of potential hazards following metabolism.

Historical Use and Subsequent Ban

Fast this compound was historically used in a variety of food products to provide a stable yellow color. However, concerns over its safety led to its prohibition in major markets. In the European Union, the regulation of food additives is stringent, and substances with unresolved safety concerns are not permitted for use.[10][11][12][13] Similarly, the U.S. Food and Drug Administration (FDA) maintains a list of approved color additives, from which Fast this compound is absent.[14] The ban on E105 is part of a broader trend of regulatory scrutiny on synthetic food colorants, with many jurisdictions either banning or requiring warning labels for certain azo dyes.[15][16]

Experimental Protocols

  • Acute, sub-chronic, and chronic toxicity: To determine the effects of single, repeated, and long-term exposure.

  • Genotoxicity: To assess the potential for the substance to damage genetic material.

  • Carcinogenicity: To investigate the potential for the substance to cause cancer.

  • Reproductive and developmental toxicity: To evaluate effects on fertility and offspring.

Visualizing the Metabolic Pathway and Regulatory Timeline

To better understand the toxicological concerns and the historical context of E105, the following diagrams illustrate its metabolic breakdown and a timeline of its regulatory history.

E105 E105 (Fast this compound) Metabolism Gut Microbiota (Azo Reduction) E105->Metabolism Sulfanilic_Acid Sulfanilic Acid Metabolism->Sulfanilic_Acid Aminobenzenesulfonic_Acid 2-Aminobenzenesulfonic Acid Metabolism->Aminobenzenesulfonic_Acid

Caption: Metabolic breakdown of E105 (Fast this compound) in the gut.

cluster_timeline Regulatory Timeline of E105 (Fast this compound) 1977 1977 1984 1984 Present Present JECFA_1977 1977: JECFA postpones ADI evaluation JECFA_1984 1984: JECFA withdraws specifications JECFA_1977->JECFA_1984 Ban Present: Banned for food use in EU and USA JECFA_1984->Ban

References

An In-depth Technical Guide to the Photophysical Properties of Fast Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Fast Yellow AB, also known as Acid Yellow 9 and formerly as the food additive E105, is a synthetic monoazo dye.[1][2] While its use in food and beverages has been prohibited in Europe and the United States due to toxicological concerns, its photophysical properties remain of interest for analytical and research purposes.[2][3][4] This technical guide provides a comprehensive overview of the known photophysical characteristics of Fast this compound, details the experimental protocols for their determination, and discusses the critical metabolic pathway that dictates its biological impact. Due to its delisting, comprehensive data on its fluorescence properties are scarce; this guide synthesizes the available information and provides context based on the broader class of azo dyes.[1]

Physicochemical and Photophysical Properties

Fast this compound (CAS No. 2706-28-7) is a water-soluble anionic dye, a property conferred by the two sulfonic acid groups in its structure.[5][6] Its core structure consists of two substituted benzene (B151609) rings linked by an azo group (-N=N-), which acts as the primary chromophore responsible for its color.[5]

Absorption and Emission Characteristics

The interaction of Fast this compound with light is fundamental to its properties. The key photophysical parameters are summarized in the table below. A notable discrepancy exists in the literature regarding the maximum absorption wavelength (λmax), which is likely attributable to variations in solvent and pH.[1] Azo dyes as a class are often characterized by efficient non-radiative decay pathways, leading them to be weakly fluorescent or non-fluorescent.[1]

Data Presentation: Summary of Quantitative Photophysical Data

ParameterValueNotes and References
Chemical Name Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate[1][7]
Synonyms Acid Yellow 9, C.I. 13015, Food Yellow 2, E105[2][6]
Molecular Formula C₁₂H₉N₃Na₂O₆S₂[1][8]
Molecular Weight 401.33 g/mol [1][7]
Maximum Absorption (λmax) ~420 nm or 491 nmDiscrepancy in literature; likely solvent and pH-dependent.[1][6][9] One source indicates 390 nm in basic solution and ~500 nm in acidic solution.[10]
Molar Absorptivity (ε) Data not readily available in cited literature.This value is crucial for quantitative analysis via the Beer-Lambert law.[1]
Fluorescence Emission Max. Data not readily available in cited literature.For a similar dye, Acid Yellow 17, emission peaks were observed at 412 nm and 437 nm.[11]
Fluorescence Quantum Yield (ΦF) Data not readily available in cited literature.Expected to be low for many azo dyes.[1]
Fluorescence Lifetime (τF) Data not readily available in cited literature.Consistent with an expected low quantum yield.[1]

Experimental Protocols

The characterization of the photophysical properties of a dye like Fast this compound involves a series of standardized spectroscopic techniques.

Materials and Instrumentation
  • Compound: Fast this compound (Analytical Standard Grade)

  • Solvents: Spectroscopic grade solvents (e.g., water, ethanol, PBS buffer)

  • Instrumentation:

    • UV-Visible Spectrophotometer (dual-beam)

    • Spectrofluorometer with a monochromatic excitation source and an emission detector

    • Quartz cuvettes (1 cm path length)

    • pH meter

Protocol for Absorption Spectroscopy
  • Preparation of Stock Solution: Accurately weigh a small amount of Fast this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create samples with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Measurement:

    • Calibrate the spectrophotometer using a solvent-filled cuvette as a blank.

    • Measure the absorbance of each working solution across a relevant spectral range (e.g., 200-700 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Determination of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear fit is the molar absorptivity (ε).

Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is commonly used to determine the relative fluorescence quantum yield by comparing the dye of interest to a standard with a known quantum yield.[12]

  • Select a Reference Standard: Choose a standard with a known quantum yield (Qᵣ) and similar absorption/emission properties (e.g., curcumin (B1669340) or fluorescein).[12]

  • Prepare Solutions: Prepare a series of dilutions for both the Fast this compound sample and the reference standard in the same solvent. The absorbance of these solutions should be kept low (< 0.1 AU at the excitation wavelength) to avoid inner filter effects.[12]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Excite each sample at the same wavelength used for the absorbance measurement.

    • Record the fluorescence emission spectrum for each solution.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for each measurement.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

    • Determine the slope of the linear fit for the sample (m) and the reference (mᵣ).

    • Calculate the quantum yield (Q) using the following equation[12]: Q = Qᵣ × (m / mᵣ) × (n² / nᵣ²) where 'n' is the refractive index of the solvent used for the sample and 'nᵣ' is for the reference.[12]

Protocol for Fluorescence Lifetime (τF) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state and can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC).[13]

  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., laser diode or LED) with an excitation wavelength near the λmax of Fast this compound.

  • Sample Preparation: Prepare a dilute solution of the dye in the desired solvent.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • Detect the emitted single photons over time.

    • The instrument records the time delay between the excitation pulse and the arrival of the emitted photon.

  • Data Analysis:

    • Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

    • Fit the decay curve to an exponential function (or multi-exponential function) to extract the fluorescence lifetime (τF).[13]

Mandatory Visualizations

Experimental and Metabolic Pathways

The following diagrams illustrate key workflows and biological pathways relevant to the study of Fast this compound.

G Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_abs Absorption Analysis cluster_fluor Fluorescence Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions abs_spec Measure UV-Vis Spectra dilutions->abs_spec em_spec Measure Emission Spectra dilutions->em_spec lifetime Measure Lifetime (TCSPC) dilutions->lifetime beer_plot Plot A vs. Conc. abs_spec->beer_plot calc_e Determine λmax & ε beer_plot->calc_e q_yield Calculate Quantum Yield em_spec->q_yield

Workflow for Photophysical Characterization.

The primary toxicological concern for azo dyes is their metabolism by intestinal microflora.[6] The reductive cleavage of the azo bond by azoreductase enzymes releases aromatic amines, which can be absorbed and may be carcinogenic.[1][6]

G Metabolic Pathway of Azo Dyes in the Gut parent_dye Fast this compound (Azo Dye) gut Anaerobic Environment of Lower Gut parent_dye->gut enzyme Bacterial Azoreductases gut->enzyme cleavage Reductive Cleavage of Azo Bond (-N=N-) enzyme->cleavage Enzymatic Reaction amines Constituent Aromatic Amines cleavage->amines absorption Systemic Absorption amines->absorption liver Liver Metabolism (Activation) absorption->liver toxicity Potential Genotoxicity & Carcinogenicity liver->toxicity

Metabolic pathway of azo dyes in the gastrointestinal tract.[6]

The synthesis of Fast this compound is a classic example of azo dye formation, involving a diazotization reaction followed by an azo coupling reaction.[6][10]

G General Synthesis Workflow for Fast this compound amine Aromatic Amine (e.g., 4-aminobenzenesulfonic acid) diazotization Diazotization amine->diazotization reagents Nitrous Acid (NaNO₂ + HCl) 0-5 °C reagents->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium azo_coupling Azo Coupling diazonium->azo_coupling coupling_agent Coupling Agent (e.g., Aromatic Compound) coupling_agent->azo_coupling product Fast this compound azo_coupling->product

General synthesis workflow for Fast this compound.[6][10]

References

Solubility of Yellow AB in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow AB, also known as Solvent Yellow 5 and 1-phenylazo-2-naphthylamine, is an azo dye with historical use in various applications. Its solubility in organic solvents is a critical parameter for its application in non-aqueous systems, including inks, coatings, and specialized laboratory procedures. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines a detailed experimental protocol for the precise quantitative determination of its solubility, and presents a visual workflow to aid in experimental design. While extensive quantitative solubility data for this compound is not widely published, this guide compiles available qualitative information and provides comparative data for structurally similar azo dyes to offer valuable insights for researchers.

Introduction

This compound (CAS No. 85-84-7) is a monoazo dye characterized by a phenylazo group attached to a naphthylamine moiety.[1][2] Its chemical structure lends it a distinct color and dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in research and development, enabling proper solvent selection for synthesis, purification, formulation, and analytical applications. This guide aims to be a foundational resource for professionals requiring detailed information on the solubility of this compound.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature. However, qualitative descriptions and some quantitative data for its solubility in water are available.

Qualitative Solubility

This compound is consistently reported as being soluble in several organic solvents while being practically insoluble in water.[1][3] The available qualitative data is summarized in the table below.

Solvent ClassSpecific SolventsSolubility Description
AlcoholsEthanolSoluble (dissolves to form an orange solution)[1][2]
Halogenated HydrocarbonsCarbon TetrachlorideSoluble[3]
Carboxylic AcidsAcetic AcidSoluble[3]
OilsVegetable OilsSoluble[3]
WaterPractically Insoluble[3]
Quantitative Solubility Data

To date, only the water solubility of this compound has been quantitatively reported in the available literature.

SolventTemperature (°C)Solubility
Water370.3 mg/L

Note: This value, while for an aqueous system, provides a baseline for its low polarity.

Solubility of Structurally Similar Azo Dyes

In the absence of extensive quantitative data for this compound, examining the solubility of other solvent-soluble azo dyes can provide useful comparative insights. The following table presents solubility data for other "Solvent" class dyes in various organic solvents.

Dye Name (C.I. Name)SolventTemperature (°C)Solubility (g/L)
Solvent Green 5Acetone202.2
Dichloromethane2018.9
Ethylalcohol201.4
Methylbenzene203.92
Solvent Yellow 56ChloroformNot SpecifiedSparingly Soluble
DMSONot SpecifiedSlightly Soluble (with sonication)
Solvent Yellow 160:1AcetoneNot Specified13.7
Butyl AcetateNot Specified15.9
DichloromethaneNot Specified500
EthylalcoholNot Specified1.7
MethylbenzeneNot Specified75.9
Solvent Yellow 33AcetoneNot SpecifiedSoluble
BenzeneNot SpecifiedSoluble
ChloroformNot SpecifiedSoluble
TolueneNot SpecifiedSoluble
AlcoholNot SpecifiedSlightly Soluble

Disclaimer: This data is for comparative purposes only and may not be fully representative of the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for this compound in specific organic solvents, the equilibrium shake-flask method is a robust and widely accepted technique. This protocol outlines the steps to determine the saturation solubility of this compound at a given temperature.

Objective

To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Glass vials with screw caps (B75204) or ground-glass stoppers

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Accurately pipette a known volume of the organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry container. This step is critical to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Analyze the diluted sample solution using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) of this compound in the organic solvent using the following formula, accounting for the dilution factor:

    S (g/L) = C × DF

    Where:

    • C is the concentration of the diluted solution determined from the calibration curve (in g/L).

    • DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in constant temp. shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through syringe filter sep2->sep3 quant1 Dilute filtered solution sep3->quant1 quant4 Analyze diluted sample quant1->quant4 quant2 Prepare standard solutions quant3 Generate calibration curve (UV-Vis/HPLC) quant2->quant3 quant3->quant4 calc1 Calculate solubility (S = C * DF) quant4->calc1 end Result calc1->end Solubility Data (g/L)

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While this compound is qualitatively known to be soluble in several common organic solvents, a comprehensive set of quantitative solubility data remains to be published. This technical guide serves as a central repository of the available information and provides a detailed, actionable protocol for researchers to determine these crucial parameters in their own laboratories. The provided experimental workflow and comparative data for similar azo dyes offer a solid foundation for any research or development activities involving this compound in organic media. Accurate solubility data is essential for reproducible scientific outcomes and the successful formulation of products containing this dye.

References

The Role of Yellow AB (Sudan I) as a Biological Stain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow AB, also known as Sudan I or C.I. 11020, is a fat-soluble azo dye historically utilized in various industrial applications. Within the realm of biological sciences, it serves as a lysochrome for the histochemical demonstration of intracellular and extracellular lipids. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound as a biological stain. Detailed experimental protocols for staining cultured cells and tissue sections are presented, alongside a comparative analysis of its performance with other common lipid stains. Furthermore, this guide addresses the critical aspects of the dye's chemical properties, staining mechanism, and safety considerations. Diagrams illustrating the experimental workflow are included to facilitate procedural understanding.

Introduction

This compound is a member of the Sudan family of dyes, which are primarily used for staining sudanophilic substances, most notably neutral lipids such as triglycerides and cholesterol esters.[1] The staining mechanism is based on the dye's higher solubility in lipids than in its solvent.[2][3] When a tissue section or cultured cells are immersed in a saturated solution of this compound, the dye partitions into the lipid droplets, rendering them visible under a light microscope as orange-red to yellow deposits.[2][4] While it has been largely superseded in some applications by other lysochromes like Oil Red O and the fluorescent dye Nile Red, this compound remains a relevant tool in lipid research due to its simplicity of use and cost-effectiveness.

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of this compound is essential for its proper application as a biological stain.

PropertyValueReference(s)
Synonyms Sudan I, 1-(Phenylazo)-2-naphthol, C.I. Solvent Yellow 14[5]
C.I. Number 11020
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 248.28 g/mol
Appearance Orange-red crystalline powder[2]
Melting Point 131-134 °C
Solubility Insoluble in water; Soluble in ethanol (B145695), acetone, propylene (B89431) glycol, and oils.[2]
Absorption Maximum (in Ethanol) ~420 nm and ~476 nm[6]
Fluorescence Excitation: ~300-400 nm, Emission: ~330-515 nm[7][8][9]

Principle of Staining

The staining of lipids with this compound is a physical process governed by partition coefficients. The dye is more soluble in the lipids present in the tissue or cells than in the solvent in which it is dissolved.[3] This differential solubility drives the dye molecules to move from the staining solution into the intracellular or extracellular lipid droplets, thereby coloring them. For this reason, fixatives and solvents that dissolve lipids, such as alcohols and xylene, should be avoided during sample preparation for optimal lipid preservation.[5] Frozen sections are therefore the preferred specimen type for lipid staining with Sudan dyes.

Experimental Protocols

The following protocols are adapted from established methods for Sudan dyes and can be applied for the use of this compound (Sudan I) in staining lipids in cultured cells and frozen tissue sections.

Preparation of Staining Solution

Stock Solution (Saturated):

  • Add this compound (Sudan I) powder in excess to 70% ethanol or propylene glycol in a sealed container.

  • Heat the solution to 60-100°C for a few minutes with constant stirring to facilitate dissolution.[2]

  • Allow the solution to cool to room temperature. A precipitate of the excess dye will form.

  • Filter the saturated solution before use to remove any undissolved particles.[2][5] The solution is stable for several months when stored in a tightly sealed, light-protected container at room temperature.[5]

Working Solution: For some applications, a working solution is prepared by diluting the stock solution. A common method involves diluting the alcoholic stock solution with an equal volume of water, followed by filtration.

Staining of Cultured Cells (e.g., 3T3-L1 Adipocytes or Hepatocytes)

This protocol is designed for staining lipid droplets in cultured cells grown on coverslips or in multi-well plates.

Reagents:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% Formalin (4% formaldehyde) in PBS

  • This compound (Sudan I) Staining Solution

  • 70% Ethanol or 85% Propylene Glycol (for differentiation)

  • Mayer's Hematoxylin (B73222) (for counterstaining)

  • Aqueous mounting medium (e.g., Glycerin Jelly)

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • (Optional) Incubate the cells in 70% ethanol or 100% propylene glycol for 5 minutes.[3][10]

  • Remove the alcohol/glycol and add the filtered this compound staining solution to completely cover the cells.

  • Incubate for 10-60 minutes at room temperature. The optimal staining time may need to be determined empirically.

  • Differentiate by briefly rinsing the cells in 70% ethanol or 85% propylene glycol to remove excess stain.[3][5]

  • Wash thoroughly with distilled water.

  • Counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes.

  • "Blue" the hematoxylin by washing in running tap water for 5 minutes.

  • Mount the coverslips with an aqueous mounting medium.

Staining of Frozen Tissue Sections

This protocol is suitable for demonstrating lipids in frozen tissue sections.

Reagents:

  • 10% Formalin

  • This compound (Sudan I) Staining Solution

  • 70% Ethanol or 85% Propylene Glycol

  • Mayer's Hematoxylin

  • Aqueous mounting medium

Procedure:

  • Cut frozen sections at 8-10 µm thickness in a cryostat.

  • Mount the sections on glass slides and allow them to air dry.

  • Fix the sections in 10% formalin for 5-10 minutes.

  • Rinse the sections briefly in distilled water.

  • (Optional) Dehydrate the sections in 70% ethanol or propylene glycol for 3-5 minutes.[3]

  • Incubate the sections in the filtered this compound staining solution for 15-60 minutes.

  • Differentiate by agitating the slides in 70% ethanol or 85% propylene glycol for a few seconds to a minute.[3][5]

  • Wash the sections in distilled water.

  • Counterstain with Mayer's Hematoxylin for 1-2 minutes.

  • Wash in running tap water for 5 minutes to "blue" the nuclei.

  • Mount with an aqueous mounting medium.

Expected Results:

  • Lipids: Orange-red to yellow

  • Nuclei: Blue

Performance and Comparison with Other Lipid Stains

While specific quantitative comparisons for this compound (Sudan I) are limited in the literature, data from related Sudan dyes and Oil Red O provide valuable context for its performance.

StainSensitivity for Lipid Accumulation (Fold Increase vs. Control)AdvantagesDisadvantagesReference(s)
This compound (Sudan I) Data not availableSimple, cost-effectivePotential carcinogen, less intense color than Oil Red O[5]
Sudan III 2.6Simple, cost-effectiveLess intense color than Oil Red O, can cause lipid droplet fusion[11][12]
Sudan IV 2.7More intense red than Sudan IIICan cause lipid droplet fusion[11][13]
Sudan Black B 3.2Most sensitive of the Sudan dyes for lipid accumulationCan also stain other cellular components like phospholipids (B1166683) and leukocyte granules[2][11][14]
Oil Red O 2.8Intense red staining, widely used for quantificationCan form precipitates, solvent can cause lipid droplet fusion[11][12][13]
Nile Red Not directly comparableFluorescent, allows for quantification and differentiation of neutral and polar lipids based on emission spectraPhotobleaching can be an issue[12]
BODIPY 493/503 Not directly comparableBright green fluorescence, high specificity for neutral lipidsBackground signal, limited photostability

Visualizations

Experimental Workflow for Lipid Staining in Cultured Cells

StainingWorkflow_Cells Workflow for Staining Lipids in Cultured Cells A Cell Culture on Coverslips B Wash with PBS A->B C Fixation (10% Formalin) B->C D Wash with Distilled Water C->D E Staining (this compound Solution) D->E F Differentiation (70% Ethanol or 85% Propylene Glycol) E->F G Wash with Distilled Water F->G H Counterstaining (Mayer's Hematoxylin) G->H I Wash and 'Blue' H->I J Mounting (Aqueous Medium) I->J K Microscopy J->K

Staining lipids in cultured cells.
Logical Relationship of Sudan Dyes for Lipid Staining

SudanDyes Relationship of Common Lysochromes for Lipid Staining cluster_sudan Sudan Dyes (Lysochromes) This compound (Sudan I) This compound (Sudan I) Lipid Staining Lipid Staining This compound (Sudan I)->Lipid Staining Sudan III Sudan III Sudan III->Lipid Staining Sudan IV Sudan IV Sudan IV->Lipid Staining Sudan Black B Sudan Black B Sudan Black B->Lipid Staining Oil Red O Oil Red O Oil Red O->Lipid Staining Nile Red Nile Red Nile Red->Lipid Staining BODIPY 493/503 BODIPY 493/503 BODIPY 493/503->Lipid Staining

References

Genotoxicity of Yellow AB Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genotoxic potential of metabolites derived from the azo dye Yellow AB (C.I. Solvent Yellow 5; 1-Phenylazo-2-naphthalenamine). Azo dyes are subject to metabolic breakdown, primarily through azoreduction by intestinal microflora and liver enzymes, leading to the formation of aromatic amines. These metabolites are the primary focus of toxicological concern, as their subsequent metabolic activation can lead to the formation of reactive species capable of damaging DNA. This document summarizes key genotoxicity findings, details relevant experimental protocols, and visualizes the underlying biochemical and experimental pathways.

Metabolic Pathways of this compound

This compound (1-Phenylazo-2-naphthalenamine) is cleaved at its azo bond (-N=N-) through a reductive process. This azoreduction yields two primary aromatic amine metabolites: Aniline and 1,2-Diaminonaphthalene (B43638) . These metabolites can then undergo Phase I and Phase II metabolic reactions, which can either detoxify them or activate them into genotoxic intermediates. A critical Phase I activation step for aromatic amines is N-hydroxylation, primarily catalyzed by Cytochrome P450 (CYP) enzymes, to form hydroxylamines. These intermediates can be further activated by Phase II enzymes (e.g., sulfotransferases or acetyltransferases) to form highly reactive nitrenium ions, which are ultimate carcinogens that readily form covalent adducts with DNA.

Metabolic Pathway of this compound YellowAB This compound (1-Phenylazo-2-naphthalenamine) Metabolites Primary Metabolites YellowAB->Metabolites Azoreduction (Intestinal Microbiota, Liver Azoreductases) Aniline Aniline Metabolites->Aniline DAN 1,2-Diaminonaphthalene Metabolites->DAN Activation Metabolic Activation (Phase I - CYP450) Aniline->Activation Hydroxylamine N-Phenylhydroxylamine Activation->Hydroxylamine N-hydroxylation Reactive Reactive Electrophiles (e.g., Nitrenium Ion) Hydroxylamine->Reactive Phase II Esterification (e.g., Sulfation) DNA_Adducts DNA Adducts Reactive->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity

Caption: Metabolic activation of this compound to genotoxic DNA adducts.

Genotoxicity Profile of Aniline

Aniline, a primary metabolite of this compound, has been extensively studied for its genotoxic effects. While it is generally not mutagenic in standard bacterial assays, evidence from mammalian cell systems indicates a potential for inducing chromosomal damage (clastogenicity).

Bacterial Reverse Mutation Assays (Ames Test)

Aniline has yielded predominantly negative results in standard Salmonella typhimurium Ames tests, both with and without metabolic activation (S9 mix).[1][2] However, some studies have reported weak mutagenic activity under specific conditions, such as in strain TA100 with high concentrations of S9 mix.[3][4] Furthermore, mutagenicity has been observed in the presence of co-mutagens like norharman.[1] The N-hydroxylated metabolite of aniline, N-phenylhydroxylamine, has been shown to be mutagenic in S. typhimurium strain TA100 with metabolic activation, highlighting the importance of the metabolic activation pathway.[1]

Table 1: Summary of Ames Test Results for Aniline

Test System Strains Metabolic Activation (S9) Result Reference(s)
Salmonella typhimurium Standard strains (e.g., TA98, TA100, TA1535, TA1537) With and Without Generally Negative [1][2]
Salmonella typhimurium TA100 With (high concentration) Weakly Positive [3][4]
Salmonella typhimurium TA98 With S9 + Norharman Positive [1]
Urine from Aniline-treated rats TA98 With S9 Positive [1]

| N-Phenylhydroxylamine | TA100 | With S9 | Positive |[1] |

In Vitro and In Vivo Mammalian Genotoxicity

In contrast to the bacterial assays, studies in mammalian cells have provided clearer evidence of aniline's genotoxic potential.

  • Clastogenicity: Aniline has demonstrated clastogenic activity, meaning it can induce structural chromosomal aberrations. Positive results have been reported in multiple in vitro and in vivo studies, including the mouse lymphoma assay and chromosomal aberration tests.[5][6]

  • Micronucleus Formation: Evidence for aniline-induced micronucleus formation has been observed in vivo.[6] Micronuclei are biomarkers of chromosomal damage or interference with the cell division apparatus. However, some studies conducted at high, hematotoxic doses did not find a significant increase in micronuclei, suggesting that the effect may be linked to overall toxicity.[1][5]

  • DNA Adducts: There is strong evidence that aniline's genotoxicity is mediated by the formation of DNA adducts.[3][6] The metabolic activation to N-phenylhydroxylamine and subsequent formation of a reactive nitrenium ion is a key mechanism that allows for covalent binding to DNA.[6]

Table 2: Summary of Mammalian Genotoxicity Data for Aniline

Assay Type Endpoint Measured Result Reference(s)
Mouse Lymphoma Assay (in vitro) Gene mutation, Clastogenicity Positive [5]
Chromosomal Aberration (in vitro/in vivo) Structural chromosome damage Positive [5][6]
Sister Chromatid Exchange (in vitro) DNA interchange Positive [6]
Micronucleus Test (in vivo) Chromosome loss/breakage Positive / Equivocal [1][6]

| DNA Adduct Formation (in vivo) | Covalent DNA binding | Positive |[3][6] |

Genotoxicity Profile of 1,2-Diaminonaphthalene

There is a significant lack of specific genotoxicity data for 1,2-Diaminonaphthalene. Safety data sheets often report no available data for germ cell mutagenicity.[3] However, research on related diaminonaphthalene isomers and the parent compound, naphthalene (B1677914), provides valuable context and suggests a potential for genotoxic activity that warrants investigation.

Studies on other diaminonaphthalene isomers have shown that the position of the second amino group is critical in determining mutagenic potential. For instance, 1,8-diaminonaphthalene (B57835) was found to be mutagenic, whereas 1,5-diaminonaphthalene was not.[7] This difference is attributed to the molecule's orientation within the active site of metabolic enzymes like CYP1A2, which affects its ability to be activated via N-hydroxylation.[7] This structure-activity relationship suggests that 1,2-diaminonaphthalene could also possess genotoxic properties if it is a suitable substrate for metabolic activation.

Furthermore, while naphthalene itself is generally negative in gene mutation assays, some of its metabolites, such as naphthoquinones, are cytotoxic and can cause chromosomal damage.[1] Naphthalene has been shown to form DNA adducts in rodent lung and liver tissue in vivo.[5] This indicates that metabolites of the naphthalene ring system are capable of DNA reactivity.

Table 3: Mutagenicity of Diaminonaphthalene (DAN) Isomers in the Ames Test

Compound Mutagenic Potential Putative Mechanism Reference(s)
1,5-Diaminonaphthalene No effect Poor substrate for enzymatic activation [7]
1,8-Diaminonaphthalene Mutagenic Favorable orientation for N-hydroxylation by CYP1A2 [7]
2,3-Diaminonaphthalene Inducer of CYP1A Auto-induced its own metabolic activation [7]

| 1,2-Diaminonaphthalene | Data not available | Requires investigation | |

Key Experimental Protocols

A battery of tests is required to assess the full genotoxic potential of a chemical. The following are detailed protocols for two of the most fundamental assays cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.

Objective: To detect base-pair substitution and frameshift mutations.

Principle: The tester strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for S. typhimurium, tryptophan for E. coli). They cannot grow on a minimal medium lacking this amino acid. A test substance is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form visible colonies.

Methodology:

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is a post-mitochondrial supernatant from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), containing CYP450 enzymes.

  • Plate Incorporation Method:

    • To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at a specific concentration (or a positive/negative control), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).

    • Vortex the mixture gently and add 2.0 mL of molten top agar (B569324) containing a trace amount of histidine/tryptophan (to allow for a few initial cell divisions necessary for mutation expression).

    • Immediately pour the mixture onto the surface of a minimal glucose agar plate.

    • Spread evenly and allow to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control (typically a two-fold or greater increase).

    • Assess for cytotoxicity, which may be indicated by a clearing of the background bacterial lawn or a significant drop in revertant colonies at high concentrations.

Ames Test Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Incubation & Analysis Culture 1. Grow bacterial overnight cultures Mix 4. Mix bacteria, test compound, and S9/buffer Culture->Mix S9 2. Prepare S9 mix (for +S9 plates) S9->Mix TestCompound 3. Prepare test compound dilutions TestCompound->Mix TopAgar 5. Add molten top agar Mix->TopAgar Pour 6. Pour onto minimal glucose agar plate TopAgar->Pour Incubate 7. Incubate at 37°C for 48-72 hours Pour->Incubate Count 8. Count revertant colonies Incubate->Count Result 9. Analyze Data: Compare to controls Assess dose-response Count->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay

This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei (MN).

Objective: To detect clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.

Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates a genotoxic event. To ensure that only cells that have undergone division are scored, the assay is often performed using a cytokinesis blocker like Cytochalasin-B (Cyt-B), which results in binucleated cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6, L5178Y) and culture under appropriate conditions.

  • Exposure: Treat the cells with at least three concentrations of the test compound, along with negative (solvent) and positive controls, for a suitable duration (e.g., 3-6 hours for short treatment, or longer for continuous treatment). The assay should be run with and without S9 metabolic activation.

  • Cytokinesis Block: After the initial treatment period, wash the cells and add fresh medium containing Cytochalasin-B (typically 3-6 µg/mL). Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow cells to divide once and become binucleated.

  • Harvesting and Staining:

    • Harvest the cells using a mild hypotonic treatment followed by fixation.

    • Drop the cell suspension onto clean microscope slides.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa, or a fluorescent dye like DAPI or Acridine Orange).

  • Scoring and Data Analysis:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Score according to established criteria (e.g., MN should be round/oval, non-refractile, less than 1/3 the diameter of the main nuclei, and clearly separated from them).

    • Calculate the frequency of micronucleated binucleated cells.

    • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

    • Cytotoxicity is also assessed by calculating the Cytokinesis-Block Proliferation Index (CBPI) from the proportion of mono-, bi-, and multinucleated cells.

Conclusion

The metabolic breakdown of the azo dye this compound results in the formation of aromatic amines, primarily Aniline and 1,2-Diaminonaphthalene .

  • Aniline is not a potent point mutagen in bacterial systems but exhibits clear genotoxic activity in mammalian cells. Its potential to cause chromosomal aberrations and form DNA adducts following metabolic activation classifies it as a significant genotoxic hazard.

  • 1,2-Diaminonaphthalene currently lacks sufficient specific genotoxicity data for a definitive risk assessment. However, the known structure-activity relationships of related diaminonaphthalene isomers and the ability of the parent naphthalene structure to form DNA adducts suggest a potential for genotoxicity that requires empirical investigation.

Therefore, based on the genotoxic profile of its primary metabolite aniline, this compound should be considered a compound of toxicological concern. Further research is essential to fully characterize the genotoxic risk posed by 1,2-diaminonaphthalene to complete the hazard assessment for this compound.

References

An In-Depth Technical Guide to the Regulatory History of Yellow AB in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regulatory history of the azo dye Yellow AB (1-phenylazo-2-naphthalenamine), formerly used as a food colorant under the designations FD&C Yellow No. 3 in the United States and E105 in Europe. Due to significant toxicological concerns, its use in food products has been prohibited in these regions for decades. This document details the historical context of its use, key toxicological findings that led to its ban, its metabolic fate, and the analytical methodologies employed for its detection. The information is presented to serve as a crucial resource for researchers, scientists, and professionals in drug development, offering insights into the evaluation and regulation of food additives.

Introduction

This compound, a synthetic monoazo dye, was historically used to impart a yellow color to various food products, including oils and margarine.[1] Its lipophilic nature made it suitable for coloring fatty foods. However, as toxicological science advanced, concerns regarding the safety of azo dyes, including this compound, grew. Azo dyes, as a class, have been scrutinized for their potential to be metabolized into carcinogenic aromatic amines by the gut microbiota.[2] This guide will explore the scientific evidence and regulatory decisions that culminated in the removal of this compound from the list of permitted food additives.

Regulatory History and Timeline

The use of this compound in food was phased out in the mid-20th century in both the United States and Europe due to mounting safety concerns.

United States (FD&C Yellow No. 3)

In the United States, this compound was known as FD&C Yellow No. 3. Its delisting from the permitted list of color additives for food, drug, and cosmetic use was a process that spanned several years in the late 1950s. The final rule delisting FD&C Yellow No. 3 was published in the Federal Register on February 6, 1959, citing that it was "not harmless."[1]

Key US Regulatory Milestones:

  • January 1, 1918: Food Inspection Decision (FID) 175 permitted its use in food.[1]

  • May 9, 1939: Specifications for FD&C Yellow No. 3 were published in the Federal Register.[1]

  • January 24, 1957: A proposed rule to delist the color additive was published.[1]

  • May 4, 1957: A final rule delisting the color additive was issued.[1]

  • August 17, 1957: An order staying the effectiveness of the delisting was published.[1]

  • February 6, 1959: The final rule delisting FD&C Yellow No. 3 in response to objections was published, effectively banning its use in food.[1]

Europe (E105)

Toxicological Data

Summary of Key Toxicity Studies

Two pivotal studies that influenced the regulatory status of this compound were conducted by Allmark et al. (1955) and Hansen et al. (1963).

Study Species Dosage Levels Key Findings Citation
Allmark et al. (1955)Rats0.03%, 1.5%, and 3.0% in the dietHigh mortality was observed at the 1.5% and 3.0% dosage levels. All rats on the 3.0% level died by the end of the 3rd week, and all but one on the 1.5% level died by the end of the 5th week. The cause of death was attributed to the acute toxic effects of the color.[6][7]
Hansen et al. (1963)RatsNot specified in available abstractsThis chronic toxicity study contributed to the body of evidence on the adverse effects of this compound.[8]
Carcinogenicity Assessment

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans . This classification indicates that there is inadequate evidence of carcinogenicity in humans and inadequate or limited evidence in experimental animals.

Metabolism and Toxicological Mechanisms

The primary toxicological concern with this compound, as with many azo dyes, is its metabolic conversion to potentially carcinogenic aromatic amines.

Metabolic Pathway

The metabolism of this compound is believed to follow a two-step process:

  • Azo Reduction: The azo bond (-N=N-) of this compound is cleaved by azoreductases, primarily produced by the anaerobic bacteria in the gut. This reduction yields two aromatic amines: aniline (B41778) and 1-amino-2-naphthylamine.[2][9]

  • Metabolic Activation of Aromatic Amines: The resulting aromatic amines are absorbed and transported to the liver, where they can be metabolically activated by phase I enzymes, such as cytochrome P450 (CYP) and peroxidases. This activation can lead to the formation of reactive electrophilic intermediates.[10][11]

Signaling Pathway and DNA Adduct Formation

The reactive metabolites of the aromatic amines can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. The formation of these adducts is a critical step in the initiation of chemical carcinogenesis. The specific adducts formed from this compound metabolites have not been fully characterized, but studies on structurally similar compounds like Sudan I (1-(phenylazo)-2-naphthol) show the formation of DNA adducts mediated by both CYP and peroxidase enzymes.[12][13] The peroxidase-mediated activation of aromatic amines is a significant pathway for their bioactivation into genotoxic species.[1][14][15]

Yellow_AB_Metabolism cluster_gut Gut Lumen cluster_liver Hepatocyte This compound This compound Azo Reductases Azo Reductases This compound->Azo Reductases Azo Bond Cleavage Aniline Aniline Azo Reductases->Aniline 1-Amino-2-naphthylamine 1-Amino-2-naphthylamine Azo Reductases->1-Amino-2-naphthylamine CYP450 / Peroxidases CYP450 / Peroxidases Aniline->CYP450 / Peroxidases Metabolic Activation 1-Amino-2-naphthylamine->CYP450 / Peroxidases Metabolic Activation Reactive Metabolites Reactive Metabolites CYP450 / Peroxidases->Reactive Metabolites DNA DNA Reactive Metabolites->DNA Covalent Binding DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis Mutation

Metabolic pathway of this compound leading to potential carcinogenesis.

Experimental Protocols

Chronic Toxicity Study in Rats (Allmark et al., 1955)
  • Test Substance: FD&C Yellow No. 3 (Oil this compound).

  • Animal Model: Rats (strain not specified in available summary).

  • Administration: The food color was incorporated into the laboratory diet at concentrations of 0.03%, 1.5%, and 3.0%.

  • Experimental Groups: Rats were divided into groups, each receiving one of the specified dietary concentrations of the test substance. A control group received the basal diet without the color additive.

  • Duration: The study was designed as a chronic toxicity study, but high mortality at the higher doses curtailed the duration for those groups.

  • Parameters Monitored: Growth, food consumption, food efficiency, blood values, and pathological examination of organs upon death or termination of the study.

  • Observations: High mortality was a key finding at the 1.5% and 3.0% levels. Tissues and organs of the deceased animals were stained with the color, and the spleen was noted to be enlarged and dark, indicative of acute toxemia.[7]

Analytical Methods for Detection

The detection and quantification of this compound in food matrices typically involve chromatographic techniques.

A general workflow for the extraction of this compound from a food matrix for subsequent analysis is as follows:

Sample_Prep_Workflow Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Add organic solvent Filtration/Centrifugation Filtration/Centrifugation Solvent Extraction->Filtration/Centrifugation Separate solid and liquid phases Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Filtration/Centrifugation->Solid Phase Extraction (SPE) Clean-up Elution Elution Solid Phase Extraction (SPE)->Elution Elute with appropriate solvent Concentration Concentration Elution->Concentration Evaporate solvent Analysis Analysis Concentration->Analysis Reconstitute in mobile phase

General workflow for sample preparation for this compound analysis.

A common analytical technique for the separation and quantification of azo dyes is reverse-phase HPLC with UV-Vis detection.

  • Column: C18 analytical column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[16][17][18]

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of this compound (around 448 nm).

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound.

GC-MS can be used for the analysis of the aromatic amines produced after the reductive cleavage of this compound.

  • Derivatization: The aromatic amines may require derivatization to increase their volatility for GC analysis.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).[19]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[20]

Conclusion

The regulatory history of this compound in food products serves as a significant case study in food safety and the evolving understanding of the toxicological risks associated with synthetic food additives. The delisting of FD&C Yellow No. 3 in the United States and E105 in Europe was a direct consequence of scientific evidence pointing to its potential harm, primarily related to its metabolism into carcinogenic aromatic amines. For researchers and professionals in drug development, the story of this compound underscores the importance of thorough toxicological evaluation, including an understanding of metabolic pathways and the potential for the formation of reactive intermediates. The analytical methods developed for the detection of such banned substances remain crucial for ensuring the safety of the food supply. This guide provides a foundational understanding of the key scientific and regulatory aspects of this compound's history as a food colorant.

References

Methodological & Application

Application Note: Quantification of Yellow AB Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow AB is a synthetic azo dye that has seen use in various industries. Regulatory bodies closely monitor its presence in consumer products and environmental samples due to potential health concerns. Consequently, a robust and reliable analytical method for the quantification of this compound is essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection is a widely adopted technique for the analysis of azo dyes, offering high resolution, sensitivity, and accuracy.[1][2]

This application note provides a detailed protocol for the quantification of Fast this compound (Acid Yellow 9), a water-soluble form of this compound, using an HPLC-UV system. The described method is suitable for the analysis of this compound in aqueous solutions and can be adapted for various sample matrices with appropriate sample preparation.

Chemical Structure of Fast this compound (Acid Yellow 9)

  • Chemical Name: Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate[3]

  • CAS Number: 2706-28-7[3]

  • Molecular Formula: C₁₂H₉N₃Na₂O₆S₂[3]

  • Molecular Weight: 401.33 g/mol [3]

Experimental

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is required.[4]

  • Chemicals and Reagents:

    • Fast this compound reference standard

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (B1210297) (analytical grade)

    • Formic acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • 0.45 µm syringe filters

Chromatographic Conditions

A reversed-phase C18 column is commonly used for the separation of azo dyes.[1][2] The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate buffer with 0.1% formic acid in water, pH adjusted to 6.5
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Maximum absorbance wavelength (λmax) of Fast this compound (expected in the 400-450 nm range)[5][6]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Fast this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock standard solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).[4]

Sample Preparation

The sample preparation method will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, such as food or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Method Validation

The developed HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended application.[7] The following parameters should be evaluated:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Typical Method Validation Results

The following table summarizes typical performance characteristics for a validated HPLC-UV method for the analysis of azo dyes. These values should be established during the method validation process.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999[4]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%[4]
Accuracy (% Recovery) 98-102%[4]

Experimental Protocols

Protocol for Standard Curve Generation
  • Prepare a series of working standard solutions of Fast this compound at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Inject each working standard solution in triplicate.

  • Record the peak area for each injection.

  • Plot a calibration curve of the average peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Protocol for Sample Analysis
  • Prepare the sample as described in section 2.4.

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Col_Selection Column Selection MP_Optimization Mobile Phase Optimization Col_Selection->MP_Optimization Det_Wavelength Detection Wavelength MP_Optimization->Det_Wavelength Linearity Linearity Det_Wavelength->Linearity Accuracy Accuracy Det_Wavelength->Accuracy Precision Precision Det_Wavelength->Precision LOD_LOQ LOD/LOQ Det_Wavelength->LOD_LOQ QC Quality Control Linearity->QC Research Research Linearity->Research Accuracy->QC Accuracy->Research Precision->QC Precision->Research LOD_LOQ->QC LOD_LOQ->Research

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for the Analysis of Yellow AB (Sudan I) in Spices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yellow AB, also known as Sudan I, is a synthetic, fat-soluble azo dye.[1][2] Industrially, it is used for coloring waxes, oils, plastics, and polishes.[3] However, due to its potential carcinogenic and genotoxic effects, its use as a food additive is prohibited in many countries, including the European Union and the United States.[2][3][4] Despite being banned, this compound has been illegally used to enhance the color of various food products, particularly spices like chili powder, paprika, and curry powder, to make them appear more vibrant and appealing.[2][5] The complex nature of spice matrices, which contain numerous compounds like fats, pigments, and volatile oils, presents significant analytical challenges, primarily due to matrix effects that can suppress or enhance the analytical signal.[6][7] Therefore, robust and validated analytical methods are crucial for the accurate detection and quantification of this compound to ensure food safety and regulatory compliance.

This document provides a detailed protocol for the sample preparation and analysis of this compound in spices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[8]

Experimental Workflow

The overall workflow for the analysis of this compound in spices involves sample homogenization, extraction of the dye, clean-up of the extract to remove interfering matrix components, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Spice Sample Homogenize Homogenization (Grinding) Sample->Homogenize Extract Solvent Extraction (Acetonitrile) Homogenize->Extract Filter Filtration Extract->Filter Cleanup SPE Clean-up (C18 Cartridge) Filter->Cleanup Evaporate Evaporation & Reconstitution Cleanup->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Acquisition & Quantification LCMS->Data

Figure 1. Workflow for this compound analysis in spices.

Quantitative Data Summary

The following table summarizes the performance of various methods for the determination of this compound (Sudan I) and other illegal dyes in spices.

Analyte(s)Spice MatrixExtraction SolventClean-upAnalytical TechniqueMean Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
Sudan I-IV, Para Red, etc.PaprikaAcetonitrile (B52724)NoneUPLC-MS/MS93.8 - 115.2-< 0.125[8]
19 Illegal DyesChilli Powder, Paprika, Fennel90:10 Acetonitrile:Acetone (B3395972)FiltrationLC-UV/Visible-Consistent with previous data-[9]
Sudan I-IVChilli, Curry saucesAcetonitrile-HPLC-PDA-1.5 - 23 - 4[10]
9 Banned DyesSpicesAcetonitrile with Acetic AcidNoneHPLC-MS (Ion Trap)75.7 - 92.30.02 - 0.1-[10]
Sudan I-IV, Dimethyl Yellow, etc.Chilli PowderAcetonitrileFiltrationUHPLC-MS/MSGood recoveries-0.01 - 1 (ppb)[4]
Sudan I-IV-Methanol (B129727) / Ethyl Acetate-HPLC-0.5 - 1-[3]

LOD: Limit of Detection; LOQ: Limit of Quantification. Note that performance characteristics can vary based on the specific spice matrix and laboratory conditions.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Acetone (HPLC grade), Methanol (HPLC or LC-MS grade), Water (Type I, ultrapure).

  • Standards: Certified reference standard of this compound (Sudan I).

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

  • Equipment: High-speed blender or grinder, ultrasonic bath, centrifuge, SPE manifold, nitrogen evaporator, analytical balance, vortex mixer, LC-MS/MS system.

2. Protocol 1: Sample Homogenization and Extraction

This protocol describes the extraction of this compound from a spice sample.

  • Homogenization: Weigh approximately 2-5 g of the spice sample into a grinder. Grind the sample until a fine, homogeneous powder is obtained. This ensures a representative sample for extraction.

  • Weighing: Accurately weigh 1.0 g of the homogenized spice powder into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[4][8][10] For matrices with higher fat content, a mixture of acetonitrile and acetone (90:10 v/v) can be used to improve extraction efficiency.[9]

  • Vortexing: Cap the tube and vortex for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. This aids in the disruption of cell walls and enhances the extraction of the analyte.[1][5]

  • Centrifugation: Centrifuge the sample at 4000-5000 rpm for 10 minutes to separate the solid matrix from the solvent extract.

  • Collection: Carefully decant the supernatant (the clear liquid extract) into a clean tube or flask.

  • Re-extraction (Optional): For improved recovery, the solid residue can be re-extracted with an additional 5-10 mL of the extraction solvent, and the supernatants combined.

3. Protocol 2: Solid Phase Extraction (SPE) Clean-up

This step is crucial for removing co-extracted matrix components that can interfere with LC-MS/MS analysis.

  • Cartridge Conditioning: Attach a C18 SPE cartridge to an SPE manifold. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Take the crude extract from Protocol 1 and dilute it with an equal volume of water. Load the diluted extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5-10 mL of a water-methanol mixture (e.g., 50:50 v/v) to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge using 5-10 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dry residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water). Vortex briefly to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

4. Protocol 3: LC-MS/MS Analysis

This protocol provides typical conditions for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 40-50% B, increasing to 95-100% B over several minutes, holding for a few minutes, and then returning to initial conditions for equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40°C.

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For this compound (Sudan I), precursor and product ions should be optimized. A common transition is m/z 249 → 93. At least two transitions are recommended for confident identification.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity for this compound.

5. Validation and Quality Control

Method validation should be performed to ensure reliable results. Key parameters to assess include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[8] Matrix-matched calibration standards should be used to compensate for matrix effects.[6] A blank spice sample known to be free of this compound should be analyzed with each batch to check for contamination. Spiked samples should also be included to monitor recovery and method performance.

References

Application Note: Sensitive and Robust Detection of Yellow AB (Aniline Yellow) in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yellow AB, also known as Aniline Yellow or Solvent Yellow 1, is a synthetic azo dye. Historically used in various consumer products, its application in food is now prohibited in many regions due to toxicological concerns, as it is classified as a potential carcinogen.[1][2] Regulatory bodies worldwide monitor food products and textiles to prevent the fraudulent use of such illegal additives. Consequently, there is a critical need for sensitive, specific, and reliable analytical methods for the detection and quantification of this compound at trace levels.

This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive detection and quantification of this compound. The method employs a straightforward solvent extraction from the sample matrix, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Water (LC-MS Grade).

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).

  • Standards: this compound (Aniline Yellow, CAS 60-09-3) reference standard.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath, centrifuge, polypropylene (B1209903) centrifuge tubes (15 mL or 50 mL), syringe filters (0.22 µm PTFE).

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards (e.g., 1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

Sample Preparation (Food Matrix Example)
  • Weigh 1 g of the homogenized food sample (e.g., sauce, pickle) into a 15 mL polypropylene centrifuge tube.[3]

  • Add 10 mL of acetonitrile to the tube.[3]

  • Vortex the sample for 1 minute to ensure thorough mixing.[3]

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[3]

  • Centrifuge the sample at 7,500 rpm for 10 minutes.[3]

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 45 °C
Gradient Elution Time (min)
0.0
2.0
8.0
10.0
10.1
12.0

Note: The gradient is a representative profile and should be optimized for the specific column and system.[3]

Table 2: Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 25 psi
Collision Gas 12 psi
MRM Transitions Compound
This compound (Quantifier)
This compound (Qualifier)

Note: The precursor ion for this compound (C12H11N3, MW 197.24) is [M+H]+.[4] Product ions correspond to characteristic fragments (phenyl and anilino groups). Collision energies must be optimized for the specific instrument being used.

Method Validation and Performance

The described method demonstrates high sensitivity, specificity, and robustness, making it suitable for routine screening and quantification of this compound. Validation parameters are typically assessed for linearity, accuracy (recovery), precision, and limits of detection (LOD) and quantification (LOQ).

Table 3: Representative Method Validation Data for Azo Dyes
ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 2 µg/kg
Limit of Quantification (LOQ) 5 - 10 µg/kg
Recovery (%) 78% - 120%
Precision (RSD %) < 20%

Data presented are representative values based on validated methods for various illegal azo dyes in food and feed matrices.[5]

Conclusion

The LC-MS/MS method outlined provides a reliable and sensitive tool for the detection of the illegal dye this compound in complex matrices. The simple sample preparation protocol combined with the high selectivity of MRM analysis allows for high-throughput screening in regulatory, food safety, and research laboratories.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Weigh 1g of Homogenized Sample Solvent 2. Add 10 mL Acetonitrile Sample->Solvent Vortex 3. Vortex Mix (1 min) Solvent->Vortex Sonicate 4. Sonicate (30 min) Vortex->Sonicate Centrifuge 5. Centrifuge (7500 rpm, 10 min) Sonicate->Centrifuge Filter 6. Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Inject 7. Inject Sample into LC-MS/MS System Filter->Inject Detect 8. Acquire Data (MRM Mode) Inject->Detect Process 9. Process Data & Quantify Results Detect->Process

Caption: Experimental workflow for the detection of this compound.

References

Analytical Standards for Fast Yellow AB: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Yellow AB, also known by its E number E105 and CAS number 2706-28-7, is a synthetic azo dye.[1] Historically used as a food colorant, its application in food products has been discontinued (B1498344) in Europe and the USA due to toxicological concerns.[2][3] It is still utilized in the textile industry, cosmetics, and as a biological stain.[1] Accurate and reliable analytical methods are crucial for monitoring its presence in various matrices to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the analysis of Fast this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Fast this compound is presented in the table below.

PropertyValueReference
Synonyms Acid Yellow 9, C.I. 13015, Food Yellow 2[1]
CAS Number 2706-28-7[1]
Molecular Formula C₁₂H₉N₃Na₂O₆S₂[1]
Molecular Weight 401.3 g/mol [1]
Appearance Yellow to orange powder[1]
Water Solubility Soluble[1]
Maximum Absorbance (λmax) ~420 nm[1][4]
Melting Point 102-104°C[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the sensitive and specific determination of Fast this compound.[1] It is often coupled with a UV-Vis or Diode Array Detector (DAD) for quantification and can be combined with mass spectrometry (HPLC-MS) for enhanced specificity and identification of degradation products.[1]

Experimental Protocol: HPLC Analysis of Fast this compound

Objective: To quantify Fast this compound in a sample matrix using reversed-phase HPLC with UV detection.

Instrumentation:

  • Standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 20 mM ammonium acetate in water).[1]

    • The mobile phase typically consists of a gradient elution using the aqueous buffer and an organic solvent like acetonitrile or methanol.[1]

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of Fast this compound analytical standard.

    • Dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Sample preparation is matrix-dependent. For liquid samples like drinks, filtration through a 0.45 µm filter may be sufficient.[6]

    • For solid samples, an extraction step may be necessary. Solid-phase extraction (SPE) can be used to remove interfering substances and concentrate the analyte.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[1][7]

    • Mobile Phase: Gradient elution with an aqueous buffer and organic solvent.[1][7] The specific gradient program will depend on the sample matrix and desired separation.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at the maximum absorbance wavelength (λmax) of Fast this compound, which is approximately 420 nm.[1][4]

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of Fast this compound in the sample by comparing its peak area to the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV-Vis Detection (~420 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of Fast this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and more cost-effective method for the quantification of Fast this compound, particularly in less complex matrices.[1]

Experimental Protocol: Spectrophotometric Determination of Fast this compound

Objective: To determine the concentration of Fast this compound in a clear liquid sample using UV-Vis spectroscopy.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Deionized water or a suitable buffer

  • Fast this compound analytical standard

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Fast this compound of known concentration in deionized water or the chosen buffer.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of approximately 420 nm.[1][4]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution, performing any necessary dilutions to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at 420 nm.

    • Determine the concentration of Fast this compound in the sample by interpolating its absorbance on the calibration curve.

UV-Vis Spectroscopy Workflow

UVVis_Workflow Start Start StdPrep Prepare Standard Solutions Start->StdPrep SamplePrep Prepare Sample Solution Start->SamplePrep MeasureStd Measure Absorbance of Standards at 420 nm StdPrep->MeasureStd CalCurve Construct Calibration Curve MeasureStd->CalCurve Quantify Determine Concentration from Calibration Curve CalCurve->Quantify MeasureSample Measure Absorbance of Sample at 420 nm SamplePrep->MeasureSample MeasureSample->Quantify End End Quantify->End

Caption: Workflow for the spectrophotometric determination of Fast this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of Fast this compound and for identifying its degradation products.[8] It is typically used in conjunction with a separation technique like HPLC (LC-MS).

Analytical Approach: LC-MS/MS

Objective: To confirm the molecular weight and fragmentation pattern of Fast this compound.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[8]

Procedure:

  • Sample Introduction: A solution of Fast this compound is introduced into the ESI source.

  • Ionization: Electrospray ionization in negative-ion mode is suitable for sulfonated azo dyes like Fast this compound. The expected molecular ions would be [M-2Na+2H]²⁻ or [M-Na+H]⁻.[8]

  • Mass Analysis (MS1): The mass-to-charge ratio of the parent ion is determined.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation. A key fragmentation pathway for azo dyes is the cleavage of the azo bond (-N=N-).[8]

  • Fragment Ion Analysis (MS2): The mass-to-charge ratios of the resulting fragment ions are determined, providing structural information.

Logical Relationship in LC-MS/MS Analysis

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output Separation Separation of Analytes Ionization Ionization (ESI) Separation->Ionization MS1 MS1: Parent Ion Detection Ionization->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2: Fragment Ion Detection Fragmentation->MS2 Identity Structural Confirmation MS2->Identity

Caption: Logical flow of analysis in an LC-MS/MS experiment for Fast this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Estimated ¹H and ¹³C NMR Chemical Shifts
NucleusFunctional GroupEstimated Chemical Shift (ppm)
¹H NMR Aromatic Protons6.5 - 8.5
-NH₂ ProtonsBroad signal, concentration and solvent dependent
¹³C NMR Aromatic Carbons110 - 150
Carbon attached to -SO₃⁻May be shifted downfield
Carbon attached to -N=N-May be shifted downfield

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of Fast this compound for structural confirmation.

Materials:

  • Fast this compound

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., TMS or DSS)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of Fast this compound in a deuterated solvent in an NMR tube. Add a small amount of an internal standard.[8]

  • Spectral Acquisition: Tune and shim the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, which may require longer acquisition times.[8]

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Correlate the chemical shifts in both spectra to the molecular structure.[8]

Conclusion

The analytical methods described provide a robust framework for the detection, quantification, and structural confirmation of Fast this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural information. For routine quantification in simple matrices, UV-Vis spectroscopy is a viable option. For more complex samples and regulatory purposes, HPLC with UV or MS detection is the preferred method.

References

Determining Yellow AB Concentration using UV-Vis Spectrophotometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow AB (1-phenylazo-2-naphthylamine) is an azo dye that finds application in various industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and safety assessment. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of this compound in solution. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using UV-Vis spectrophotometry.

Principle of the Method

The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in mol L⁻¹)

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Key Experimental Parameters

A summary of the key experimental parameters for the UV-Vis spectrophotometric analysis of this compound is presented in Table 1.

ParameterValue/RangeNotes
Wavelength of Maximum Absorbance (λmax) ~420 - 449 nmThe exact λmax should be determined experimentally in the chosen solvent. Yellow dyes typically absorb in this range.[1]
Solvent Ethanol (B145695)This compound is soluble in ethanol and insoluble in water.[2] The choice of solvent can affect the λmax and molar absorptivity.
Path Length (b) 1 cmStandard cuvette path length.
Molar Absorptivity (ε) To be determined experimentallyThis is a critical parameter for direct concentration calculation and is substance and solvent-dependent. A protocol for its determination is provided below.
Linearity Range To be determined experimentallyTypically in the range of 1-20 µg/mL for many dyes.[3] Should be established by plotting a calibration curve.
Limit of Detection (LOD) To be determined experimentallyThe lowest concentration that can be reliably detected. Can be calculated from the standard deviation of the blank or the calibration curve.
Limit of Quantification (LOQ) To be determined experimentallyThe lowest concentration that can be quantified with acceptable precision and accuracy. Can be calculated from the standard deviation of the blank or the calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Ethanol (spectroscopic grade)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Preparation of Standard Solutions
  • Prepare a Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in a small amount of ethanol in a 100 mL volumetric flask.

    • Once fully dissolved, dilute to the mark with ethanol and mix thoroughly.

  • Prepare Working Standard Solutions:

    • Prepare a series of at least five working standard solutions by diluting the stock solution with ethanol in volumetric flasks. A suggested concentration range is 1, 2, 5, 10, and 15 µg/mL.

Determination of λmax
  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Use ethanol as the blank to zero the instrument.

  • Scan the absorbance of one of the mid-range working standard solutions (e.g., 5 µg/mL) across the UV-Vis spectrum (e.g., 300-600 nm).

  • The wavelength at which the maximum absorbance is observed is the λmax.

Construction of the Calibration Curve
  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using ethanol as the blank.

  • Measure the absorbance of each working standard solution, starting from the most dilute.

  • Rinse the cuvette with the next standard solution before each measurement.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for a good linear fit.

Determination of Molar Absorptivity (ε)

The molar absorptivity can be calculated from the slope of the calibration curve:

ε = (Slope of calibration curve × Molecular Weight of this compound) / b

  • Molecular Weight of this compound (C₁₆H₁₃N₃): 247.29 g/mol

Analysis of an Unknown Sample
  • Prepare the unknown sample by dissolving it in ethanol. If necessary, perform a sample preparation procedure to extract this compound from the matrix (see Section 5). The final solution should be clear and free of particulates.

  • Measure the absorbance of the unknown sample at the λmax.

  • Ensure the absorbance falls within the linear range of the calibration curve. If the absorbance is too high, dilute the sample accordingly.

  • Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve:

    Concentration (µg/mL) = (Absorbance - y-intercept) / slope

    If the sample was diluted, remember to multiply the result by the dilution factor.

Sample Preparation for Food Matrices

The appropriate sample preparation method will depend on the complexity of the food matrix. The goal is to extract this compound and remove interfering substances.

General Workflow for Solid Food Samples

G A Homogenize Solid Food Sample B Extract with Ethanol A->B C Centrifuge/Filter B->C D Collect Supernatant C->D E Analyze by UV-Vis D->E

Caption: General workflow for extracting this compound from solid food.

Protocol for Liquid Food Samples (e.g., Beverages)
  • Degassing: For carbonated beverages, degas the sample by sonication or gentle stirring.

  • Filtration: Filter the liquid sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: If the color is intense, dilute the sample with ethanol to bring the absorbance within the linear range of the calibration curve.

  • Analysis: Measure the absorbance at the λmax.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized in Table 2 with typical acceptance criteria.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Repeatability (% RSD) ≤ 2%
Intermediate Precision (% RSD) ≤ 3%
Specificity No interference from excipients or matrix components at the analytical wavelength.
Robustness The method should be unaffected by small, deliberate variations in method parameters.

Logical Workflow for Concentration Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Working Standards A->B E Measure Absorbance of Standards B->E C Prepare Unknown Sample F Measure Absorbance of Unknown C->F D Determine λmax D->E D->F G Construct Calibration Curve E->G H Calculate Concentration F->H G->H

Caption: Logical workflow for determining this compound concentration.

References

Application Note and Protocol for the Analysis of Azo Dyes by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, leather, food, and cosmetic industries.[1][2] However, concerns over their potential health and environmental impact have necessitated the development of sensitive and efficient analytical methods for their detection and quantification.[1][2] Some azo dyes can be reductively cleaved to form carcinogenic aromatic amines.[1][2] Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of azo dyes due to its high resolution, speed, and minimal sample and reagent consumption. This application note provides a detailed protocol for the separation and analysis of azo dyes using Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis particularly well-suited for separating both charged and neutral analytes.[3]

Principle of Micellar Electrokinetic Chromatography (MEKC)

MEKC is a hybrid of electrophoresis and chromatography.[3] A surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles.[3] These micelles act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer, as well as their inherent electrophoretic mobility.[3] A strong electroosmotic flow (EOF) typically moves the bulk solution towards the cathode, and the charged micelles migrate either with or against the EOF, creating a migration window for the separation of analytes.[3]

Experimental Workflow

The general workflow for the analysis of azo dyes by capillary electrophoresis is depicted below.

Capillary Electrophoresis Workflow for Azo Dye Analysis Figure 1. General Experimental Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample_Preparation Sample Preparation (e.g., Extraction, Dilution) Injection Sample Injection (Hydrodynamic or Electrokinetic) Sample_Preparation->Injection Buffer_Preparation Background Electrolyte (BGE) Preparation Instrument_Setup Instrument Setup (Capillary Conditioning, Method Programming) Buffer_Preparation->Instrument_Setup Instrument_Setup->Injection Separation Electrophoretic Separation (Applied Voltage) Injection->Separation Detection Detection (e.g., UV-Vis) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Identification) Data_Acquisition->Data_Analysis

Caption: General workflow for azo dye analysis by CE.

Detailed Experimental Protocol: MEKC of Sulfonated Azo Dyes

This protocol is adapted from a method for the analysis of environmentally significant sulfonated azo dyes.[4][5]

1. Materials and Reagents

  • Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 50 cm.

  • Reagents:

    • Ammonium (B1175870) Acetate (B1210297) (NH₄CH₃COO)

    • Brij 35 (Polyoxyethylene (23) lauryl ether)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Azo dye standards

2. Instrumentation

  • A commercial capillary electrophoresis system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and analysis software.

3. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 9.5 mM ammonium acetate buffer containing 0.1% (w/v) Brij 35. Adjust the pH to 9.0 with a dilute solution of NaOH or HCl.[4][5]

  • Capillary Conditioning Solutions: 0.1 M NaOH and 0.1 M HCl.

  • Sample Diluent: Deionized water or the BGE.

  • Standard Solutions: Prepare stock solutions of individual azo dyes in a suitable solvent (e.g., water or methanol) and dilute to the desired concentration with the sample diluent.

4. Instrument Setup and Capillary Conditioning

  • Install the fused-silica capillary in the CE instrument.

  • Set the detector wavelength for monitoring the azo dyes (e.g., 214 nm or a specific wavelength corresponding to the maximum absorbance of the target analytes).[4][5]

  • Capillary Conditioning (New Capillary):

    • Rinse the capillary with 0.1 M NaOH for 30 minutes.[6]

    • Rinse with deionized water for 10 minutes.[6]

    • Rinse with 0.1 M HCl for 10 minutes.[6]

    • Rinse with deionized water for 10 minutes.[6]

    • Finally, equilibrate the capillary with the BGE for at least 15 minutes.

  • Daily Capillary Conditioning: Before the first run of the day, rinse the capillary sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and then equilibrate with the BGE (10 min).

  • Between runs, rinse the capillary with the BGE for 2-3 minutes to ensure reproducible migration times.

5. Sample Preparation

  • Liquid Samples (e.g., Wastewater): Samples may require pre-concentration, for example, by solid-phase extraction (SPE).[7][8] Acidify the water sample to approximately pH 3 before pre-concentration.[7][8]

  • Solid Samples (e.g., Textiles, Lipsticks):

    • For textiles, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be used to extract aromatic amines derived from azo dyes.[9]

    • For lipsticks, ultrasonic extraction can be employed to extract the dyes.[10]

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Electrophoretic Separation

  • Injection: Inject the sample using electromigration at 12 kV for 30 seconds.[4][5] Alternatively, hydrodynamic injection (e.g., 0.5 psi for 5 seconds) can be used.

  • Separation Voltage: Apply a separation voltage of 20-30 kV. The optimal voltage should be determined experimentally.

  • Temperature: Maintain the capillary temperature at 25 °C.

  • Detection: Monitor the separation at the chosen wavelength(s). Identification can be confirmed by comparing the migration times and UV-Vis spectra with those of authentic standards.[4][5]

Data Presentation

The following table summarizes the performance data for the separation of several sulfonated azo dyes using the described MEKC method.

Azo DyeLimit of Detection (µg/L)Linear Range (µg/L)
Acid Orange 719 - 23063 - 7600
Acid Orange 1219 - 23063 - 7600
Acid Orange 5219 - 23063 - 7600
Acid Red 2619 - 23063 - 7600
Acid Red 2719 - 23063 - 7600
Acid Red 8819 - 23063 - 7600
Acid Yellow 119 - 23063 - 7600

Data adapted from a study on sulfonated azo dyes in wastewater. The specific values for each dye within the cited range were not individually provided in the source material.[4][5]

Separation Mechanism in MEKC

The separation in MEKC is governed by the partitioning of the analytes between the aqueous phase and the micellar phase.

MEKC Separation Mechanism Figure 2. Analyte Partitioning in MEKC cluster_capillary Capillary Cross-Section cluster_micelle Micelle (Pseudo-stationary Phase) EOF Electroosmotic Flow (EOF) -> Analyte_in_Micelle Hydrophobic Analyte Analyte_in_Buffer Hydrophilic Analyte Analyte_in_Buffer->Analyte_in_Micelle Partitioning Equilibrium

Caption: Analyte partitioning in MEKC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Weak Signals - Incorrect injection parameters- Sample too dilute- Detector issue- Optimize injection time and voltage/pressure- Concentrate the sample- Check detector lamp and settings
Poor Resolution - Inappropriate BGE composition or pH- Voltage too high- Capillary overload- Optimize BGE concentration, surfactant, and pH- Reduce separation voltage- Dilute the sample
Unstable Baseline - Air bubbles in the capillary or buffer- Contaminated BGE or capillary- Degas the BGE- Perform a thorough capillary wash cycle
Fluctuating Migration Times - Inconsistent capillary temperature- Changes in BGE composition- Inadequate capillary conditioning- Ensure proper temperature control- Prepare fresh BGE daily- Implement a consistent rinsing protocol between runs

Conclusion

Capillary electrophoresis, particularly in the MEKC mode, offers a rapid, efficient, and sensitive method for the analysis of azo dyes in various matrices. The protocol detailed in this application note provides a robust starting point for method development and routine analysis. By optimizing parameters such as BGE composition, pH, and applied voltage, high-resolution separations of complex azo dye mixtures can be achieved. The versatility and low operational cost of CE make it an attractive alternative to traditional chromatographic techniques for monitoring these important industrial compounds.

References

Application Notes and Protocols for the Preparation of a Yellow AB Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow AB, also known by its Colour Index name C.I. Solvent Yellow 5, is an azo dye.[1] Historically, it was used as a food colorant (FD & C Yellow No. 3), but this application is now restricted in many regions due to toxicological concerns.[2][3] In the laboratory, this compound serves as a biological stain and is used in various analytical and research applications.[3][4] Accurate and consistent preparation of a this compound stock solution is crucial for reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and safe handling of a this compound stock solution for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReference(s)
IUPAC Name1-Phenylazo-2-naphthalenamine[1]
SynonymsC.I. Solvent Yellow 5, C.I. 11380, FD & C Yellow No. 3, Ext. D & C Yellow No. 9[1]
CAS Number85-84-7[1][4]
Molecular FormulaC₁₆H₁₃N₃[1][4]
Molecular Weight247.29 g/mol [1][4]
AppearanceOrange or red platelets/crystals, or light yellow powder[3][4]
Melting Point102-104 °C[4][5]
SolubilityInsoluble in water.[3][4] Soluble in ethanol (B145695), acetic acid, carbon tetrachloride, and vegetable oils.[1][3]
λmax (in Alcohol)340 nm, 450 nm[3]
λmax (in Chloroform)434 nm[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in ethanol. The concentration can be adjusted based on specific experimental requirements.

Materials and Equipment:

  • This compound (C.I. Solvent Yellow 5, CAS 85-84-7) powder

  • Absolute ethanol (ACS grade or higher)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 10 mL, 25 mL, or 50 mL) with a stopper

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

  • Amber glass storage bottle

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 10 mL of a 10 mM solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 247.29 g/mol = 0.0247 g or 24.7 mg

  • Weighing the this compound powder:

    • On an analytical balance, carefully weigh out the calculated amount of this compound powder using a clean weighing boat or paper.

  • Dissolution:

    • Transfer the weighed this compound powder into the volumetric flask.

    • Add a small amount of absolute ethanol to the flask to wet the powder.

    • Gently swirl the flask to begin dissolving the powder. A magnetic stirrer can be used for more efficient mixing.

    • Continue to add ethanol in portions, mixing between additions, until the powder is completely dissolved.

    • Once dissolved, bring the final volume up to the calibration mark of the volumetric flask with absolute ethanol.

  • Homogenization and Storage:

    • Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a properly labeled amber glass bottle to protect it from light.[6]

    • Store the solution at 2-8°C for short-term storage.[6] For long-term storage, aliquoting and freezing at -20°C may be considered, although repeated freeze-thaw cycles should be avoided.[6]

Safety Precautions

This compound is moderately toxic by ingestion and subcutaneous routes and is considered a questionable carcinogen.[3] It is crucial to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder and its solutions.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[7]

  • Disposal: Dispose of this compound waste according to local, state, and federal regulations. Do not pour down the drain.

  • Fire Safety: Ethanol is flammable. Keep the solution away from open flames and heat sources.

  • Decomposition: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides.[3]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage A Calculate Mass of this compound B Weigh this compound Powder A->B C Transfer to Volumetric Flask B->C D Add Ethanol and Dissolve C->D E Adjust to Final Volume D->E F Homogenize Solution E->F G Transfer to Amber Bottle F->G Transfer H Store at 2-8°C G->H

Caption: Workflow for the preparation and storage of a this compound stock solution.

Note on Signaling Pathways: this compound is primarily used as a dye and stain and is not typically involved in specific signaling pathways as an agonist or antagonist. Therefore, a signaling pathway diagram is not applicable to its primary laboratory use.

References

Application Notes and Protocols for Sonophotocatalytic Degradation of Fast Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sonophotocatalytic degradation of the azo dye, Fast Yellow AB. The information is compiled for professionals in research and development who are investigating advanced oxidation processes for wastewater remediation and the degradation of organic pollutants.

Introduction

Fast this compound, an anionic azo dye, has seen use as a food colorant and biological stain.[1] However, due to toxicological concerns, its application in food products is now restricted in many regions.[2] The stable chemical structure of Fast this compound makes it resistant to conventional wastewater treatment methods, necessitating the development of more effective degradation techniques.[1][2] Sonophotocatalysis, an advanced oxidation process combining ultrasound and photocatalysis, has emerged as a promising method for the efficient degradation of such recalcitrant organic pollutants.[3][4] This process utilizes a photocatalyst, light irradiation, and ultrasonic waves to generate highly reactive hydroxyl radicals (•OH), which are strong oxidizing agents capable of mineralizing organic dyes into less harmful substances.[3][4]

The sonophotocatalytic method enhances the degradation rate compared to individual photolysis and sonolysis processes.[3][5] Ultrasonic waves contribute to the generation of free radicals through cavitation and also help to prevent the aggregation of the catalyst, thereby maintaining its active surface area.[3]

This application note details the use of silver-impregnated zinc oxide (Ag-ZnO) as a photocatalyst for the sonophotocatalytic degradation of Fast this compound.[3][4]

Data Presentation

The following tables summarize the quantitative data from studies on the sonophotocatalytic degradation of Fast this compound using an Ag-ZnO photocatalyst.

Table 1: Degradation Efficiency of Fast this compound under Various Conditions [3][4][5][6]

ProcessCatalystOxidizing AgentDegradation Efficiency (%)Time (min)
SonophotocatalyticAg-ZnOPresent88.960
SonophotocatalyticAg-ZnOAbsent32.5Not Specified
PhotocatalyticAg-ZnOPresent33.0Not Specified

Table 2: Effect of Operational Parameters on the Sonophotocatalytic Degradation of Fast this compound [3][4]

ParameterConditionDegradation Efficiency (%)
pH 873.15
12Optimal
Catalyst Dosage (Ag-ZnO) 0.09 g / 50 mL74.20
Scavengers (Sulfates) Absent88.9
Present (1.5 M)51.3

Table 3: Kinetic Model for the Sonophotocatalytic Degradation of Fast this compound [3]

Kinetic ModelExperimental qe (mg g⁻¹)Calculated qe (mg g⁻¹)
Pseudo-second-order4.4784.694

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the sonophotocatalytic degradation of Fast this compound.

1. Preparation of Ag-Impregnated ZnO Photocatalyst [3][4]

This protocol describes the synthesis of the Ag-impregnated ZnO photocatalyst via a wet impregnation method.

  • Materials: Zinc oxide (ZnO), Silver nitrate (B79036) (AgNO₃), Deionized water.

  • Procedure:

    • Disperse a specific amount of ZnO powder in deionized water.

    • Add a calculated amount of AgNO₃ solution to the ZnO suspension to achieve the desired weight percentage of Ag.

    • Stir the mixture continuously for a specified duration at room temperature to ensure uniform impregnation of Ag ions onto the ZnO surface.

    • Dry the mixture in an oven at a controlled temperature to evaporate the solvent.

    • Calcify the dried powder at a high temperature in a muffle furnace to promote the formation of Ag nanoparticles and their adhesion to the ZnO.

    • Characterize the synthesized Ag-ZnO photocatalyst using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray (EDX) analysis, Fourier Transform Infrared (FTIR) spectroscopy, and UV-Vis spectroscopy to confirm its morphology, composition, and functional groups.[3][4]

2. Sonophotocatalytic Degradation of Fast this compound [3][4]

This protocol outlines the procedure for the degradation of Fast this compound in an aqueous solution.

  • Materials: Fast this compound, Ag-ZnO photocatalyst, Deionized water, pH adjustment solutions (e.g., HCl, NaOH), Oxidizing agent (e.g., H₂O₂), Scavengers (optional, for mechanistic studies).

  • Equipment: Ultrasonic bath, Light source (e.g., 100 W tungsten bulb), Magnetic stirrer, Reaction vessel, UV-Vis spectrophotometer.[3][4]

  • Procedure:

    • Prepare a stock solution of Fast this compound of a known concentration in deionized water.[2]

    • In a reaction vessel, add a specific volume of the Fast this compound solution and adjust the initial concentration as required.

    • Adjust the pH of the solution to the desired value using appropriate acids or bases. The optimal pH for Fast this compound degradation has been reported to be 12.[3][6]

    • Add the synthesized Ag-ZnO photocatalyst at the optimized dosage (e.g., 0.09 g/50 mL).[4]

    • If applicable, add an oxidizing agent to the mixture. The presence of an oxidizing agent significantly enhances the degradation efficiency.[3][5]

    • Place the reaction vessel in an ultrasonic bath and position the light source to irradiate the mixture.

    • Simultaneously turn on the ultrasonic bath and the light source to initiate the sonophotocatalytic degradation process.

    • At regular time intervals (e.g., every 10 minutes), withdraw a sample (e.g., 5 mL) from the reaction mixture.[3][4]

    • Immediately filter the sample to remove the photocatalyst particles.[2]

    • Analyze the filtrate using a UV-Vis spectrophotometer to determine the concentration of the remaining Fast this compound. The absorbance should be measured at its maximum wavelength (λmax), which is 420 nm.[1][2]

    • Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.

3. Analytical Quantification of Fast this compound [1][2]

Accurate quantification of Fast this compound is crucial for monitoring the degradation process. UV-Vis spectrophotometry is a common and effective method.

  • Instrumentation: A standard UV-Vis spectrophotometer.[1]

  • Procedure:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of Fast this compound with known concentrations in deionized water.[1]

    • Calibration Curve: Measure the absorbance of each standard solution at 420 nm and construct a calibration curve by plotting absorbance versus concentration.[1]

    • Sample Analysis: Dilute the filtered samples from the degradation experiment, if necessary, to ensure the absorbance falls within the linear range of the calibration curve.[1]

    • Concentration Determination: Measure the absorbance of the sample solutions at 420 nm and determine the concentration of Fast this compound by interpolating its absorbance on the calibration curve.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more sensitive and specific quantification, especially for complex matrices or to identify degradation byproducts.[1]

Visualizations

Diagram 1: Experimental Workflow for Sonophotocatalytic Degradation

G prep Prepare Fast this compound Solution ph_adjust Adjust pH prep->ph_adjust catalyst_add Add Ag-ZnO Catalyst ph_adjust->catalyst_add oxidizer_add Add Oxidizing Agent catalyst_add->oxidizer_add reaction Sonophotocatalytic Reaction (Ultrasound + Light) oxidizer_add->reaction sampling Withdraw Samples at Intervals reaction->sampling filter Filter Samples sampling->filter analysis Analyze via UV-Vis Spectrophotometry (λmax = 420 nm) filter->analysis data Calculate Degradation Efficiency analysis->data

Caption: Workflow for the sonophotocatalytic degradation of Fast this compound.

Diagram 2: Generalized Mechanism of Sonophotocatalysis

G cluster_catalyst Ag-ZnO Catalyst catalyst Ag-ZnO cb Conduction Band (e⁻) vb Valence Band (h⁺) o2 O₂ cb->o2 e⁻ h2o H₂O vb->h2o h⁺ oh_neg OH⁻ vb->oh_neg h⁺ light Light (hν) light->catalyst us Ultrasound us->h2o radicals •OH, O₂⁻• h2o->radicals oh_neg->radicals o2->radicals dye Fast this compound degraded Degradation Products dye->degraded radicals->dye

Caption: Generation of reactive oxygen species in sonophotocatalysis.

References

Application Notes and Protocols for Wastewater Remediation using Yellow AB as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Yellow AB (also known as Fast this compound), a typical monoazo dye, as a model compound for studying and optimizing wastewater remediation technologies. Due to its stable aromatic structure, this compound is representative of recalcitrant organic pollutants found in industrial effluents, particularly from the textile industry. The following sections detail experimental protocols and summarize quantitative data for its degradation using advanced oxidation processes (AOPs), offering a basis for research and development in environmental remediation.

Overview of this compound Degradation

Advanced oxidation processes are highly effective for the degradation of organic pollutants like this compound. These methods rely on the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively oxidize complex organic molecules into simpler, less toxic compounds, and ultimately to CO2, water, and inorganic ions.

This document focuses on the sonophotocatalytic degradation of this compound using silver-impregnated zinc oxide (Ag-ZnO) as a photocatalyst, a method for which detailed data is available. Comparative data from other AOPs such as Fenton oxidation and ozonation for similar azo dyes are also presented to provide a broader context for remediation strategies.

Quantitative Data on this compound Degradation

The efficiency of this compound degradation is influenced by several key experimental parameters. The following tables summarize the quantitative data from sonophotocatalytic degradation studies.

Table 1: Effect of Operational Parameters on Sonophotocatalytic Degradation of Fast this compound[1][2]
ParameterConditionDegradation Efficiency (%)Time (min)
pH 873.1560
12 (Optimal for a similar dye)88.960
Catalyst Dosage (Ag-ZnO) 0.09 g / 50 mL74.2060
Initial Dye Concentration 10 mg/L80.8660
Oxidizing Agent (H₂O₂) 0 mmol32.560
3 mmol68.360
5 mmol80.860
7 mmol88.960
Scavengers (Chloride) 0 M88.960
1.5 M45.7560
Scavengers (Sulfate) 0 M88.960
1.5 M51.360
Table 2: Comparison of Different Degradation Processes for Azo Dyes[1][3][4]
ProcessTarget DyeCatalyst/ReagentsOptimal ConditionsDegradation Efficiency (%)Time
Sonophotocatalysis Fast this compoundAg-ZnOpH 12, 7 mmol H₂O₂88.960 min
Photocatalysis Fast this compoundAg-ZnO-3360 min
Fenton Oxidation Acid Light Yellow 2GFe²⁺/H₂O₂pH 3, 0.1 mmol/L Fe²⁺, 0.6 mmol/L H₂O₂94.665 min
Ozonation Acid Yellow 17O₃16 g/m³ O₃9845 min
Peroxone (O₃/H₂O₂) Acid Yellow 17O₃/H₂O₂-Less effective than ozonation alone-

Experimental Protocols

This section provides detailed protocols for the synthesis of the Ag-ZnO photocatalyst, the sonophotocatalytic degradation of this compound, and the analytical method for its quantification.

Synthesis of Ag-Impregnated ZnO (Ag-ZnO) Photocatalyst (Wet Impregnation Method)

This protocol describes the synthesis of a silver-impregnated zinc oxide photocatalyst, which has shown high efficiency in the degradation of this compound.[1][2]

Materials:

Procedure:

  • Prepare a slurry of ZnO in deionized water.

  • Add a solution of AgNO₃ to the ZnO slurry with continuous stirring. The amount of AgNO₃ should be calculated to achieve the desired weight percentage of Ag on ZnO (e.g., 5 wt%).

  • Continuously stir the mixture for several hours at room temperature to ensure uniform deposition of silver ions onto the ZnO surface.

  • Dry the mixture in an oven at 110 °C to evaporate the water.

  • Calcine the dried powder in a muffle furnace at 500 °C for 4 hours.

  • Allow the photocatalyst to cool to room temperature and store it in a desiccator.

Sonophotocatalytic Degradation of this compound

This protocol details the experimental setup for the degradation of this compound using the synthesized Ag-ZnO photocatalyst under ultrasonic and light irradiation.[1][2]

Equipment:

  • Ultrasonic bath

  • 100 W tungsten lamp (or other suitable light source)

  • Beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 ppm) in deionized water.

  • In a beaker, add a specific volume of the this compound stock solution and dilute it to the desired initial concentration (e.g., 10-50 mg/L).

  • Add the Ag-ZnO photocatalyst to the solution (e.g., 0.09 g / 50 mL).

  • Adjust the pH of the solution to the desired value using dilute NaOH or HCl.

  • Place the beaker in an ultrasonic bath.

  • Position the light source above the beaker.

  • Turn on the ultrasonic bath and the light source to initiate the degradation reaction.

  • At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw a sample of the solution.

  • Filter the sample to remove the photocatalyst particles.

  • Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer.

Analytical Method: Quantification of this compound

The concentration of this compound in the aqueous samples can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the filtered sample at the maximum absorbance wavelength (λmax) of this compound, which is approximately 420 nm.

  • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where:

    • A₀ is the initial absorbance of the this compound solution.

    • Aₜ is the absorbance of the this compound solution at time 't'.

Visualizations

Experimental Workflow for Sonophotocatalytic Degradation

Caption: Workflow for the sonophotocatalytic degradation of this compound.

Proposed Degradation Pathway of this compound

The degradation of azo dyes like this compound by advanced oxidation processes is initiated by the attack of hydroxyl radicals (•OH) on the chromophoric azo bond (-N=N-). This leads to the cleavage of the bond and the formation of aromatic intermediates, which are further oxidized to smaller aliphatic compounds and eventually mineralized.

G Yellow_AB This compound (Azo Dye) Aromatic_Intermediates Aromatic Intermediates (e.g., substituted benzenes, phenols) Yellow_AB->Aromatic_Intermediates •OH attack (Azo bond cleavage) Aliphatic_Acids Short-chain Aliphatic Acids (e.g., oxalic acid, formic acid) Aromatic_Intermediates->Aliphatic_Acids •OH attack (Ring opening) Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Aliphatic_Acids->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound by hydroxyl radicals.

References

Application Note: Chromatographic Separation of Yellow AB and Sudan Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes, including Sudan I, II, III, and IV. They are classified as category 3 carcinogens by the International Agency for Research on Cancer (IARC) and are not permitted for use as food additives.[1] Similarly, Yellow AB (1-Phenylazo-2-naphthylamine) is a synthetic azo dye that has seen historical use as a food colorant but is also recognized for its potential health risks. Due to their illegal use in various food products to enhance color and appeal, robust and validated analytical methods are crucial for their detection and quantification to ensure food safety and regulatory compliance.

Data Presentation

The following tables summarize quantitative data from various validated chromatographic methods for the determination of Sudan dyes and other relevant food dyes.

Table 1: Performance Characteristics of HPLC Methods for Sudan Dyes

AnalyteFood MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
Sudan IChili Powder7 µg/kg13 µg/kgNot ReportedNot Reported[1]
Sudan IRed Chilli Pepper1.2 µg/kg4 µg/kg85 - 95> 0.9999[2]
Sudan IIRed Chilli Pepper1.5 µg/kg5 µg/kg95 - 102> 0.9999[2]
Sudan IIIRed Chilli Pepper2.2 µg/kg7.2 µg/kg102> 0.9999[2]
Sudan IVRed Chilli Pepper5.4 µg/kg18 µg/kg99> 0.9999[2]
Sudan I-IVChili- & Curry-based Sauces0.2 - 0.5 mg/kg0.4 - 1 mg/kg51 - 86Linear in 0-5 mg/kg range[3]
Sudan I-IVPowdered Spices1.5 - 2 mg/kg3 - 4 mg/kg89 - 100Linear in 0-20 mg/kg range[3]

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Azo Dyes

AnalyteFood MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
11 Azo Dyes (incl. 7 Sudan Dyes)Paprika-0.125 mg/kg (lowest standard)93.8 - 115.20.8 - 7.7[4]
15 Illegal Dyes (incl. Sudan Dyes)Sauce, Cotton Candy, Pickle0.7 - 5 µg/kg7 - 15 µg/kg82 - 119Not Reported[2]

Experimental Protocols

Protocol 1: HPLC-PDA Method for the Determination of Sudan I-IV in Spices

This protocol is adapted from a validated method for the analysis of Sudan dyes in chili and curry-containing foodstuffs.[3]

1. Sample Preparation (Extraction): a. Weigh 0.5 g of the homogenized spice sample into a centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Vortex or shake vigorously for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-PDA Conditions:

  • Column: C18 reverse-phase column (e.g., Varian Microsorb-MV, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water (80:20, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector.

  • Wavelengths: Sudan I (478 nm), Sudan II (496 nm), Sudan III (510 nm), Sudan IV (520 nm).

  • Injection Volume: 100 µL.

3. Calibration: a. Prepare stock solutions of Sudan I, II, III, and IV in acetonitrile. b. Create a series of working standard solutions by diluting the stock solutions with the mobile phase. c. For quantitative analysis in complex matrices, matrix-matched calibration standards are recommended to compensate for matrix effects.

Protocol 2: UPLC-MS/MS Method for the Determination of Azo Dyes (Including Sudan Dyes)

This protocol is based on a method for the simultaneous determination of 11 azo dyes in spices.[4]

1. Sample Preparation (Extraction): a. Weigh 1 g of the homogenized spice sample. b. Add internal standards (e.g., Sudan I-d5, Sudan IV-d6). c. Add 10 mL of acetonitrile and shake. d. Centrifuge the sample. e. The supernatant can be directly injected or diluted further if necessary.

2. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient: A time-programmed gradient is used to separate the dyes. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic compounds.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each analyte.

Protocol 3: HPLC Method for the Determination of this compound (1-Phenylazo-2-naphthylamine)

This protocol is based on a method for the analysis of 1-(Phenylazo)-2-naphthylamine.[5]

1. Standard Preparation: a. Prepare a stock solution of this compound in acetonitrile. b. Prepare working standards by diluting the stock solution with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom C18).

  • Mobile Phase: Acetonitrile / Water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.

  • Detection: UV-Vis detector at the maximum absorbance wavelength of this compound.

  • Injection Volume: To be determined based on system sensitivity and standard concentrations.

Proposed Method for Simultaneous Analysis of this compound and Sudan Dyes

1. Sample Preparation: a. Follow the extraction procedure outlined in Protocol 1 or 2. Acetonitrile is a common and effective solvent for these types of dyes.

2. Proposed HPLC-PDA Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm or a sub-2 µm particle column for UHPLC).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program (starting point):

    • 0-2 min: 30% B
    • 2-15 min: 30% to 95% B (linear gradient)
    • 15-20 min: 95% B (hold)
    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min for HPLC; adjust for UHPLC.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring a range of wavelengths (e.g., 254 nm, 480 nm, 510 nm) and extracting chromatograms at the specific maximum absorbance of each dye.

  • Injection Volume: 10-20 µL.

3. Method Validation: This proposed method would require full validation according to ICH or other relevant guidelines, including assessment of:

  • Specificity

  • Linearity and Range

  • Accuracy (recovery)

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Visualizations

Experimental_Workflow_Sudan_Dyes cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Homogenized Sample (e.g., Spice) extraction Extraction with Acetonitrile sample->extraction Add Solvent centrifugation Centrifugation extraction->centrifugation Separate Solids filtration Filtration (0.45 µm) centrifugation->filtration Remove Particulates hplc HPLC-PDA or UPLC-MS/MS filtration->hplc Inject detection Detection & Quantification hplc->detection

Caption: General workflow for the analysis of Sudan dyes in food samples.

Proposed_Simultaneous_Analysis_Workflow cluster_method_dev Method Development & Validation cluster_routine_analysis Routine Analysis standard_prep Prepare Mixed Standards (this compound & Sudan Dyes) chrom_opt Chromatographic Optimization (Gradient, Mobile Phase) standard_prep->chrom_opt sample_prep Sample Extraction (e.g., Acetonitrile) sample_prep->chrom_opt validation Method Validation (ICH Guidelines) chrom_opt->validation analysis Simultaneous HPLC-PDA or UPLC-MS/MS Analysis validation->analysis Implement quantification Quantification of Analytes analysis->quantification

Caption: Proposed logical workflow for developing a simultaneous analysis method.

References

Application Note: Development of a Competitive Immunoassay for the Detection of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yellow AB, also known as 1-phenylazo-2-naphthylamine, is an azo dye with the chemical formula C₁₆H₁₃N₃.[1] It is a red to yellow crystalline powder, practically insoluble in water but soluble in various organic solvents and oils.[1][2][3] Historically, this compound was used as a food coloring agent, but its use in food products has been discontinued (B1498344) in many countries due to safety concerns.[1][3] Toxicological studies have indicated that this compound is moderately toxic by ingestion and subcutaneous routes and is considered a questionable carcinogen.[2][3] Given its potential health risks, sensitive and specific methods for the detection of this compound in various matrices are crucial for food safety, environmental monitoring, and regulatory compliance.

This application note describes the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound. Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of small molecules.[4] Due to its small molecular size, this compound is a hapten and cannot elicit a strong immune response on its own.[1][5] Therefore, the development of an immunoassay requires the conjugation of this compound to a larger carrier protein to produce specific antibodies. This competitive ELISA protocol provides a framework for the sensitive and specific quantification of this compound.

Principle of the Assay

The developed assay is a competitive indirect ELISA. The principle of this assay is based on the competition between free this compound in the sample and a this compound-protein conjugate (coating antigen) for a limited number of specific anti-Yellow AB antibody binding sites.

The wells of a microtiter plate are coated with a this compound-Bovine Serum Albumin (BSA) conjugate. A mixture of the sample containing unknown amounts of this compound and a fixed concentration of rabbit anti-Yellow AB polyclonal antibody is added to the wells. The free this compound in the sample competes with the coated this compound-BSA for binding to the primary antibody. After incubation, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody (e.g., goat anti-rabbit IgG-HRP) is then added. This secondary antibody binds to the primary antibody that is bound to the coated this compound-BSA. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in the samples is determined by comparing the absorbance with a standard curve generated using known concentrations of this compound.

Materials and Methods

Materials and Reagents
  • This compound (CAS No. 85-84-7)

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Carbonate-Bicarbonate buffer, pH 9.6

  • Tween 20

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand white rabbits

  • Goat anti-rabbit IgG-HRP conjugate

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution

  • Sulfuric acid (H₂SO₄), 2M

  • 96-well microtiter plates

  • Microplate reader

Experimental Protocols

Due to its chemical structure, this compound possesses an amine group that can be utilized for conjugation to a carrier protein. The active hydrogen on the amine group can be targeted for covalent bond formation with carboxyl groups on the carrier protein using a carbodiimide (B86325) crosslinker like EDC in the presence of NHS to improve efficiency.

Protocol for this compound-KLH (Immunogen) and this compound-BSA (Coating Antigen) Conjugation:

  • Activation of Carrier Protein:

    • Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 mL of PBS (pH 7.4).

    • Dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of anhydrous DMF.

    • Slowly add the EDC/NHS solution to the carrier protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 30 minutes with continuous stirring.

  • Conjugation of this compound:

    • Dissolve 5 mg of this compound in 1 mL of anhydrous DMF.

    • Add the this compound solution dropwise to the activated carrier protein solution.

    • Adjust the pH of the reaction mixture to 8.0-8.5 using 0.1 M sodium bicarbonate solution.

    • Incubate the reaction overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Dialyze the conjugate against PBS (pH 7.4) for 48 hours at 4°C with several buffer changes to remove unreacted this compound and crosslinkers.

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA assay).

    • Confirm the successful conjugation by UV-Vis spectrophotometry, observing the characteristic absorption peaks of both the protein and this compound.

    • Store the conjugate at -20°C until use.

  • Immunization Schedule:

    • Emulsify the this compound-KLH conjugate (immunogen) with an equal volume of Freund's Complete Adjuvant (FCA) to a final concentration of 1 mg/mL.

    • For the primary immunization, inject two New Zealand white rabbits subcutaneously at multiple sites with a total of 1 mL of the emulsion per rabbit.

    • Booster immunizations should be administered every three weeks. For boosters, emulsify the this compound-KLH conjugate with an equal volume of Freund's Incomplete Adjuvant (FIA) to a final concentration of 0.5 mg/mL and inject 1 mL per rabbit.

  • Titer Determination and Antibody Purification:

    • Collect blood samples from the ear vein of the rabbits 10 days after each booster immunization.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the antibody titer in the serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

    • Once a high antibody titer is achieved (typically after 3-4 booster injections), the rabbits can be exsanguinated, and the serum collected.

    • Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography according to the manufacturer's protocol.

    • Determine the concentration of the purified antibody and store at -20°C.

  • Coating of Microtiter Plate:

    • Dilute the this compound-BSA conjugate to a pre-determined optimal concentration (e.g., 1 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standards of known concentrations in PBS.

    • Prepare sample extracts in PBS.

    • In a separate tube or plate, mix 50 µL of the this compound standard or sample with 50 µL of the diluted anti-Yellow AB antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Addition of Secondary Antibody:

    • Dilute the goat anti-rabbit IgG-HRP conjugate in blocking buffer to its optimal dilution.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄ to each well.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of stopping the reaction.

Data Analysis
  • Calculate the average absorbance for each set of replicate wells.

  • Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of the percentage of binding versus the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their percentage of binding values from the standard curve.

Data Presentation

The quantitative data from the competitive ELISA should be summarized in a table for clear comparison.

This compound Standard (ng/mL)Absorbance (450 nm) (Mean ± SD)% Binding
01.502 ± 0.075100
0.11.351 ± 0.06889.9
0.51.050 ± 0.05369.9
1.00.752 ± 0.03850.1
5.00.301 ± 0.01520.0
10.00.150 ± 0.00810.0
Sample 10.605 ± 0.03040.3
Sample 20.903 ± 0.04560.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.

Visualizations

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_detection Detection Coated_Antigen This compound-BSA Conjugate Secondary_Antibody Enzyme-conjugated Secondary Antibody Coated_Antigen:e->Secondary_Antibody:w Binds to primary Ab Free_Antigen Free this compound (Sample) Primary_Antibody Anti-Yellow AB Antibody Free_Antigen->Primary_Antibody Primary_Antibody->Coated_Antigen Binds to coated antigen Substrate Substrate Secondary_Antibody->Substrate Enzymatic reaction Product Colored Product Substrate->Product Immunoassay_Workflow Start Start Coat_Plate Coat Plate with This compound-BSA Conjugate Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Sample_Ab Add Pre-incubated Sample/Standard + Anti-Yellow AB Ab Wash2->Add_Sample_Ab Incubate Incubate Add_Sample_Ab->Incubate Wash3 Wash Incubate->Wash3 Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Stop_Reaction Stop Reaction with H₂SO₄ Incubate3->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Data Analysis Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Note: Analytical Techniques for the Identification of Illegal Food Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Food color additives are frequently used to enhance the visual appeal of products, restore color lost during processing, and ensure color uniformity.[1] While many colorants are approved and regulated by food safety authorities, the illicit use of non-permitted and potentially harmful synthetic dyes remains a significant concern. Industrial dyes, such as Sudan I-IV, Para Red, and Rhodamine B, are sometimes illegally added to foodstuffs like spices, sauces, and beverages to intensify their color at a lower cost.[2][3][4] These banned dyes are not intended for human consumption due to potential health risks, including genotoxicity and carcinogenicity, as identified by organizations like the International Agency for Research on Cancer (IARC) and the European Food Safety Authority.[4][5][6] Consequently, highly sensitive and reliable analytical methods are essential for regulatory bodies and food manufacturers to detect these illegal additives and ensure consumer safety.[5][7]

This document provides detailed application notes and protocols for the identification and quantification of illegal food dyes using several common analytical techniques.

Overview of Analytical Techniques

The primary methods for detecting illegal food dyes involve chromatographic and spectroscopic techniques. The choice of method often depends on the complexity of the food matrix, the required sensitivity, and whether the goal is screening or confirmation.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the most widely used technique, often coupled with Diode-Array Detection (DAD) for quantification or Mass Spectrometry (MS/MS) for definitive confirmation.[7] HPLC offers excellent separation of complex dye mixtures.[8]

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective and rapid screening method suitable for separating dyes based on their polarity.[8][9] It allows for the simultaneous analysis of multiple samples and is particularly useful in laboratories with limited resources.[10]

  • UV-Visible Spectrophotometry: This technique measures the amount of light absorbed by a sample at specific wavelengths.[11][12] While simple and quick, it has limitations in specificity, as it may not be able to distinguish between dyes with overlapping absorption spectra.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for confirmation.[8] It combines the separation power of LC with the high sensitivity and specificity of mass spectrometry, allowing for unambiguous identification of dyes even at trace levels.[5][6]

Logical Relationship of Analytical Techniques

The following diagram illustrates the typical relationship and workflow between screening, quantification, and confirmation techniques in the analysis of illegal food dyes.

G cluster_0 Screening Methods cluster_1 Separation & Quantification cluster_2 Confirmation Methods TLC Thin-Layer Chromatography (TLC) UV_Vis UV-Visible Spectrophotometry HPLC_DAD HPLC with DAD/UV Detector TLC->HPLC_DAD Presumptive Positive UV_Vis->HPLC_DAD Presumptive Positive LC_MSMS LC-MS/MS HPLC_DAD->LC_MSMS Requires Confirmation

Caption: Relationship between screening and confirmatory analytical techniques.

Data Presentation: Performance of Analytical Methods

The performance of various analytical methods is summarized below. Limits of Detection (LOD) and Quantitation (LOQ) indicate the sensitivity of the method, while recovery percentages demonstrate its accuracy in extracting the dye from a food matrix.

Table 1: Performance Data for HPLC and LC-MS/MS Methods

Analytical Technique Analyte(s) Matrix LOD LOQ Recovery (%) Reference(s)
UHPLC-MS/MS Sudan I-IV, Para Red, Rhodamine B, etc. Spices - 0.012 - 0.972 ppb - [5]
HPLC-DAD Various permitted & banned dyes Various foods & beverages - 5 mg/kg "Acceptable" [13]
LC-MS/MS 9 Azo Dyes Paprika Powder ~10 µg/kg - 80 - 110% [6]
LC-UV & LC-MS/MS 5 Illegal Dyes Foods 0.09 - 0.19 mg/kg 0.26 - 0.58 mg/kg 80.9 - 120% [2]
HPLC-MS (Ion Trap) 9 Banned Dyes Spices 0.02 - 0.1 mg/kg - 75.7 - 92.3% [14]
LC/TOF-MS 7 Sudan Dyes, Para Red Chilli Powder, Sauces "low mg/kg range" - > 75% [15]

| LC-UV/Vis | 27 Water-Soluble Dyes | Various Foods | 0.10 - 0.43 µg/g | 0.34 - 1.45 µg/g | ~72% |[16] |

Table 2: Parameters for Thin-Layer Chromatography (TLC) Methods

Stationary Phase Mobile Phase System Application Reference(s)
C18-modified silica (B1680970) gel Methanol-acetonitrile-5% aq. Na₂SO₄ (3:3:10) Identification of 27 permitted and unlawful dyes [17]
Silica Gel Propanol:Ammonia (60:15) Screening of dyes in beverages [9]

| Octadecyl-modified silica | 0.5 M Ammonium sulphate in 30% ethanol-water | Quantitative analysis of 10 artificial food dyes |[10] |

Experimental Protocols & Workflows

Protocol 1: General Sample Preparation

Effective sample preparation is critical for accurate analysis and depends heavily on the food matrix.[1] The goal is to extract the dyes from the sample while removing interfering components like fats, proteins, and sugars.

A. Solid Samples (e.g., Spices, Powders)

  • Homogenization: Weigh 1-2 g of the homogenized solid sample into a centrifuge tube.

  • Extraction: Add 10 mL of a suitable solvent (acetonitrile is common for Sudan dyes).[15] Vortex or sonicate the mixture for 15-30 minutes to ensure thorough extraction.[15]

  • Centrifugation: Centrifuge the sample at 5000-10000 rpm for 10 minutes to separate the solid matrix from the solvent extract.

  • Filtration/Cleanup: Carefully transfer the supernatant to a clean tube. For complex matrices, a cleanup step using Solid Phase Extraction (SPE) with a C18 cartridge may be necessary to remove interferences.[6] Otherwise, filter the extract through a 0.45 µm syringe filter prior to analysis.

B. Liquid Samples (e.g., Beverages, Sauces)

  • Extraction (for aqueous samples): For dyes in beverages, a wool dyeing method can be effective. Acidify ~50 mL of the sample with acetic acid, add a piece of wool yarn, and boil. The dye adsorbs onto the wool. The dye is then stripped from the wool using a basic solution (e.g., 1M NH₃).[9]

  • Extraction (for viscous/oily samples): For sauces, use solvent extraction as described for solid samples. Diluting the sample with water may be necessary before adding the extraction solvent.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into an HPLC or spotting on a TLC plate.

G start Sample (Solid or Liquid) homogenize Weigh & Homogenize start->homogenize extract Add Solvent (e.g., Acetonitrile) Vortex / Sonicate homogenize->extract centrifuge Centrifuge to Separate Solids extract->centrifuge cleanup Cleanup (Optional) Solid Phase Extraction (SPE) centrifuge->cleanup filter Filter Extract (0.45 µm) centrifuge->filter If clean cleanup->filter If needed end Prepared Sample for Analysis filter->end

Caption: General workflow for sample preparation.

Protocol 2: Analysis by HPLC with Diode-Array Detection (HPLC-DAD)

This method is suitable for the separation and quantification of multiple dyes in a single run.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 50 mM).[16]

    • Mobile Phase B: Acetonitrile or Methanol.[13][16]

    • Gradient Elution: A typical gradient might run from 10% B to 90% B over 30 minutes to separate dyes with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • Monitor multiple wavelengths simultaneously based on the absorbance maxima of the target dyes (e.g., 420 nm for yellows, 515 nm for reds, 620 nm for blues).[13]

    • Acquire full UV-Vis spectra for each peak to aid in identification by comparing against a spectral library.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations for each target dye.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of dyes in the sample by comparing their peak areas to the calibration curve.

Protocol 3: Confirmatory Analysis by LC-MS/MS

This protocol provides definitive identification of illegal dyes.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

  • LC Conditions: Use similar LC conditions as in Protocol 2 to achieve chromatographic separation before MS analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is common, typically in positive mode for dyes like Sudan I-IV.[4]

    • Ionization Parameters: Optimize parameters such as capillary voltage (e.g., 3.5 kV), source temperature (e.g., 150 °C), and desolvation temperature (e.g., 200 °C).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. This involves selecting a specific precursor ion for the target dye and monitoring for one or more specific product ions after fragmentation.

    • Example MRM Transitions: For Sudan I, the precursor ion [M+H]⁺ is m/z 249. A common product ion for confirmation is m/z 156. These values must be determined experimentally for each target analyte.

  • Data Analysis: A compound is positively identified if a peak appears at the correct retention time and the ratio of the monitored product ions matches that of a reference standard.

G sample Prepared Sample hplc HPLC Separation (C18 Column, Gradient Elution) sample->hplc split hplc->split dad Diode-Array Detector (DAD) - Quantify - Check UV-Vis Spectrum split->dad ms Mass Spectrometer split->ms report Final Report (Quantification & Confirmation) dad->report ionize Ionization (ESI) ms->ionize ms1 Precursor Ion Selection (Q1) ionize->ms1 cid Collision-Induced Dissociation (Q2) ms1->cid ms2 Product Ion Detection (Q3) cid->ms2 ms2->report

Caption: Workflow for HPLC analysis with DAD and MS/MS confirmation.

Protocol 4: Screening by Thin-Layer Chromatography (TLC)

A simple method for rapid screening of multiple samples.

  • Materials:

    • TLC Plates: Silica gel or C18 reversed-phase plates.[9][17]

    • Mobile Phase: A solvent system appropriate for the dyes and stationary phase. For example, Propanol:Ammonia (60:15) for silica plates.[9]

    • Developing Chamber: A glass tank with a lid.

  • Procedure:

    • Spotting: Using a capillary tube, apply small spots of the prepared sample extracts and reference dye standards onto the baseline of the TLC plate.

    • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to move up the plate by capillary action until it is ~1 cm from the top.

    • Visualization: Remove the plate and mark the solvent front. Let the plate dry. The separated colored spots are visible directly.

  • Identification:

    • Calculate the Retention Factor (Rf) value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Compare the color and Rf values of the spots in the sample lanes with those of the reference standards. A match suggests the presence of that dye.

Protocol 5: Analysis by UV-Visible Spectrophotometry

This protocol is used for a preliminary quantitative assessment.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample extract using a suitable solvent (e.g., distilled water for water-soluble dyes).[11]

    • Blank: Use the pure solvent as a blank to zero the spectrophotometer.

    • Spectrum Scan: Scan the sample from 350-800 nm to obtain its absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).[11]

    • Quantification: Create a calibration curve using standard solutions of the suspected dye. Measure the absorbance of the sample at the predetermined λ_max and determine the concentration from the calibration curve.[18]

References

Quantification of C.I. Solvent Yellow 14 (Yellow AB) in Textiles and Plastics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Solvent Yellow 14, commonly known as Yellow AB or Sudan I, is a synthetic monoazo dye. Due to its low cost and vibrant color, it has been used in a variety of applications, including the coloring of plastics, textiles, waxes, and oils. However, this compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] The primary health concern stems from the reductive cleavage of the azo bond, which can release carcinogenic aromatic amines.[2][3] Consequently, the use of this compound and other azo dyes that can form these restricted amines is regulated in many parts of the world, including the European Union, where a limit of 30 ppm (mg/kg) for the release of specific aromatic amines from finished textile and leather articles is enforced under the REACH regulation.[3]

These application notes provide detailed protocols for the quantification of this compound in both textile and plastic matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Analysis in Textile Matrices

Textiles can be composed of natural fibers (e.g., cotton, wool) or synthetic fibers (e.g., polyester, polyamide). The sample preparation method must be adapted to the fiber type to ensure efficient extraction of the dye. For natural fibers, a direct reductive cleavage of the dye on the fabric is often performed. For synthetic fibers, the dye is typically first extracted with a suitable solvent.[2][3]

Application Note: HPLC-DAD for this compound in Textiles

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely available technique for the quantification of azo dyes. It offers good sensitivity and selectivity, with the DAD providing spectral information that aids in peak identification.

Experimental Protocol

  • Sample Preparation (Cotton - Direct Reduction)

    • Weigh 1.0 g of the textile sample, cut into small pieces (approx. 5x5 mm).

    • Place the sample in a flask and add 17 mL of 0.06 M citrate (B86180) buffer (pH 6.0).

    • Heat the mixture to 70°C in a sealed vessel.

    • Add 3 mL of a freshly prepared 20% aqueous sodium dithionite (B78146) solution.

    • Maintain the mixture at 70°C for 30 minutes with occasional shaking.

    • Cool the vessel rapidly in an ice bath.

    • Extract the released amines using a suitable method, such as liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE).

  • Sample Preparation (Polyester - Solvent Extraction)

    • Weigh 1.0 g of the textile sample, cut into small pieces.

    • Place the sample in a flask with 20 mL of methanol.

    • Sonicate at 50°C for 30 minutes.[4]

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter before analysis.[4]

  • Chromatographic Conditions

    • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector.

    • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: Acetonitrile (B52724) and water (80:20, v/v) in isocratic mode.[6][7]

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 40°C.[7]

    • Injection Volume: 25 µL.[7]

    • Detection Wavelength: 478 nm for this compound (Sudan I).[6]

  • Calibration and Quantification

    • Prepare stock solutions of this compound (e.g., 100 µg/mL in methanol).

    • Create a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 to 5.0 µg/mL.[7]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify this compound in the sample extracts by comparing their peak areas to the calibration curve.

Quantitative Data Summary (HPLC-DAD)

ParameterMatrixValueReference
Limit of Detection (LOD)Chili Powder1.2 - 5.4 µg/kg[7]
Limit of Quantification (LOQ)Chili Powder4 - 18 µg/kg[7]
LOQAnimal Tissues & Eggs12.8 - 15.0 µg/kg[5]
RecoveryChili Powder89 - 98%[7]
RecoveryAnimal Tissues & Eggs77.2 - 98.0%[5]
Repeatability (RSDr)Chili Powder0.82 - 4.09%[7]
Reproducibility (RSDR)Chili Powder1.33 - 4.65%[7]

Note: Data from food matrices are presented as a proxy for textile matrices due to similar extraction and analytical challenges.

Experimental Workflow: HPLC-DAD Analysis of this compound in Textiles

G cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quant Data Processing Textile_Sample 1. Textile Sample (1g) Extraction 2. Solvent Extraction (e.g., Methanol, 50°C, 30 min) Textile_Sample->Extraction Centrifuge 3. Centrifugation (10,000 rpm, 10 min) Extraction->Centrifuge Filter 4. Filtration (0.22 µm) Centrifuge->Filter HPLC 5. HPLC Injection Filter->HPLC Separation 6. C18 Column Separation (ACN:H2O, 80:20) HPLC->Separation Detection 7. DAD Detection (478 nm) Separation->Detection Quantification 9. Quantification Detection->Quantification Calibration 8. Calibration Curve Calibration->Quantification

Caption: Workflow for HPLC-DAD analysis of this compound in textiles.

Section 2: Analysis in Plastic Matrices

The analysis of dyes in plastics presents a different challenge due to the solid, often insoluble, nature of the matrix. Sample preparation typically involves either dissolving the polymer in a suitable solvent or using thermal desorption to volatilize the dye for analysis by GC-MS.

Application Note: GC-MS for this compound in Plastics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound. It provides excellent separation and definitive identification based on mass spectra. Thermal desorption is a solvent-free sample introduction method suitable for this analysis.

Experimental Protocol

  • Sample Preparation (Thermal Desorption)

    • Accurately weigh approximately 100-200 µg of the plastic sample (e.g., polyethylene (B3416737) powder or small shavings) into a sample cup for the pyrolyzer.

    • Place the cup into the auto-sampler of the pyrolyzer/thermal desorption unit.

  • Sample Preparation (Solvent Dissolution - for LC-MS/MS)

    • If the plastic is soluble (e.g., polystyrene in THF), dissolve a known amount of the plastic in a suitable solvent.

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Centrifuge and collect the supernatant containing the dye.

    • Filter the extract through a 0.45 µm filter before injection.

  • GC-MS (Thermal Desorption) Conditions

    • GC-MS System: Shimadzu GCMS-TQ8040 or equivalent with a multi-shot pyrolyzer (e.g., Frontier Lab).[2][8]

    • Thermal Desorption Program: Start at 100°C, ramp at 20°C/min to 300°C, and hold for 1 minute.[8]

    • GC Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Injector Temperature: 270°C, splitless mode.[9]

    • Oven Temperature Program: Start at 40°C (hold 5 min), ramp at 10°C/min to 110°C (hold 5 min), then ramp at 10°C/min to 250°C (hold 5 min).

    • MS Interface Temperature: 280°C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Scan Range: 50 - 300 amu.[9]

  • Calibration and Quantification

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Create a series of working standards for injection to build a calibration curve. For thermal desorption, standards can be spiked onto an inert matrix.

    • Identify this compound by its retention time and characteristic mass spectrum (major ions).

    • Quantify using the calibration curve based on the area of a characteristic ion.

Quantitative Data Summary (GC-MS)

ParameterMatrixValueReference
Linearity (r²)Aromatic Amines in Textiles≥ 0.995[2]
Precision (%RSD)Aromatic Amines in Textiles< 3%[2]
Reporting LimitAromatic Amines in Textiles30 ppm (mg/kg)[3]

Note: Data for the direct analysis of this compound in plastics is limited; therefore, data for the analysis of related regulated compounds (aromatic amines) in textiles are provided as an indicator of method performance.

Experimental Workflow: Thermal Desorption-GC-MS Analysis of this compound in Plastics

G cluster_prep Sample Preparation cluster_analysis TD-GC-MS Analysis cluster_quant Data Processing Plastic_Sample 1. Plastic Sample (100-200 µg) Load_Sample 2. Load into Pyrolyzer Sample Cup Plastic_Sample->Load_Sample Thermal_Desorption 3. Thermal Desorption (Ramp to 300°C) Load_Sample->Thermal_Desorption GC_Injection 4. GC Injection (Splitless) Thermal_Desorption->GC_Injection GC_Separation 5. HP-5ms Column Separation GC_Injection->GC_Separation MS_Detection 6. MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Identify 7. Identify by Retention Time & Mass Spectrum MS_Detection->Identify Quantify 8. Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for TD-GC-MS analysis of this compound in plastics.

Section 3: Confirmatory Analysis by LC-MS/MS

LC-MS/MS is the gold standard for trace-level quantification and confirmation due to its high sensitivity and specificity. It is particularly useful for complex matrices where co-eluting interferences can be a problem for DAD or single-quadrupole MS detection.

Application Note: LC-MS/MS for this compound

This method is applicable to extracts from both textile and plastic samples prepared as described previously (using solvent extraction).

Experimental Protocol

  • Sample Preparation:

    • Follow the solvent extraction protocols for textiles or plastics as detailed in the sections above. Ensure the final extract is compatible with the LC mobile phase (e.g., dissolved in acetonitrile or methanol).

  • LC-MS/MS Conditions

    • LC System: ACQUITY UPLC I-Class System or equivalent.[10]

    • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 6500 QTRAP).[10]

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[10]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • Flow Rate: 0.3 mL/min.[4]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound (Sudan I)

    • Precursor Ion (m/z): 249.1

    • Product Ions (m/z): 93.1 (quantifier), 77.1 (qualifier)

  • Calibration and Quantification

    • Prepare matrix-matched standards to compensate for matrix effects.[4]

    • Create a calibration curve by plotting the peak area of the quantifier ion against the concentration.

    • Confirm the identity of this compound by ensuring the presence of the qualifier ion and that the ratio of quantifier to qualifier ion is within an acceptable tolerance (e.g., ±20%) of that observed in the standards.

Quantitative Data Summary (LC-MS/MS)

ParameterMatrixValueReference
LODAromatic Amines in Textiles0.002 - 0.05 mg/L[11]
LOQAromatic Amines in Textiles0.005 - 0.1 mg/L[11]
RecoveryTextiles (47 dyes)63.0 - 120.9%[4]
Linearity (R²)Aromatic Amines in Textiles> 0.99[11]

Note: Data for related regulated compounds (aromatic amines) and a broad range of dyes in textiles are presented to demonstrate the typical performance of LC-MS/MS methods.

Section 4: Toxicological Pathway

The primary toxicological concern with this compound is its metabolic conversion to carcinogenic aromatic amines. This process typically occurs in the liver or by gut microflora via azoreductase enzymes. The resulting aniline (B41778) can then undergo further metabolic activation to form DNA-reactive species.

Metabolic Activation of this compound

G cluster_metabolism Metabolic Pathway YellowAB This compound (C.I. Solvent Yellow 14) Reduction Azo Reduction (Azoreductase) YellowAB->Reduction Amines Aniline + 1-amino-2-naphthol Reduction->Amines Activation N-hydroxylation (CYP450 Enzymes) Amines->Activation Reactive N-hydroxyaniline Activation->Reactive DNA_Adduct DNA Adducts Reactive->DNA_Adduct Toxicity Carcinogenicity DNA_Adduct->Toxicity

References

Application Notes and Protocols for Studying Azo Dye Metabolism by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes, characterized by one or more azo bonds (-N=N-), are widely used in the food, pharmaceutical, textile, and cosmetic industries.[1][2][3] Upon ingestion, these compounds reach the gastrointestinal tract, where the anaerobic environment and the resident gut microbiota play a crucial role in their metabolism.[4][5] The reductive cleavage of the azo bond by bacterial azoreductases is a key metabolic step, breaking down the parent dye into aromatic amines.[2][6][7] These resulting metabolites can be colorless and, in some cases, potentially genotoxic or carcinogenic, even if the parent dye is not.[1][5][6] Therefore, understanding the mechanisms of azo dye metabolism by the gut microbiota is essential for assessing the safety of these compounds and for the development of colon-targeted drug delivery systems.[7]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the metabolic fate of azo dyes mediated by the gut microbiota.

Application Note 1: Screening and Isolation of Azo-Reducing Gut Bacteria

The human gut harbors a vast diversity of bacteria capable of metabolizing azo dyes.[8][9] Identifying and isolating these bacteria is a critical first step in understanding their metabolic capabilities. The following protocols describe methods for screening and isolating pure strains with azoreductase activity from fecal samples.

Protocol 1.1: Plate-Based Assay for Screening Azo-Reducing Bacteria

This method provides a visual screen for identifying anaerobic bacteria that can decolorize an azo dye incorporated into an agar (B569324) medium.[10]

Materials:

  • Fresh human fecal sample

  • Anaerobic transport medium

  • Brain Heart Infusion (BHI) agar or other suitable growth medium

  • Selected azo dye (e.g., Direct Blue 15, Methyl Red)

  • Anaerobic chamber or gas-pack system

  • Sterile dilution tubes and phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation: Homogenize a fresh fecal sample in an anaerobic transport medium. Prepare serial dilutions (10⁻¹ to 10⁻⁸) in sterile, anaerobic PBS.

  • Media Preparation: Prepare BHI agar and autoclave. Cool to 50-55°C and add a sterile solution of the azo dye to a final concentration of 50-100 µM. Pour the plates in an anaerobic chamber and allow them to solidify.

  • Inoculation: Spread-plate 100 µL of each dilution onto the azo dye-containing agar plates.

  • Incubation: Incubate the plates under strict anaerobic conditions at 37°C for 48-72 hours.

  • Screening: Observe the plates for colonies surrounded by a clear zone of decolorization. The clear halo indicates the reduction of the azo dye by the bacterial colony.

  • Isolation: Pick individual colonies from the clear zones and streak them onto fresh azo dye agar plates to obtain pure cultures. Confirm the purity and azo-reducing capability of the isolates.

Protocol 1.2: Liquid Culture Decolorization Assay

This protocol is used to quantify the azo-reducing activity of isolated bacterial strains in a liquid medium.

Materials:

  • Pure culture of an isolated bacterial strain

  • Appropriate liquid growth medium (e.g., BHI broth)

  • Azo dye stock solution (e.g., 20 mM Amaranth)

  • Spectrophotometer and cuvettes

  • Anaerobic chamber or incubator

Procedure:

  • Inoculum Preparation: Grow the isolated strain in the appropriate liquid medium under anaerobic conditions to the late exponential phase.

  • Assay Setup: In an anaerobic chamber, inoculate fresh liquid medium with the bacterial culture to an initial OD₆₀₀ of ~0.1.

  • Initiate Reaction: Add the azo dye stock solution to the culture to a final concentration of 10-100 µM.[11] An uninoculated medium with the dye serves as a negative control.

  • Incubation: Incubate the cultures anaerobically at 37°C.

  • Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the culture. Centrifuge to pellet the cells.

  • Quantification: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a spectrophotometer. The decrease in absorbance indicates the extent of decolorization.

  • Calculation: Calculate the percentage of decolorization using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Application Note 2: Characterization of Azoreductase Enzymes

Azoreductases are the key enzymes responsible for the cleavage of the azo bond.[2] Characterizing the activity of these enzymes, typically found intracellularly, is crucial for understanding the metabolic mechanism.[10]

Protocol 2.1: Preparation of Bacterial Cell-Free Extract

Materials:

  • Bacterial culture with known azo-reducing activity

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM DTT)

  • Lysozyme (B549824), protease inhibitor cocktail

  • Ultrasonicator or French press

  • High-speed refrigerated centrifuge

Procedure:

  • Cell Harvesting: Grow a large-volume culture (e.g., 1 L) of the selected bacterium to the late log phase. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Washing: Wash the cell pellet twice with cold lysis buffer.

  • Lysis: Resuspend the cell pellet in a minimal volume of lysis buffer. Add lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Lyse the cells using an ultrasonicator on ice or by passing them through a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.

  • Collection: Collect the supernatant, which is the cell-free extract containing the crude enzyme preparation. Determine the total protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.

Protocol 2.2: Spectrophotometric Azoreductase Activity Assay

This assay measures the rate of azo dye reduction by monitoring the decrease in absorbance, which is dependent on the presence of a cofactor like NADH or NADPH.[12][13][14]

Materials:

  • Cell-free extract

  • Assay buffer (e.g., 25-100 mM potassium phosphate buffer, pH 7.0-7.4)[13][14]

  • Azo dye substrate (e.g., Methyl Red, Amaranth)[11][14]

  • Cofactor: NADH or NADPH stock solution (e.g., 10 mM)[12][14]

  • Flavin cofactor (optional but often required): FMN or FAD stock solution (e.g., 1 mM)[10][15]

  • Anaerobic cuvettes (optional, for strictly anaerobic enzymes)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture containing:

    • Assay buffer

    • Azo dye (final concentration 25-50 µM)[13][16]

    • (Optional) Flavin cofactor (e.g., 0.32 µmol of FAD)[15]

    • Cell-free extract (a suitable amount to ensure a linear reaction rate)

  • Pre-incubation: Pre-incubate the mixture for 3-5 minutes at the desired temperature (e.g., 30°C or 37°C) to equilibrate.[14]

  • Initiate Reaction: Start the reaction by adding the cofactor (NADH or NADPH, final concentration 0.1-1 mM).[13][14]

  • Monitor Reaction: Immediately monitor the decrease in absorbance at the λmax of the azo dye (e.g., 430 nm for Methyl Red) for 2-5 minutes.[13][16]

  • Calculate Activity: Calculate the enzyme activity based on the linear rate of absorbance decrease. One unit (U) of azoreductase activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the azo dye per minute under the specified conditions.[12][14]

Application Note 3: Analysis of Azo Dye Metabolites

Identifying and quantifying the aromatic amines produced from azo dye reduction is essential for toxicological assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[17][18][19]

Protocol 3.1: Sample Preparation for Chromatographic Analysis

Materials:

  • Supernatant from in vitro bacterial culture or fecal slurry incubation

  • Organic solvent (e.g., ethyl acetate (B1210297), acetonitrile)[13][18]

  • Vortex mixer and centrifuge

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

  • Nitrogen evaporator

Procedure:

  • Extraction: Take a known volume of the reaction supernatant. Adjust the pH if necessary. Add an equal or double volume of an organic solvent like ethyl acetate.

  • Mixing and Separation: Vortex the mixture vigorously for 1-2 minutes. Centrifuge to separate the organic and aqueous phases.

  • Collection: Carefully collect the organic layer containing the metabolites. Repeat the extraction process 2-3 times to ensure complete recovery.

  • Drying: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase (e.g., acetonitrile/water mixture) for HPLC or LC-MS analysis.[18]

Protocol 3.2: HPLC-DAD/UV-Vis Method for Aromatic Amine Analysis

Typical HPLC Conditions:

  • System: Agilent 1290 Infinity LC or similar[17][19]

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18)[20]

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate buffer

  • Mobile Phase B: Acetonitrile or methanol

  • Gradient: A typical gradient might run from 5-10% B to 90-95% B over 15-20 minutes.[17]

  • Flow Rate: 0.3 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL[21]

  • Detection: Diode Array Detector (DAD) or UV-Vis detector. Monitor at multiple wavelengths (e.g., 240 nm, 280 nm) to detect different aromatic amines.[17]

  • Quantification: Use external standards of known aromatic amines to create a calibration curve for quantification.

Data Presentation: Quantitative Analysis of Azoreductase Activity

Summarizing quantitative data in tables allows for easy comparison of enzyme activities, substrate specificities, and reaction kinetics across different studies and conditions.

Table 1: Comparison of Azoreductase Activity from Different Gut Bacteria.

Bacterial Strain Azo Dye Substrate Specific Activity (nmol/min/mg protein) Cofactor Preference Flavin Requirement Reference
Eubacterium hadrum Direct Blue 15 16 - 135 NADH Required (FAD/FMN/Riboflavin) [10]
Clostridium perfringens Direct Blue 15 High Activity NADH Required (FAD) [3]
Enterococcus faecalis (AzoA) Methyl Red ~150,000 NADH >> NADPH Required (FMN) [22]
Staphylococcus aureus (Azo1) Methyl Red Not specified NADPH Not specified [13]

| Bacillus sp. Consortium | Acid Red | 91.66 (U/mg)* | NADH | Not specified |[12] |

*Note: Units may vary between studies. This value was reported after partial purification.

Table 2: Decolorization Efficiency of Selected Gut Isolates against Various Food Dyes.

Bacterial Isolate Azo Dye (20 µM) % Decolorization (30 min, aerobic) % Decolorization (300 min, microaerophilic) Reference
E. coli (AZO-Ec) Brilliant Black 48% - [7][11]
E. coli (AZO-Ec) Tartrazine 20% - [7][11]
E. faecalis (AZO-Ef) Amaranth ~99% ~97% [7][11]

| B. cereus (AZO-Bc) | Amaranth | ~99% (at 120 min) | ~63% |[7][11] |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz help to visualize complex experimental processes and metabolic pathways.

experimental_workflow cluster_0 Screening & Isolation cluster_1 Activity Confirmation cluster_2 Enzyme & Metabolite Analysis fecal_sample Fecal Sample serial_dilution Serial Dilution fecal_sample->serial_dilution plate_assay Anaerobic Plate Assay (Azo Dye Agar) serial_dilution->plate_assay isolation Isolate Colonies (Clear Zones) plate_assay->isolation pure_culture Pure Culture isolation->pure_culture liquid_assay Liquid Culture Assay pure_culture->liquid_assay cell_lysis Cell Lysis & Crude Extract Prep pure_culture->cell_lysis quantification Spectrophotometry (Decolorization %) liquid_assay->quantification metabolite_extraction Metabolite Extraction liquid_assay->metabolite_extraction enzyme_assay Azoreductase Activity Assay cell_lysis->enzyme_assay analysis HPLC / LC-MS Analysis metabolite_extraction->analysis azo_metabolism_pathway cluster_gut Gut Lumen (Anaerobic) cluster_bact Bacterial Cell AzoDye Azo Dye (R₁-N=N-R₂) Bacteria Gut Bacterium AzoDye->Bacteria Uptake Metabolites Aromatic Amines (R₁-NH₂ + R₂-NH₂) AzoDye->Metabolites Cleavage Azoreductase Azoreductase (Flavin-dependent) NAD NAD(P)⁺ Azoreductase->NAD FMN_red FMNH₂/FADH₂ (Reduced) Azoreductase->FMN_red e⁻ transfer NADH NAD(P)H NADH->Azoreductase e⁻ donor FMN_ox FMN/FAD (Oxidized) FMN_red->AzoDye e⁻ transfer (Azo bond reduction) Metabolites->Absorption Absorption into Systemic Circulation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yellow AB Detection Limits in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Yellow AB (Sudan I). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of detection (LOD) for this compound using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in improving the LOD for this compound in complex matrices?

A1: Sample preparation is arguably the most critical step for achieving low detection limits, especially in complex food or environmental samples.[1][2][3] Effective sample preparation removes interfering matrix components and concentrates the analyte, which directly improves the signal-to-noise ratio (S/N).[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to clean up samples and isolate this compound before HPLC analysis.[2][4] For particularly challenging matrices, two-dimensional HPLC (2D-HPLC) with an online SPE step can provide excellent cleanup and enrichment.[5][6]

Q2: Which HPLC detector provides the best sensitivity for this compound?

A2: While UV-Vis detectors are commonly used for the analysis of this compound, more sensitive and selective detectors can significantly lower the LOD.[7][8] Tandem Mass Spectrometry (MS/MS) is highly sensitive and specific, often considered the gold standard for trace analysis.[6][9][10] Fluorescence detectors (FLD) can also offer enhanced sensitivity if the analyte fluoresces naturally or can be derivatized with a fluorescent tag.[11][12][13] Electrochemical detection (ECD) is another highly sensitive and selective technique applicable to electrochemically active compounds like this compound.[14][15][16]

Q3: How can I optimize my existing HPLC-UV method for better this compound sensitivity?

A3: To enhance the sensitivity of an HPLC-UV method, focus on two key areas: increasing the signal and reducing the noise.[17][18]

  • Increase the Signal:

    • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound, which is typically around 476-488 nm.[7][8]

    • Improve Peak Shape: Use gradient elution to obtain sharper, taller peaks.[17][19] Optimizing the mobile phase, for instance, by adding 0.1% formic acid, can reduce peak tailing.[17]

    • Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of overloading the column. This can be mitigated by diluting the sample in a weak solvent.[5][20]

  • Reduce the Noise:

    • High-Purity Solvents: Use HPLC or LC-MS grade solvents to minimize baseline noise.[17][21] Acetonitrile (B52724) is often preferred over methanol (B129727) at lower UV wavelengths due to its lower UV cutoff.[21]

    • Clean System: A clean HPLC system, including the detector flow cell, is crucial for a stable and low-noise baseline.

Troubleshooting Guide

Problem: High Baseline Noise

Possible Cause Suggested Solution
Contaminated mobile phase or solvents.Use high-purity, HPLC-grade or LC-MS grade solvents and freshly prepared mobile phases.[17][21] Degas the mobile phase to prevent bubble formation.
Dirty flow cell in the detector.Flush the flow cell with an appropriate cleaning solution (e.g., isopropanol, followed by water).
Air bubbles in the system.Purge the pump and ensure all connections are tight. An inline degasser is recommended.
Column bleed.Use a high-quality, stable HPLC column. Flush the column thoroughly before use.
Fluctuations in pump pressure.Check for leaks in the pump seals and connections. Ensure proper pump maintenance.

Problem: Poor Peak Shape (Tailing or Broadening)

Possible Cause Suggested Solution
Column overload.Reduce the injection volume or the concentration of the sample.[5]
Secondary interactions with the stationary phase.Add a mobile phase modifier, such as a small percentage of acid (e.g., 0.1% formic acid), to improve peak shape.[17]
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[5]
Column degradation.Replace the column with a new one of the same type. Consider using a guard column to protect the analytical column.
Extra-column dead volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.[21]

Problem: Inadequate Sensitivity (LOD is too high)

Possible Cause Suggested Solution
Insufficient sample concentration.Employ sample pre-concentration techniques such as Solid-Phase Extraction (SPE) or evaporation and reconstitution in a smaller volume.[2][22]
Matrix interference suppressing the signal.Improve the sample cleanup procedure. Consider using a more selective sample preparation method like MISPE (Molecularly Imprinted Solid Phase Extraction) or 2D-HPLC.[5][23]
Suboptimal detector settings.For UV detectors, ensure the wavelength is set to the λmax of this compound.[7][17] For fluorescence or electrochemical detectors, optimize the excitation/emission wavelengths or the applied potential, respectively.
Inefficient chromatographic separation.Switch from an isocratic to a gradient elution to achieve sharper peaks.[17][19] Consider a column with smaller particles or a narrower internal diameter to enhance peak height.[19][21]
Using a non-optimal detector.If feasible, switch to a more sensitive detector like a mass spectrometer (MS/MS), fluorescence detector (FLD), or electrochemical detector (ECD).[13][16][22]

Quantitative Data Summary

The following table summarizes reported Limits of Detection (LODs) for this compound (Sudan I) using different HPLC methods.

HPLC MethodDetectorMatrixLOD
RP-HPLCUVNot Specified13 µg/L
RP-HPLCUVNot Specified10 µg/L
2D-HPLCMSChili Oil≤ 0.2 µg/L
HPLCElectrochemical (Gold Electrode)Cosmetic Products10 - 110 µg/L
HPLC-MS/MSMS/MSHuman Urine0.1 - 10.3 µg/mL (for similar compounds)[24]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Extraction: Weigh 10g of the homogenized food sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and vortex for 5 minutes. Place the tube in an ultrasonic bath for 10 minutes.[5]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 60:40 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for HPLC injection.

Protocol 2: General HPLC-UV Method

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of Acetonitrile and Water. For example, start with a 60:40 (v/v) mixture and increase the acetonitrile percentage over time.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10-20 µL.

  • Detection: UV-Vis detector at 480 nm.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (SPE or LLE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, FLD, ECD) Separation->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_lod Start High Limit of Detection (LOD) CheckPeakShape Is Peak Shape Optimal (sharp, symmetrical)? Start->CheckPeakShape CheckBaseline Is Baseline Noise Low? CheckPeakShape->CheckBaseline Yes OptimizeChroma Optimize Chromatography: - Gradient Elution - Mobile Phase Additives - Column Choice CheckPeakShape->OptimizeChroma No CheckSignal Is Signal Intensity Sufficient? CheckBaseline->CheckSignal Yes ReduceNoise Reduce Baseline Noise: - High Purity Solvents - Clean System & Flow Cell CheckBaseline->ReduceNoise No LOD_OK LOD Improved CheckSignal->LOD_OK Yes IncreaseSignal Increase Signal: - Sample Pre-concentration - Improve Sample Cleanup - Use More Sensitive Detector CheckSignal->IncreaseSignal No OptimizeChroma->CheckPeakShape ReduceNoise->CheckBaseline IncreaseSignal->CheckSignal

Caption: Troubleshooting decision tree for improving LOD.

References

Technical Support Center: Analysis of Yellow AB in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Yellow AB. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects during the analysis of this compound in complex samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4][5] Complex samples such as food, textiles, and environmental samples contain a multitude of components like proteins, lipids, and salts that can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]

Q2: How can I identify if my this compound analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of a blank sample extract that has been spiked with the same concentration of this compound.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value significantly different from 100% indicates the presence of matrix effects. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.

Q3: What are the common signs of matrix effects in my chromatograms?

A3: While a clean chromatogram doesn't guarantee the absence of matrix effects, some signs that might indicate their presence include:

  • Poor peak shape (tailing or fronting).[1]

  • Shifting retention times.[1]

  • Inconsistent or non-reproducible peak areas between injections of the same sample.

  • Low signal intensity or complete signal loss for the analyte in the presence of the matrix.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound in complex matrices.

Issue 1: Low or No Signal for this compound in Spiked Matrix Samples

This is a classic symptom of significant ion suppression.

Troubleshooting Workflow:

start Start: Low/No this compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If signal is still low ms_conditions Step 3: Adjust MS Conditions chromatography->ms_conditions If signal is still low calibration Step 4: Implement a Compensation Strategy ms_conditions->calibration If suppression persists end End: Signal Restored calibration->end

Troubleshooting Workflow for Low Signal.

Detailed Steps:

  • Evaluate Sample Preparation:

    • Increase Cleanup Efficiency: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]

      • Solid-Phase Extraction (SPE): Use a C18 or polymeric reversed-phase sorbent. Develop a method that effectively retains this compound while allowing polar interferences to be washed away. Elute this compound with a strong organic solvent.

      • Liquid-Liquid Extraction (LLE): Extract this compound from an aqueous sample into an immiscible organic solvent.

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a common technique for pesticide analysis in food and can be adapted for dyes. It involves an extraction and cleanup step.

    • Dilute the Sample: A simple yet effective method to reduce the concentration of matrix components.[7] Dilute the final extract and re-inject. This may, however, compromise the limit of detection.

  • Optimize Chromatography:

    • Improve Separation: Modify the gradient profile of your LC method to better separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.

  • Adjust MS Conditions:

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.[8]

    • Optimize Source Parameters: Systematically optimize parameters like nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the this compound signal in the presence of the matrix.

  • Implement a Compensation Strategy:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[2] This helps to ensure that the calibration standards experience the same matrix effects as the samples.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS for this compound will co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction. If a specific SIL-IS is unavailable, a structural analog may be used, but with careful validation.

Issue 2: Inconsistent and Irreproducible Results

This can be caused by variable matrix effects between samples or instrument contamination.

Troubleshooting Workflow:

start Start: Inconsistent Results check_system Step 1: Check System Suitability start->check_system sample_homogeneity Step 2: Ensure Sample Homogeneity check_system->sample_homogeneity If system is stable internal_standard Step 3: Use an Internal Standard sample_homogeneity->internal_standard If samples are homogeneous robust_cleanup Step 4: Implement a More Robust Cleanup internal_standard->robust_cleanup If inconsistency persists end End: Reproducible Results robust_cleanup->end cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Complex Sample (e.g., Food, Beverage) extraction Extraction (e.g., Acetonitrile) sample->extraction cleanup Cleanup (e.g., SPE, d-SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lc LC Separation (C18 Column) final_extract->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data

References

Technical Support Center: Overcoming Peak Tailing in Yellow AB Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of Yellow AB.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving the root causes of peak tailing.

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing in chromatography, where a peak's trailing edge is broader than its leading edge, is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4][5] For this compound, which may possess basic functional groups, these interactions are frequently with acidic silanol (B1196071) groups on the silica-based column packing material.[1][3]

Below is a step-by-step guide to troubleshoot and resolve peak tailing.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition, particularly its pH, is a critical factor influencing peak shape.[6][7]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of this compound: If the pKa is known, adjust the mobile phase pH to be at least 2 pH units away from the pKa to ensure the analyte is in a single ionic form (either fully protonated or deprotonated).[8]

  • For Basic Compounds: Lowering the mobile phase pH (e.g., to pH 3 or below) will protonate the acidic silanol groups on the stationary phase, minimizing their secondary interactions with basic analytes.[3][9]

  • Buffer Selection: Use a buffer to maintain a stable pH.[1] For LC-MS compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are recommended.[9] For UV detection, phosphate (B84403) buffers can be used, and increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase.[9]

  • Organic Modifier: Consider changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) as this can sometimes minimize secondary interactions.[1]

Step 2: Assess the Analytical Column

The column is the heart of the separation, and its chemistry and condition are paramount for achieving symmetrical peaks.

  • Column Chemistry:

    • End-Capped Columns: Utilize a highly deactivated, end-capped column. End-capping treats the residual silanol groups, making them less accessible for interactions with polar analytes.[1][3][9]

    • Alternative Stationary Phases: For persistent tailing, consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica/polymer particles, which offer different selectivity and reduced silanol activity.[5][10]

  • Column Contamination and Voids:

    • Flushing: If the column is old or has been used with complex matrices, contaminants may have accumulated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase) to remove strongly retained compounds.[10][11]

    • Column Voids: A void at the column inlet can cause peak distortion.[1] If a void is suspected, which can sometimes be identified by a loss of efficiency for all peaks, replacing the column is the most effective solution.[1][2] Using a guard column can help protect the analytical column from contaminants and prolong its life.[12]

Step 3: Review Sample and Injection Parameters

The way the sample is prepared and introduced into the system can significantly impact peak shape.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[4][10]

    • Solution: Dilute the sample or reduce the injection volume.[10][13]

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4][10]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[10][11]

Step 4: Check the HPLC System

Instrumental factors can contribute to extra-column band broadening, which manifests as peak tailing, especially for early eluting peaks.[12][14]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.[14] Ensure all fittings are properly connected to avoid dead volume.[10]

  • Detector Settings: A slow detector response time can cause peak tailing.[1] Ensure the data acquisition rate is appropriate for the peak width.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound chromatography.

G start Peak Tailing Observed for this compound check_mobile_phase Is the mobile phase pH optimized and buffered? start->check_mobile_phase adjust_ph Adjust mobile phase pH (2 units from pKa). Use a buffer. check_mobile_phase->adjust_ph No check_column_type Are you using an end-capped column? check_mobile_phase->check_column_type Yes adjust_ph->check_column_type use_endcapped Switch to a high-purity, end-capped column. check_column_type->use_endcapped No check_column_condition Is the column old or potentially contaminated? check_column_type->check_column_condition Yes use_endcapped->check_column_condition flush_column Flush the column with a strong solvent. check_column_condition->flush_column Yes check_sample_load Is sample overload a possibility? check_column_condition->check_sample_load No replace_column Replace the column. Consider using a guard column. flush_column->replace_column Tailing persists replace_column->check_sample_load reduce_load Dilute the sample or reduce injection volume. check_sample_load->reduce_load Yes check_injection_solvent Is the injection solvent stronger than the mobile phase? check_sample_load->check_injection_solvent No reduce_load->check_injection_solvent match_solvent Dissolve sample in the initial mobile phase. check_injection_solvent->match_solvent Yes check_system Review system for extra-column volume. check_injection_solvent->check_system No match_solvent->check_system solution Peak Tailing Resolved check_system->solution

References

Technical Support Center: Optimizing Mobile Phase for Azo Dye Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase in the chromatographic separation of azo dyes.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the separation of azo dyes by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Issue 1: Poor Peak Resolution in HPLC

Poor resolution between adjacent peaks is a common challenge that compromises accurate quantification.[1] Optimizing the mobile phase is a primary strategy to improve it.[2]

Q: My azo dye peaks are co-eluting or overlapping. How can I improve their separation by modifying the mobile phase?

A: To improve the resolution between two peaks, you can adjust the mobile phase's composition to alter the column's selectivity.[2] Consider the following strategies:

  • Adjust Solvent Strength: In reversed-phase HPLC, the mobile phase is typically a mixture of an aqueous solvent (like water) and a less polar organic solvent (like acetonitrile (B52724) or methanol).[3] To increase the retention time and potentially improve separation, decrease the concentration of the organic solvent.[4] A small change of 5-10% can have a significant impact.

  • Change Organic Solvent: The choice of organic solvent affects selectivity. Methanol (B129727) and acetonitrile exhibit different selectivities.[5] If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve the separation of critical peak pairs.[1]

  • Modify Mobile Phase pH: The pH of the mobile phase is a critical factor, especially for ionizable azo dyes.[3][6] Adjusting the pH can change the ionization state of the analytes, which in turn affects their retention on the column.[7] For basic compounds, using a lower pH (e.g., 2-3) can improve peak shape and retention.[8] For acidic compounds, a pH below their pKa is often beneficial.[8] Always ensure the pH is within the stable range for your column (typically pH 2-8 for standard silica-based columns).[6]

  • Incorporate Buffers: Using a buffer (e.g., phosphate, formate, or acetate) helps to control and stabilize the pH of the mobile phase, leading to more reproducible retention times and improved peak shapes.[7][9] Ammonium (B1175870) formate, for instance, has been shown to provide better selectivity and peak spreading for azo dye-derived amines compared to formic acid alone.[5]

  • Use Gradient Elution: If your sample contains azo dyes with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not be sufficient. A gradient elution, where the mobile phase composition is changed over the course of the run (e.g., by increasing the percentage of organic solvent), can improve the separation of complex mixtures.[2][10]

Issue 2: Peak Tailing

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can interfere with accurate integration and reduce resolution.[8]

Q: My azo dye peaks are showing significant tailing. What are the mobile phase-related causes and solutions?

A: Peak tailing for azo dyes, which often contain basic amine groups, is frequently caused by unwanted secondary interactions with the stationary phase or issues with the mobile phase chemistry.

  • Silanol (B1196071) Interactions: The most common cause of tailing for basic compounds is the interaction with acidic silanol groups on the surface of silica-based columns.[7]

    • Solution 1: Lower Mobile Phase pH: Decrease the pH of the mobile phase to around 2-3. This protonates the silanol groups, reducing their ability to interact with the basic analytes.[8]

    • Solution 2: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[8]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[7]

    • Solution: Adjust the pH to be at least 1-2 units away from the analyte's pKa to ensure it is in a single ionic state.[6]

  • Insufficient Elution Strength: If the mobile phase is too weak, the analyte may linger on the column, causing tailing.[8]

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase by 5-10%.[8]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including tailing and splitting.[11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[12]

Issue 3: Peak Splitting or Shoulders

Split peaks can appear as two closely spaced peaks or a "shoulder" on the main peak, making accurate quantification impossible.[11]

Q: What mobile phase adjustments can resolve split peaks for my azo dye analysis?

A: Peak splitting can be caused by several factors, many of which are related to the sample injection and mobile phase compatibility.[11]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger or less miscible than the mobile phase, it can lead to poor peak shape and splitting.[11]

    • Solution: Prepare the sample in the mobile phase itself. If this is not possible due to solubility issues, use a solvent that is weaker than the mobile phase.[13]

  • Low Initial Organic Content: For some compounds, starting a gradient with a very low percentage of organic solvent can contribute to peak splitting.[13]

    • Solution: Try increasing the initial percentage of the organic component in your gradient method.

  • Column Contamination: Chemical contaminants from previous injections can accumulate at the head of the column, causing the sample band to split as it enters.[13]

    • Solution: Flush the column with a strong solvent (e.g., 95-100% acetonitrile) to remove strongly retained compounds.[13] Using a guard column can also help protect the analytical column from contaminants.[14]

Issue 4: Fluctuating Retention Times

Poorly reproducible retention times make peak identification unreliable and are often a sign of an unstable system.

Q: The retention times for my azo dye standards are shifting between runs. How can I stabilize them by focusing on the mobile phase?

A: The most likely cause of shifting retention times is a change in the mobile phase composition.[14]

  • Inadequate Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis. This is especially critical when changing mobile phases or after a gradient run.

    • Solution: Increase the column equilibration time. Pumping 10-20 column volumes of the new mobile phase through the system is a good starting point.[15]

  • Poorly Prepared Mobile Phase: If the mobile phase is not prepared consistently, retention times will vary. This includes inaccurate mixing of solvents or pH adjustments.[15]

    • Solution: Use precise volumetric flasks and pipettes for preparation. Ensure the pH is adjusted accurately and consistently for every new batch. Manually preparing the mobile phase can sometimes be more consistent than relying on the pump's online mixing, especially for older systems.[14]

  • Mobile Phase Volatilization: If one component of the mobile phase is more volatile than the others (e.g., using a highly volatile ion-pairing agent), its concentration can change over time, affecting retention.

    • Solution: Keep mobile phase reservoirs covered to minimize evaporation. Prepare fresh mobile phase daily.[6]

  • Lack of Temperature Control: Column temperature affects mobile phase viscosity and analyte retention. Fluctuations in ambient temperature can lead to shifting retention times.[2]

    • Solution: Use a column oven to maintain a constant, stable temperature.[15]

Data Presentation: Mobile Phase Examples

The following tables summarize typical mobile phase compositions used for the separation of azo dyes and their related aromatic amines in HPLC and TLC.

Table 1: Example HPLC Mobile Phase Compositions for Azo Dye Analysis
Stationary PhaseMobile Phase AMobile Phase BGradient ExampleReference(s)
C18Water with 0.1% Formic AcidAcetonitrile5% B to 90% B over 15 minutes[5]
C1820 mM Ammonium Formate/Formic Acid in WaterMethanol5% B to 90% B over 15 minutes[5]
C8WaterAcetonitrileIsocratic: 33% Water, 67% Acetonitrile[16]
C1820 mM Phosphate Buffer (pH 3.0)MethanolIsocratic: 30% Buffer, 70% Methanol[9]
Table 2: Example TLC Mobile Phase Compositions for Dye Separation
Stationary PhaseMobile Phase (Solvent System)Compound TypeReference(s)
Silica (B1680970) GelAmmonia: Ethanol: Butanol (1:1:3 v/v/v)Various Dyes[17]
Silica GelEthyl Acetate: Ethanol: Water (7:3.5:3 v/v/v)Ink Dyes[18]
Silica GelPetroleum Ether, Acetone, Chloroform, Dichloromethane, Methanol (in various combinations)Azo Pigments[16]

Experimental Protocols

Protocol 1: HPLC Mobile Phase Preparation (Reversed-Phase)

This protocol describes the preparation of a buffered mobile phase for reversed-phase HPLC.

  • Select High-Purity Reagents: Use HPLC-grade solvents (e.g., water, acetonitrile, methanol) and high-purity buffer salts (e.g., ammonium formate, potassium phosphate).[9]

  • Prepare Aqueous Phase (Buffer):

    • Accurately weigh the required amount of buffer salt to achieve the desired concentration (e.g., 10-50 mM).[8]

    • Dissolve the salt in a volume of HPLC-grade water slightly less than the final target volume in a clean glass beaker.

    • Adjust the pH to the target value using a calibrated pH meter. Add acid (e.g., formic acid, phosphoric acid) or base (e.g., ammonium hydroxide) dropwise while stirring.[9]

    • Transfer the solution to a volumetric flask and add water to the final volume.

  • Filter the Mobile Phase:

    • Filter the aqueous phase and the organic solvent(s) separately through a 0.45 µm or 0.22 µm membrane filter. This removes particulate matter that could block the column or pump components.[9]

  • Degas the Mobile Phase:

    • Degas the solvents to remove dissolved gases, which can form bubbles in the system and cause pump and detector issues.[15] Common methods include sparging with helium, vacuum filtration, or ultrasonication for 10-15 minutes.[9]

  • Mix the Solvents:

    • For isocratic elution, precisely mix the filtered and degassed aqueous and organic phases in the final desired ratio in a clean mobile phase reservoir.

    • For gradient elution, place the separate, prepared phases in their respective reservoir bottles on the HPLC system.

  • Label and Store: Clearly label the reservoir with the composition and preparation date. It is best practice to use freshly prepared mobile phase within 24-48 hours.[6]

Protocol 2: Thin-Layer Chromatography (TLC) for Dye Separation

This protocol outlines the basic steps for separating a mixture of dyes using TLC.[17][19]

  • Prepare the TLC Plate:

    • Obtain a TLC plate (e.g., silica gel on aluminum backing). Handle the plate only by the edges to avoid contaminating the surface.

    • Using a pencil (not a pen), lightly draw a straight line (the origin) about 1 cm from the bottom of the plate.[17]

  • Prepare the Mobile Phase (Eluent):

    • Prepare the solvent system by mixing the required solvents in the correct ratio in a beaker or flask. For example, a mixture of ammonia, ethanol, and butanol (1:1:3).[17]

  • Prepare the Developing Chamber:

    • Pour a small amount (e.g., 0.5 cm depth) of the prepared mobile phase into the TLC developing chamber (a beaker or jar with a lid/watch glass).

    • Place a piece of filter paper inside, touching the solvent, to help saturate the chamber atmosphere with solvent vapor. This improves the quality of the separation.[17] Close the chamber and let it sit for 5-10 minutes.

  • Spot the Sample:

    • Dissolve your dye sample in a suitable volatile solvent.

    • Using a capillary tube, apply a small spot of the sample onto the origin line you drew on the plate. Allow the spot to dry completely. Keep the spot as small as possible for better resolution.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the prepared developing chamber, ensuring the origin line is above the level of the mobile phase.

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[18]

  • Complete the Separation:

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.[17]

  • Analyze the Results:

    • Allow the plate to dry. The separated dyes will appear as distinct colored spots.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[19]

    • The Rf value is a characteristic of a compound in a specific mobile phase and can be used for identification.

Visualizations

Diagrams of Workflows and Logic

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision output output A Define Separation Goal (e.g., resolve critical pair) B Select Initial Conditions (Column, Mobile Phase) A->B C Perform Initial Run B->C D Resolution Acceptable? C->D E Adjust Solvent Strength (e.g., +/- 5% Organic) D->E No H Final Method D->H Yes E->C Re-run F Change Organic Modifier (ACN <-> MeOH) E->F No Improvement F->C Re-run G Adjust Mobile Phase pH (Consider analyte pKa) F->G No Improvement G->C Re-run I Try Gradient Elution G->I Still Poor I->C Re-run

Caption: Workflow for systematic mobile phase optimization in HPLC.

Poor_Resolution_Troubleshooting problem problem question question action action start Poor Peak Resolution q1 Are peaks eluting too early (k < 2)? start->q1 a1 Decrease Organic Solvent % q1->a1 Yes q2 Are analytes ionizable? q1->q2 No a1->q2 a2 Adjust pH away from pKa Add buffer q2->a2 Yes q3 Is resolution still poor? q2->q3 No a2->q3 a3 Switch Organic Solvent (e.g., ACN to MeOH) q3->a3 Yes a4 Consider different column or gradient elution a3->a4 If no improvement

Caption: Decision tree for troubleshooting poor peak resolution.

Peak_Tailing_Troubleshooting problem problem question question action action check check start Peak Tailing Observed q1 Is the analyte a basic compound? start->q1 a1 Cause: Silanol Interaction Action: Lower mobile phase pH to 2-3 OR Increase buffer strength q1->a1 Yes q2 Is sample concentration high? q1->q2 No end If tailing persists, check for column voids or contamination. a1->end a2 Cause: Column Overload Action: Dilute sample or reduce injection volume q2->a2 Yes q3 Is injection solvent stronger than mobile phase? q2->q3 No a2->end a3 Cause: Solvent Mismatch Action: Dissolve sample in mobile phase q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting guide for common causes of peak tailing.

References

troubleshooting low recovery of Yellow AB during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of Yellow AB, specifically addressing issues of low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that are relevant to its extraction?

This compound, also known as 1-Phenylazo-2-naphthylamine, is an azo dye. Its extraction is governed by its solubility and acid-base properties. It is practically insoluble in water (0.3 mg/L at 37°C) but soluble in various organic solvents such as ethanol, acetic acid, ether, benzene, chloroform, and oils.[1][2][3] As a primary amine, it has basic properties and can be protonated in acidic conditions. This chemical characteristic is fundamental to the most common extraction method: acid-base extraction.

Q2: I am experiencing very low recovery of this compound. What are the most probable causes?

Low recovery of this compound during extraction can stem from several factors. The most common issues include:

  • Incorrect pH of the aqueous phase: The pH is crucial for controlling the solubility of this compound.

  • Suboptimal solvent selection: The choice of organic solvent significantly impacts extraction efficiency.

  • Incomplete extraction: Insufficient mixing or an inadequate number of extraction cycles can leave a significant amount of the compound behind.

  • Emulsion formation: The formation of a stable emulsion between the aqueous and organic layers can trap the product, hindering separation.[4]

  • Degradation of the compound: this compound may be sensitive to harsh pH conditions or prolonged exposure to certain solvents or high temperatures.

Q3: How does pH affect the extraction of this compound, and what is the optimal pH range?

The extraction of this compound relies on the principles of acid-base chemistry.[5][6]

  • In its neutral (free base) form , this compound is soluble in organic solvents and insoluble in water. To ensure it remains in this state, the aqueous solution should be basic.

  • In its protonated (salt) form , after reacting with an acid, this compound becomes a cation, which is soluble in the aqueous phase and insoluble in the organic phase.

The predicted pKa of the conjugate acid of this compound is approximately 1.87.[1][2] To ensure that this compound is in its neutral, organic-soluble form, the pH of the aqueous phase should be significantly higher than this pKa. A pH above 10 is generally recommended to ensure complete deprotonation of the amine group.[7] Conversely, to move this compound into the aqueous phase, the pH should be made acidic, typically below 1.

Troubleshooting Guide for Low Recovery

This section provides a systematic approach to diagnosing and resolving low recovery issues during the extraction of this compound.

Problem: Low Yield of this compound in the Organic Extract

Possible Cause 1: Incorrect pH of the Aqueous Phase

  • Diagnosis: Use a calibrated pH meter to check the pH of the aqueous layer after adding your basifying agent. Litmus paper can provide a rough estimate but may not be precise enough.

  • Solution: Adjust the pH of the aqueous solution to be strongly basic (pH > 10) before extracting with the organic solvent. This ensures that the amine group on this compound is in its neutral, free base form, maximizing its solubility in the organic phase.[7]

Possible Cause 2: Inefficient Extraction Technique

  • Diagnosis: Review your extraction procedure. Are you shaking the separatory funnel vigorously enough? Are you performing multiple extractions?

  • Solution:

    • Mixing: Ensure thorough mixing of the aqueous and organic phases by inverting the separatory funnel gently at first and then shaking more vigorously for 1-2 minutes, venting frequently to release pressure.[8]

    • Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of the organic solvent than a single extraction with a large volume. A common practice is to perform three successive extractions.

Possible Cause 3: Suboptimal Solvent Choice

  • Diagnosis: The distribution coefficient of this compound may be low in your chosen solvent.

  • Solution: While this compound is soluble in several organic solvents, its partitioning between the aqueous and organic phases will vary. Consider switching to a solvent known for good recovery of similar compounds, such as dichloromethane (B109758) or diethyl ether.[6] Refer to the solubility data table below.

Possible Cause 4: Emulsion Formation

  • Diagnosis: A third, cloudy layer is visible between the organic and aqueous phases, which does not separate after letting the funnel stand.[4]

  • Solution:

    • Prevention: Gentle swirling instead of vigorous shaking can prevent emulsion formation.[4]

    • Resolution: To break up an existing emulsion, you can try:

      • Adding a saturated salt solution (brine) to increase the ionic strength of the aqueous layer.[4]

      • Gently stirring the emulsion with a glass rod.

      • Filtering the mixture through a pad of glass wool.

      • In some cases, centrifugation can be effective.[4]

Problem: Difficulty Recovering this compound from the Acidic Aqueous Phase

If you have first extracted this compound into an acidic aqueous solution to remove neutral or basic impurities, low recovery can occur during the subsequent steps.

Possible Cause 1: Incomplete Precipitation

  • Diagnosis: After basifying the acidic aqueous extract, little to no solid this compound precipitates out.

  • Solution:

    • pH Adjustment: Ensure the solution is sufficiently basic (pH > 10) to neutralize the amine salt and precipitate the free base form of this compound.

    • Cooling: Cooling the solution in an ice bath can often promote precipitation.

    • Seeding: If you have a small crystal of pure this compound, adding it to the solution can induce crystallization.

Possible Cause 2: Product Lost During Filtration

  • Diagnosis: You observe a precipitate, but the final dried weight is very low.

  • Solution:

    • Proper Filtration: Use a Büchner funnel with an appropriate filter paper for vacuum filtration to ensure all the precipitate is collected.

    • Washing the Precipitate: Wash the collected solid with a small amount of ice-cold water. Using room temperature or warm water will dissolve some of the product. Do not use an organic solvent for washing as it will dissolve the this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water0.3 mg/L (at 37°C)[1][2]
EthanolSoluble[1][2]
Diethyl EtherSoluble[3]
ChloroformSoluble[3]
BenzeneSoluble[3]
Acetic AcidSoluble[2]
OilsSoluble[1][2]

Table 2: Key Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₃N₃[2]
Molecular Weight247.30 g/mol [2]
Melting Point102-104 °C[1]
Predicted pKa (of conjugate acid)1.87 ± 0.10[1][2]
AppearanceOrange or red platelets; light yellow powder[1][2]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound from an Organic Solution

This protocol is designed to separate this compound from acidic and neutral impurities.

  • Dissolution: Dissolve the crude mixture containing this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel, invert, and shake for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using a denser-than-water solvent like dichloromethane, the organic layer will be on the bottom).

    • Drain the aqueous layer into a clean flask.

    • Repeat the acidic extraction on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral impurities.

  • Recovery of this compound:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 10). This compound should precipitate as a solid.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold deionized water.

    • Allow the solid to air dry completely.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Low_Recovery start Low Recovery of this compound check_phase Is the product in the organic or aqueous phase? start->check_phase organic_phase Troubleshooting Organic Phase check_phase->organic_phase Organic aqueous_phase Troubleshooting Aqueous Phase (Recovery after acidic wash) check_phase->aqueous_phase Aqueous check_ph_base Check pH of Aqueous Layer (Should be > 10) organic_phase->check_ph_base ph_ok_base pH Correct check_ph_base->ph_ok_base Yes ph_low pH is too low check_ph_base->ph_low No check_extraction_tech Review Extraction Technique ph_ok_base->check_extraction_tech adjust_ph_base Action: Add more base to aqueous layer ph_low->adjust_ph_base tech_ok Technique Correct check_extraction_tech->tech_ok Yes tech_bad Inefficient Mixing or Insufficient Extractions check_extraction_tech->tech_bad No check_emulsion Emulsion Formation? tech_ok->check_emulsion improve_tech Action: Shake vigorously, perform multiple extractions tech_bad->improve_tech emulsion_yes Action: Add brine, centrifuge, or filter check_emulsion->emulsion_yes Yes emulsion_no No Emulsion check_emulsion->emulsion_no No check_precipitation Incomplete Precipitation? aqueous_phase->check_precipitation precip_yes Action: Ensure pH > 10, cool in ice bath, seed crystal check_precipitation->precip_yes Yes precip_no Precipitation is complete check_precipitation->precip_no No check_filtration Product Lost During Filtration? precip_no->check_filtration filtration_loss Action: Use proper filtration, wash with ice-cold water check_filtration->filtration_loss Yes filtration_ok Filtration is correct check_filtration->filtration_ok No

A troubleshooting workflow for low this compound recovery.

Acid-Base Extraction Pathway for this compound

Acid_Base_Extraction start_mixture Crude Mixture in Organic Solvent (this compound + Impurities) add_acid Add Aqueous Acid (e.g., 1M HCl) Shake in Separatory Funnel start_mixture->add_acid phase_separation1 Phase Separation add_acid->phase_separation1 organic_layer1 Organic Layer: Neutral Impurities phase_separation1->organic_layer1 Remains in Organic Phase aqueous_layer1 Aqueous Layer: Protonated this compound (this compound-H⁺) phase_separation1->aqueous_layer1 Moves to Aqueous Phase add_base Add Aqueous Base (e.g., 6M NaOH) to pH > 10 aqueous_layer1->add_base precipitation Precipitation add_base->precipitation filtration Filtration and Drying precipitation->filtration final_product Pure this compound (Solid) filtration->final_product

The acid-base extraction pathway for purifying this compound.

References

minimizing interference in spectrophotometric analysis of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric analysis of the azo dye, Yellow AB. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize interference and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound, also known as 1-(Phenylazo)-2-naphthylamine, is a synthetic azo dye. Due to its chemical structure, it is soluble in organic solvents like ethanol (B145695) but insoluble in water. For spectrophotometric analysis, ethanol is a common solvent. Its key spectral property is its maximum absorbance (λmax), which occurs at approximately 450 nm in ethanol. A secondary, less intense peak is also observed around 340 nm.[1] Accurate analysis requires measurement at the λmax of 450 nm, where the dye exhibits the highest sensitivity.

Q2: What are the common types of interference in the spectrophotometric analysis of this compound?

There are four primary types of interference that can affect the accuracy of your results:

  • Spectral Interference: This occurs when other substances in the sample absorb light at the same wavelength as this compound (450 nm). Common culprits include other synthetic dyes with overlapping spectra, such as Sunset Yellow and Tartrazine.[2][3]

  • Chemical Interference: This arises from chemical reactions between this compound and other components in the sample matrix, which can alter its absorbance characteristics. This can include pH shifts that change the dye's structure or reactions with metal ions.[4]

  • Matrix Interference: The overall composition of the sample (the matrix) can affect the analysis. For example, suspended particles in a beverage sample can cause light scattering, leading to erroneously high absorbance readings. Other compounds in complex samples like fruit juices can also contribute to background absorbance.

  • Instrumental Interference: These are issues related to the spectrophotometer itself, such as stray light, inaccurate wavelength calibration, or fluctuations in the light source.[5] Regular instrument maintenance and calibration are crucial to minimize these.

Q3: How does pH affect the analysis of this compound?

The pH of the solution can significantly impact the analysis. Azo dyes like this compound can exist in different tautomeric forms (azo and hydrazone), and the equilibrium between these forms is often pH-dependent. A change in the molecular structure will alter the electronic conjugation and, consequently, the wavelength and intensity of light absorption. For consistent and reproducible results, it is critical to maintain a constant pH for all standards and samples. This is typically achieved by using a buffer solution.

Q4: What is a masking agent and when should I use one?

A masking agent is a chemical that complexes with interfering substances in a sample, preventing them from reacting with the analyte of interest or otherwise interfering with the measurement.[6] In the analysis of azo dyes, heavy metal ions (e.g., Fe³⁺, Cu²⁺) can sometimes form complexes with the dye, altering its spectrum. If you suspect metal ion interference, adding a masking agent like citric acid or EDTA to your blank, standards, and samples can sequester these ions and eliminate the interference.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the spectrophotometric analysis of this compound.

Problem Potential Cause(s) Solution(s)
High Background Absorbance in Blank 1. Contaminated solvent. 2. Highly concentrated or degraded reagents. 3. Turbidity in the sample matrix.1. Use fresh, high-purity solvent (e.g., analytical grade ethanol). 2. Prepare fresh reagent solutions. 3. Filter or centrifuge samples to remove suspended particles before analysis.
Non-linear Calibration Curve 1. Concentrations of standards are too high, exceeding the linear range of the instrument (typically above an absorbance of 1.5). 2. Chemical interactions or decomposition of the analyte at higher concentrations. 3. Instrumental error (e.g., stray light).1. Prepare a new set of standards with lower concentrations. 2. Ensure the stability of your stock and standard solutions. Prepare them fresh if necessary. 3. Have the spectrophotometer serviced and calibrated.
Inconsistent or Drifting Readings 1. Spectrophotometer not properly warmed up. 2. Fluctuations in the light source or detector. 3. Temperature changes affecting the sample or instrument. 4. Air bubbles or fingerprints on the cuvette.1. Allow the instrument to warm up for the manufacturer-recommended time (usually 15-30 minutes). 2. If the problem persists after warm-up, the instrument may need servicing. 3. Perform measurements in a temperature-controlled room. 4. Ensure cuvettes are clean, dry, and correctly positioned. Handle them only by the frosted sides.
Results Higher Than Expected (Suspected Spectral Interference) 1. Presence of another dye with an overlapping spectrum (e.g., Sunset Yellow). 2. Turbidity in the sample.1. Use a spectral correction method like derivative spectrophotometry to resolve the overlapping peaks.[2] 2. If possible, perform a sample cleanup step like solid-phase extraction (SPE) to isolate this compound. 3. Filter or centrifuge the sample to remove particulates.

Quantitative Data Summary

Table 1: Spectral Characteristics of this compound and Common Interferents

This table provides the typical wavelength of maximum absorbance (λmax) for this compound and two other common dyes that may cause spectral interference. Note the proximity of their λmax values, which can lead to overlapping absorbance signals.

Compound Common Matrix/Solvent Approximate λmax (nm) Potential for Spectral Overlap
This compound Ethanol450-
Sunset Yellow FCF Aqueous Buffer480High
Tartrazine Aqueous Buffer425Moderate

Note: λmax values can shift slightly depending on the solvent and pH of the medium.[7]

Table 2: Effect of Potential Interfering Ions on Azo Dye Analysis and Recommended Masking Agents

This table summarizes common interfering ions for azo dyes and suggests appropriate masking agents to mitigate their effects.

Interfering Ion Type of Interference Recommended Masking Agent Mechanism of Action
Fe³⁺ (Iron) Chemical (Forms colored complexes with the dye)Citric Acid, Ascorbic AcidForms a stable, colorless complex with Fe³⁺, preventing it from reacting with the azo dye. Ascorbic acid also reduces Fe³⁺ to Fe²⁺.[6][8]
Cu²⁺ (Copper) Chemical (Can catalyze dye degradation or form complexes)EDTA (Ethylenediaminetetraacetic acid)Forms a highly stable chelate with Cu²⁺.
Al³⁺ (Aluminum) Chemical (Forms complexes with the dye)Fluoride ions, CitrateForms stable, colorless complexes with Al³⁺.[4]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Analysis of this compound in a Beverage

This protocol outlines the procedure for creating a calibration curve and determining the concentration of this compound in a clear beverage sample where significant interference is not expected.

1. Materials and Reagents:

  • This compound reference standard

  • Analytical grade ethanol

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Spectrophotometer

  • Cuvettes

  • Beverage sample

2. Preparation of Stock and Standard Solutions:

  • 100 µg/mL Stock Solution: Accurately weigh 10.0 mg of this compound standard. Transfer it to a 100 mL volumetric flask and dissolve in ethanol. Fill to the mark with ethanol and mix thoroughly.

  • Working Standards: Prepare a series of working standards (e.g., 1, 2, 5, 8, and 10 µg/mL) by diluting the stock solution with ethanol using volumetric flasks.

3. Sample Preparation:

  • If the beverage is carbonated, degas it by sonication or gentle stirring.

  • Filter the beverage sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Perform a preliminary dilution of the sample with ethanol (e.g., 1:10) to ensure the absorbance reading falls within the linear range of the calibration curve.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance at 450 nm .

  • Use ethanol as the blank to zero the instrument.

  • Measure the absorbance of each working standard and the prepared sample.

5. Data Analysis:

  • Plot a calibration curve of Absorbance vs. Concentration (µg/mL) for the working standards.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the equation to calculate the concentration of this compound in the diluted sample from its absorbance.

  • Multiply the result by the dilution factor to determine the concentration in the original beverage.

Protocol 2: Minimizing Iron (Fe³⁺) Interference with a Masking Agent

This protocol should be used when Fe³⁺ interference is suspected. It incorporates the use of citric acid as a masking agent.

1. Additional Reagent:

  • 0.1 M Citric Acid solution in ethanol.

2. Procedure Modification:

  • When preparing the blank, standards, and diluted sample solutions, add a fixed amount of the 0.1 M citric acid solution to each volumetric flask before filling to the mark with ethanol (e.g., 1 mL of citric acid solution in a 10 mL flask).

  • The blank solution should contain both ethanol and the citric acid solution in the same proportion as the standards and samples.

  • Proceed with the spectrophotometric measurement at 450 nm as described in Protocol 1. The citric acid will form a complex with any Fe³⁺ present, preventing it from interfering with the this compound measurement.[4]

Visualizations

Experimental_Workflow prep_stock Prepare 100 µg/mL This compound Stock Solution prep_standards Prepare Working Standards (1-10 µg/mL) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Beverage Sample (Degas, Filter, Dilute) measure_sample Measure Absorbance of Sample prep_sample->measure_sample set_spectro Set Spectrophotometer (λmax = 450 nm) blank Blank with Ethanol set_spectro->blank blank->measure_standards blank->measure_sample plot_curve Plot Calibration Curve (Abs vs. Conc) measure_standards->plot_curve calculate Calculate Sample Concentration measure_sample->calculate plot_curve->calculate

Caption: Standard workflow for quantitative analysis of this compound.

Troubleshooting_Logic start Problem: Inaccurate Results check_curve Is Calibration Curve Linear (R² > 0.99)? start->check_curve check_blank Is Blank Absorbance Near Zero? check_curve->check_blank Yes sol_curve Solution: Remake Standards, Check Concentration Range check_curve->sol_curve No check_spectral Suspect Spectral Interference? check_blank->check_spectral Yes sol_blank Solution: Use Fresh Solvent, Filter Sample check_blank->sol_blank No check_chemical Suspect Chemical (e.g., Ion) Interference? check_spectral->check_chemical No sol_spectral Solution: Use Derivative Spectrophotometry or Sample Cleanup (SPE) check_spectral->sol_spectral Yes sol_chemical Solution: Add Appropriate Masking Agent (e.g., Citric Acid) check_chemical->sol_chemical Yes end Accurate Results check_chemical->end No sol_curve->start sol_blank->start sol_spectral->start sol_chemical->start

Caption: Troubleshooting logic for inaccurate this compound analysis results.

References

selecting an appropriate internal standard for Yellow AB quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Yellow AB.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it important for accurate quantification of this compound?

An internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest (in this case, this compound) that is added in a known concentration to all samples, including calibration standards and unknowns. Its purpose is to correct for variations in analytical procedures, such as sample preparation, injection volume, and instrument response. By using the ratio of the analyte signal to the internal standard signal, the precision and accuracy of the quantification can be significantly improved.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

When selecting an internal standard for this compound quantification, the following criteria should be considered:

  • Chemical Similarity: The IS should be structurally and functionally similar to this compound to ensure it behaves similarly during sample preparation and analysis.

  • Purity and Availability: The IS should be of high purity and commercially available as an analytical standard.

  • Resolution: It must be well-separated from this compound and any other components in the sample matrix in the chromatogram.

  • Non-interference: The IS should not react with the analyte or the sample matrix.

  • Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.

  • Stability: The internal standard should be stable throughout the entire analytical process.

Q3: What are some recommended internal standards for the quantification of this compound?

Internal Standard CandidateChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound (Analyte) 1-phenylazo-2-naphthylamineC₁₆H₁₃N₃247.29Azo dye, soluble in organic solvents.
Sudan I-d5 1-(phenyl-d5-azo)-2-naphtholC₁₆H₇D₅N₂O253.31Ideal IS (Deuterated): Structurally very similar to this compound, co-elutes in many systems, but distinguishable by mass spectrometry.
Sudan I 1-(phenylazo)-2-naphtholC₁₆H₁₂N₂O248.28Alternative IS: Structurally similar azo dye, commercially available. Elution behavior needs to be verified for separation from this compound.[1][2][3][4][5]
4-Phenylazo-1-naphthylamine (B85456) 4-phenylazo-1-naphthylamineC₁₆H₁₃N₃247.30Alternative IS: Isomer of this compound, likely to have very similar chemical properties and chromatographic behavior.[6][7][8][9][10]
Anthracene-d10 Deuterated polycyclic aromatic hydrocarbonC₁₄D₁₀188.30Alternative IS (GC/MS): Often used for azo dye analysis, but less structurally similar to this compound.[11]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and the internal standard peak.

  • Possible Cause: Inappropriate chromatographic conditions (e.g., mobile phase composition, column type, temperature).

  • Troubleshooting Steps:

    • Adjust Mobile Phase: For HPLC, modify the solvent ratio to alter the polarity. For example, in a reversed-phase system, increasing the aqueous component will generally increase retention times and may improve separation.

    • Change Column: If adjusting the mobile phase is ineffective, consider a column with a different stationary phase chemistry or a longer column for better separation.

    • Optimize Temperature: In both HPLC and GC, adjusting the column temperature can affect selectivity and resolution.

    • Gradient Elution: For complex samples in HPLC, a gradient elution program may be necessary to achieve adequate separation.

Issue 2: The internal standard peak area is not consistent across samples and standards.

  • Possible Cause: Inaccurate addition of the internal standard, degradation of the IS, or matrix effects.

  • Troubleshooting Steps:

    • Verify Pipetting: Ensure that the micropipettes used for adding the internal standard are properly calibrated and that the same volume is added to every sample and standard.

    • Check IS Stability: Prepare a fresh stock solution of the internal standard to rule out degradation.

    • Investigate Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard in mass spectrometry. To investigate this, prepare a sample with the internal standard in a pure solvent and compare its response to the internal standard in the sample matrix. If a significant difference is observed, further sample cleanup may be required.

Issue 3: No internal standard peak is detected.

  • Possible Cause: The internal standard was not added, it has completely degraded, or the concentration is below the detection limit of the instrument.

  • Troubleshooting Steps:

    • Confirm Addition: Review your sample preparation steps to ensure the internal standard was added.

    • Prepare a Fresh Standard: Prepare a fresh, higher concentration solution of the internal standard and inject it directly to confirm that the instrument can detect it.

    • Check Instrument Parameters: Ensure that the detector settings (e.g., wavelength for UV-Vis, mass transitions for MS) are appropriate for the internal standard.

Experimental Protocols

Protocol 1: Selection and Validation of an Internal Standard

This protocol outlines the steps to validate a chosen internal standard for the quantification of this compound, in accordance with ICH guidelines.[12][13][14][15][16]

  • Specificity/Selectivity:

    • Analyze a blank sample matrix to ensure no endogenous components interfere with the peaks of this compound or the chosen internal standard.

    • Analyze a sample containing only this compound and another containing only the internal standard to confirm their retention times and ensure no cross-interference.

  • Linearity:

    • Prepare a series of calibration standards with varying concentrations of this compound and a constant concentration of the internal standard.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • The calibration curve should be linear over the expected concentration range of the samples, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Analyze the QC samples in replicate (n=5) on the same day (intra-day precision) and on different days (inter-day precision).

    • The accuracy should be within 85-115% (80-120% at the Lower Limit of Quantification), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% at LLOQ).

  • Stability:

    • Assess the stability of this compound and the internal standard in the stock solutions and in the sample matrix under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).

G cluster_selection Internal Standard Selection cluster_validation Method Validation IS_criteria Define Selection Criteria (Similarity, Purity, Resolution) IS_candidates Identify Potential Candidates (e.g., Sudan I, 4-Phenylazo-1-naphthylamine) IS_criteria->IS_candidates IS_procure Procure Analytical Standards IS_candidates->IS_procure specificity Specificity & Selectivity IS_procure->specificity Begin Validation linearity Linearity specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision stability Stability accuracy_precision->stability final_method Final Quantitation Method stability->final_method Validated Method

Workflow for Internal Standard Selection and Validation.
Protocol 2: Quantification of this compound by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[17][18][19][20][21] The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 450 nm (based on the spectral properties of this compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Add a known volume of the internal standard stock solution.

    • Vortex to mix and filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve as described in Protocol 1.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 3: Quantification of this compound by GC-MS

This method is suitable for thermally stable analytes. Given this compound's structure, GC-MS is a viable option.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[11][22][23][24][25]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

      • This compound: Monitor characteristic ions (e.g., m/z 247, 143, 93).

      • Internal Standard: Monitor characteristic ions for the chosen IS (e.g., for Sudan I-d5, m/z 253, 148, 82).

  • Sample Preparation:

    • Derivatization is generally not required for this compound.

    • Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Add a known amount of the internal standard.

    • Vortex and inject into the GC-MS.

  • Quantification:

    • Follow the quantification procedure outlined in Protocol 1, using the peak areas from the extracted ion chromatograms in the SIM mode.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quantification Quantification sample Sample containing this compound add_is Add known amount of Internal Standard sample->add_is dissolve Dissolve in appropriate solvent add_is->dissolve filter_inject Filter and Inject dissolve->filter_inject hplc HPLC-UV filter_inject->hplc gcms GC-MS filter_inject->gcms integrate Integrate Peak Areas (Analyte & IS) hplc->integrate gcms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration result result concentration->result Final Concentration of this compound

References

Technical Support Center: Ensuring Reproducibility in A/B Testing for Scientific and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered by researchers, scientists, and drug development professionals during A/B testing.

Section 1: Experimental Design and Hypothesis Formulation

A robust experimental design is the foundation of any reproducible A/B test. Flaws in the initial setup can lead to misleading results and wasted resources.

Q1: We ran an A/B test, and the results were not what we expected. We are not sure if our initial premise was wrong or if there was an issue with the experiment. Where should we start troubleshooting?

A1: The first step is to revisit your hypothesis. A common pitfall is not having a clear, upfront hypothesis.[1][2][3] Without a well-defined hypothesis, you risk falling into the trap of data dredging, where you look for any statistically significant pattern after the fact.[4][5][6]

Troubleshooting Steps:

  • Review Your Hypothesis: Was your hypothesis specific, measurable, and formulated before the experiment began? A strong hypothesis should clearly state the expected effect of the change. For example, "We hypothesize that treating cells with Compound X will increase the expression of Protein Y by at least 20% compared to the control group." is a much stronger hypothesis than "Let's see what Compound X does to Protein Y."

  • Examine Your Metrics: Did you use appropriate metrics to evaluate your hypothesis? Using feature-level metrics that don't tie back to the overall goal can be misleading.[1]

  • Assess Randomization: Ensure that your samples were truly randomized between the control and treatment groups. Any systematic bias in how subjects were assigned can invalidate the results.[7]

Section 2: Statistical Power and Sample Size

Insufficient statistical power is a primary reason for failing to detect a true effect, leading to false negatives and irreproducible results.

Q2: Our A/B test results were inconclusive, with no statistically significant difference between the groups. Does this mean our intervention has no effect?

A2: Not necessarily. An inconclusive result might be due to low statistical power.[8][9][10] Statistical power is the probability of detecting a true effect.[9][10] It's common practice to aim for a statistical power of 80% or higher.[9] If your test has low power, you may have failed to detect a real, albeit small, effect.[8]

Troubleshooting Steps:

  • Conduct a Post-Hoc Power Analysis: While a priori power analysis is ideal for planning, a post-hoc analysis can help you understand the power of the completed test. This will tell you the probability of detecting the observed effect size with your given sample size.

  • Evaluate Your Sample Size: The most common way to increase statistical power is to increase the sample size.[9] A small sample size can lead to inconclusive results.[1][11]

  • Consider the Minimum Detectable Effect (MDE): If the true effect of your intervention is smaller than the MDE your test was powered to detect, you would not have been able to find a statistically significant result.[12]

Table 1: Relationship Between Statistical Power, Sample Size, and Minimum Detectable Effect (MDE)

Statistical PowerSample SizeMinimum Detectable Effect (MDE)Likelihood of Detecting a True Effect
LowSmallLargeLow
HighLargeSmallHigh
HighSmallLargeLow for small effects
LowLargeSmallLow (indicates high variability)

Section 3: P-hacking, Data Dredging, and the Multiple Comparisons Problem

These related issues are significant contributors to the "reproducibility crisis" and can lead to a high rate of false positives.[13][14][15]

Q3: We found a statistically significant result (p < 0.05) after analyzing several different metrics. How confident can we be in this finding?

A3: Caution is warranted. Analyzing multiple metrics increases the probability of finding a statistically significant result purely by chance, a phenomenon known as the "multiple comparisons problem" or "alpha inflation."[16][17][18][19] Each statistical test has a chance of a false positive (Type I error), and the more tests you run, the higher the overall chance of at least one false positive.[16][17]

Troubleshooting Steps:

  • Identify the Number of Comparisons: Count how many different metrics or subgroups you analyzed for statistical significance.

  • Apply a Correction Method: To counteract the increased risk of false positives, you should apply a correction method. Common methods include:

    • Bonferroni Correction: This is a conservative method where you divide your significance level (e.g., 0.05) by the number of comparisons.[17][18][20]

    • Benjamini-Hochberg Procedure: This method is generally less conservative and controls the false discovery rate.[17][18]

  • Pre-specify Primary and Secondary Metrics: Before running the experiment, you should designate a single primary metric for your hypothesis and a limited number of secondary metrics. Decisions should be based on the primary metric.

Table 2: Inflation of Type I Error Rate with Multiple Comparisons (without correction)

Number of Independent Metrics TestedProbability of at least one False Positive (at α = 0.05)
15%
522.6%
1040.1%
2064.2%

Q4: We stopped our experiment as soon as we saw a statistically significant p-value. Is this a valid practice?

A4: No, this practice, known as "optional stopping" or "peeking," is a form of p-hacking and can dramatically inflate the false positive rate.[13][19][21] The p-value can fluctuate significantly during an experiment, and stopping early when it crosses the significance threshold capitalizes on random noise.[13]

Troubleshooting Workflow for Reproducible A/B Testing

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Validation a 1. Formulate a Specific, Testable Hypothesis b 2. Define Primary and Secondary Metrics a->b c 3. Determine Minimum Detectable Effect (MDE) b->c d 4. Conduct Power Analysis to Determine Sample Size c->d e 5. Randomly Assign Subjects to Control & Treatment Groups d->e f 6. Run Experiment Until Pre-determined Sample Size is Reached e->f g 7. Avoid 'Peeking' at Results f->g h 8. Analyze Primary Metric g->h i 9. Apply Multiple Comparison Correction if Analyzing Secondary Metrics h->i j 10. Interpret Results in the Context of the Hypothesis i->j k 11. Replicate the Experiment to Confirm Findings j->k l 12. Document and Share Methodology and Results k->l

Caption: A workflow for conducting a reproducible A/B test.

Section 4: Technical and Implementation Issues

Even with a sound statistical approach, technical errors during the implementation of an A/B test can corrupt the results.

Q5: We noticed that the number of subjects in our control and treatment groups are significantly different, even though we planned for a 50/50 split. What could cause this?

A5: This is known as a "sample ratio mismatch" and is a strong indicator of a technical issue with your experiment setup.[2]

Potential Causes and Troubleshooting:

  • Implementation Bugs: There could be a bug in the code that assigns users to different groups.

  • Latency Issues: If one version of your experiment takes longer to load, users may abandon the session before being counted, leading to a skewed sample ratio.[2]

  • Tracking Errors: The tracking and logging mechanisms might not be firing correctly for one of the groups.[22]

Recommended Action: A sample ratio mismatch is a serious issue that can invalidate your results. It is highly recommended to stop the experiment, investigate and fix the underlying technical problem, and then restart the test.

The "Garden of Forking Paths": A Visualization of P-hacking

G cluster_0 Data Analysis Choices A Start with Raw Data B Choice of Covariates to Include A->B C Data Transformation (e.g., log, sqrt) A->C D Outlier Removal Strategy A->D E Choice of Statistical Test (e.g., t-test, Mann-Whitney U) B->E C->E D->E P1 p = 0.08 E->P1 P2 p = 0.21 E->P2 P3 p = 0.04 E->P3 P4 p = 0.15 E->P4 Report Reported Result: p < 0.05 P3->Report Selective Reporting

Caption: How multiple analysis choices can lead to a significant result.

Section 5: Experimental Protocols

Following a standardized protocol can significantly improve the reproducibility of your A/B tests.

Protocol for a Reproducible A/B Test in a Preclinical Setting

  • Hypothesis Formulation:

    • State a clear, specific, and testable null hypothesis (H₀) and alternative hypothesis (H₁).

    • Example H₀: "Compound X has no effect on tumor volume in a mouse xenograft model compared to the vehicle control."

    • Example H₁: "Compound X reduces tumor volume in a mouse xenograft model compared to the vehicle control."

  • Experimental Design:

    • Define the primary outcome measure (e.g., tumor volume at day 28).

    • Define secondary outcome measures (e.g., body weight, specific biomarkers).

    • Determine the MDE that is considered biologically meaningful.

    • Perform an a priori power analysis to calculate the required number of animals per group to achieve at least 80% power.

  • Randomization and Blinding:

    • Use a random number generator to assign animals to the control (vehicle) and treatment (Compound X) groups.

    • Where possible, blind the personnel who are administering the treatments and assessing the outcomes to the group assignments. A lack of blind experiments can introduce bias.[23]

  • Execution:

    • Administer the treatment and control according to the pre-specified protocol.

    • Collect data at the pre-determined time points.

    • Monitor for any adverse events.

  • Statistical Analysis:

    • Analyze the primary outcome measure using the pre-specified statistical test.

    • If analyzing secondary outcomes, apply a multiple comparisons correction (e.g., Bonferroni or Benjamini-Hochberg).

    • Report the exact p-values, effect sizes, and confidence intervals.

  • Replication:

    • If a significant effect is found, the experiment should be replicated by an independent researcher or at a different time to ensure the finding is robust.[14][24][25]

The Problem of Multiple Comparisons

G cluster_0 Single Experiment cluster_1 Multiple Metrics Analyzed A A/B Test M1 Metric 1 (p=0.32) A->M1 M2 Metric 2 (p=0.04) A->M2 M3 Metric 3 (p=0.51) A->M3 M4 Metric 4 (p=0.18) A->M4 M5 Metric 5 (p=0.89) A->M5 Conclusion False Conclusion: 'The intervention works!' M2->Conclusion Increased chance of false positive

Caption: Testing multiple metrics increases the risk of a false positive.

References

Technical Support Center: Optimizing pH for Sulfonated Azo Dye Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of sulfonated azo dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction of sulfonated azo dyes, with a focus on pH-related issues.

Problem Potential Cause Suggested Solution
Low Extraction Yield Inappropriate pH: The pH of your sample solution is critical as it affects the chemical state of the azo dye and the surface charge of any adsorbent materials.[1] An incorrect pH can lead to poor partitioning of the dye into the extraction solvent or weak binding to an adsorbent.[1]Optimize pH: The ideal pH is specific to the dye and the extraction method. For many anionic dyes, acidic conditions are optimal.[1][2] It is crucial to experimentally determine the optimal pH for your specific dye and matrix.[1]
Inconsistent Results Between Experiments Poor pH Control: Lack of consistent pH control is a common source of irreproducibility in extraction experiments.[1]Use Buffered Solutions: Employ buffered solutions to maintain a stable pH throughout the extraction process.[1] Calibrate Equipment: Ensure your pH meter is properly calibrated before each use.[1] Control Temperature: Temperature can influence both the pH and the extraction equilibrium, so it should be kept constant.[1]
Dye Degradation (Observed Color Change/Loss) Extreme pH Conditions: Both highly acidic and highly alkaline conditions can cause the chemical structure of some azo dyes to degrade.[1]Test Milder pH Range: If you suspect degradation, conduct the extraction over a range of more moderate pH values.[1] Reduce Extraction Time: Minimize the duration of exposure to potentially harsh pH conditions.[1] Lower Temperature: Performing the extraction at a lower temperature can help reduce degradation.[1]
Color Change in Solution, but Low Extraction Efficiency pH Indicator Properties of Dye: Many azo dyes are pH indicators, meaning their color changes with pH.[1] This color change is due to alterations in the dye's chemical structure (protonation or deprotonation) that affect its light absorption properties and may not correlate with its concentration in the extract.[1]Rely on Quantitative Analysis: Do not rely on visual color intensity alone. Use a validated quantitative method like spectrophotometry at a fixed maximum wavelength (λ-max) or chromatography to determine the extraction efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which pH influences the extraction of sulfonated azo dyes?

A: The pH of the aqueous solution determines the ionization state of the functional groups on both the azo dye molecule (e.g., sulfonic acid, carboxylic acid, amine groups) and the surface of any adsorbent material being used.[1]

  • For Liquid-Liquid Extraction (LLE): The pH alters the solubility of the dye in the aqueous versus the organic phase. For instance, at a low pH, acidic groups like sulfonic acid (-SO₃H) will be protonated, potentially making the dye less polar and more soluble in an organic solvent. Conversely, at a higher pH, these groups become ionized (-SO₃⁻), increasing water solubility.

  • For Solid-Phase Extraction (SPE)/Adsorption: The interaction is governed by the surface charge of the adsorbent and the charge of the dye molecule. For anionic sulfonated azo dyes, a lower pH makes the adsorbent surface more positively charged, which enhances the electrostatic attraction with the negatively charged dye molecules, leading to improved removal efficiency.[1]

Q2: What is the generally recommended pH range for the extraction of sulfonated azo dyes?

A: There is no single optimal pH for all sulfonated azo dyes. The ideal pH is dependent on the specific chemical structure of the dye and the extraction methodology. However, for many anionic reactive dyes, the maximum removal efficiency is often observed in the acidic range, typically between pH 2 and 6.[1][2] For solid-phase extraction of some sulfonated azo dyes from water samples, acidification to pH 3 has been used prior to pre-concentration.[3][4]

Q3: Can the presence of salts in the sample affect the pH optimization?

A: Yes, the presence of salts can influence the extraction efficiency in conjunction with pH. Salts can alter the ionic strength of the solution, which can affect the solubility of the dye and its interaction with adsorbent surfaces. The type and concentration of the salt can also have an impact.

Experimental Protocols

Protocol 1: pH Optimization for Solid-Phase Extraction (SPE) of a Sulfonated Azo Dye

This protocol outlines a general procedure for determining the optimal pH for the extraction of a sulfonated azo dye from an aqueous solution using a solid adsorbent.

  • Prepare a Stock Solution: Create a stock solution of the target sulfonated azo dye (e.g., 1000 mg/L) in deionized water. From this, prepare working solutions at a desired concentration (e.g., 50 mg/L).

  • pH Adjustment:

    • Take a series of equal volumes of the dye working solution.

    • Adjust the pH of each solution to a different value within a desired range (e.g., pH 2, 3, 4, 5, 6, 7, 8) using dilute HCl or NaOH.

    • Use a calibrated pH meter to ensure accurate pH values.

  • Adsorption/Extraction:

    • Add a fixed amount of the chosen adsorbent to each pH-adjusted dye solution.

    • Agitate the mixtures for a predetermined amount of time to reach equilibrium. Maintain a constant temperature throughout.

  • Separation: Separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis:

    • Measure the absorbance of the supernatant at the dye's maximum wavelength (λ-max) using a UV-Vis spectrophotometer.

    • Calculate the extraction efficiency at each pH using the formula: Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the final (equilibrium) dye concentration.

  • Determine Optimal pH: Plot the extraction efficiency against the pH to identify the pH at which the highest efficiency is achieved.

Protocol 2: pH Optimization for Liquid-Liquid Extraction (LLE) of a Sulfonated Azo Dye

This protocol provides a general method for optimizing the pH for the extraction of a sulfonated azo dye from an aqueous phase to an immiscible organic solvent.

  • Prepare an Aqueous Dye Solution: Prepare a solution of the sulfonated azo dye in deionized water at a known concentration.

  • pH Adjustment:

    • Divide the aqueous dye solution into several equal aliquots.

    • Adjust the pH of each aliquot to a different value across a desired range (e.g., pH 2 to 8) using appropriate buffers or dilute acid/base solutions.

  • Liquid-Liquid Extraction:

    • Transfer each pH-adjusted aqueous solution to a separate separatory funnel.

    • Add an equal volume of an appropriate immiscible organic solvent (e.g., ethyl acetate, chloroform).

    • Shake the funnels vigorously for a set amount of time (e.g., 2-5 minutes), periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Phase Separation and Analysis:

    • Carefully collect the aqueous phase.

    • Measure the concentration of the dye remaining in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate Extraction Efficiency: Determine the amount of dye extracted into the organic phase by subtracting the amount remaining in the aqueous phase from the initial amount. Calculate the extraction efficiency for each pH value.

  • Identify Optimal pH: Plot the extraction efficiency versus pH to find the optimal pH for the liquid-liquid extraction of the specific dye.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result prep Prepare Aqueous Dye Solution ph_adjust Adjust pH of Aliquots (e.g., pH 2-8) prep->ph_adjust add_adsorbent Add Adsorbent (SPE) or Organic Solvent (LLE) ph_adjust->add_adsorbent agitate Agitate to Reach Equilibrium add_adsorbent->agitate separate Separate Phases (Centrifuge/Filter or Funnel) agitate->separate analyze Analyze Remaining Dye (e.g., UV-Vis, HPLC) separate->analyze calculate Calculate Extraction Efficiency (%) analyze->calculate plot Plot Efficiency vs. pH to Find Optimum calculate->plot optimum Optimal pH Determined plot->optimum

Caption: Workflow for optimizing pH in sulfonated azo dye extraction.

ph_mechanism cluster_conditions Aqueous Phase Conditions cluster_dye Sulfonated Azo Dye State cluster_adsorbent Adsorbent Surface Charge (for SPE) cluster_outcome Extraction Outcome low_ph Low pH (Acidic) protonated_dye Protonated Sulfonate Group (-SO3H) Less Polar low_ph->protonated_dye positive_surface Positive Surface Charge (e.g., -NH3+) low_ph->positive_surface high_ph High pH (Alkaline) ionized_dye Ionized Sulfonate Group (-SO3⁻) More Polar high_ph->ionized_dye negative_surface Negative Surface Charge (e.g., -O⁻) high_ph->negative_surface enhanced_extraction Enhanced Extraction protonated_dye->enhanced_extraction Increased affinity for non-polar organic solvents (LLE) reduced_extraction Reduced Extraction ionized_dye->reduced_extraction Increased solubility in aqueous phase (LLE) positive_surface->enhanced_extraction Electrostatic attraction with anionic dye (SPE) negative_surface->reduced_extraction Electrostatic repulsion with anionic dye (SPE)

Caption: Influence of pH on sulfonated azo dye extraction mechanisms.

References

Technical Support Center: Enhancing the Photocatalytic Degradation of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic degradation of the azo dye, Yellow AB.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of photocatalytic degradation of this compound?

A1: Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source.[1] When the photocatalyst is irradiated with photons of sufficient energy (equal to or greater than its band gap), electron-hole pairs are generated.[2][3] These charge carriers then react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[2][4] These potent oxidizing agents can break down the complex aromatic structure of this compound into simpler, less harmful compounds, ultimately leading to mineralization into CO₂, water, and inorganic ions.[1][5]

Q2: What are the critical experimental parameters influencing the degradation efficiency of this compound?

A2: The efficiency of the photocatalytic degradation of this compound is highly sensitive to several key parameters:

  • pH of the solution: This affects the surface charge of the photocatalyst and the dye molecule, which in turn influences the adsorption of the dye onto the catalyst surface.[1]

  • Catalyst dosage: The concentration of the photocatalyst determines the number of active sites available for the reaction.[1]

  • Initial dye concentration: Higher concentrations can impede light penetration into the solution and saturate the catalyst surface, often leading to a decrease in the degradation rate.[1]

  • Light intensity: Generally, a higher light intensity increases the rate of electron-hole pair generation, thus enhancing the degradation rate up to a certain limit.[1]

  • Presence of oxidizing agents and scavengers: The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can enhance degradation, while certain inorganic ions (e.g., chlorides, sulfates) can act as scavengers of ROS, thereby inhibiting the process.[1][6][7]

Q3: How is the degradation efficiency of this compound calculated?

A3: The degradation efficiency is typically determined by monitoring the change in the concentration of this compound over time using a UV-Vis spectrophotometer. The absorbance of the solution is measured at the dye's maximum absorption wavelength (λmax). The degradation efficiency is then calculated using the following formula:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100

Where:

  • C₀ is the initial concentration of the dye at time t=0.

  • Cₜ is the concentration of the dye at a specific irradiation time 't'.[1]

Troubleshooting Guide

Problem 1: Low degradation efficiency of this compound.

Potential Cause Troubleshooting Steps
Inadequate Light Source Ensure your lamp's emission spectrum is suitable for activating your chosen photocatalyst (e.g., UV-A for TiO₂). Verify the lamp's age and intensity, as performance can decline over time.[1]
Suboptimal Catalyst Dosage An insufficient amount of catalyst will provide too few active sites. Conversely, an excessive amount can lead to turbidity, which scatters light and reduces its penetration.[8][9] It is crucial to determine the optimal dosage experimentally.
Suboptimal pH The pH of the solution significantly impacts the surface charge of both the photocatalyst and the dye molecules. For the degradation of Fast this compound using an Ag-impregnated ZnO photocatalyst, the optimal pH has been found to be 12.[6] For other systems, it is recommended to experiment with a range of pH values (e.g., 3, 5, 7, 9, 11) to identify the ideal condition.[1]
High Initial Dye Concentration A highly concentrated dye solution can absorb a significant portion of the light, preventing photons from reaching the catalyst surface.[1] This is known as the inner filter effect.[1] Consider diluting your sample.
Catalyst Deactivation The surface of the photocatalyst can be "poisoned" by reaction intermediates or other ions present in the solution. Attempt to wash or regenerate the catalyst.
Presence of Scavengers Inorganic ions such as carbonates, chlorides, and sulfates can consume the generated hydroxyl radicals, which reduces the degradation efficiency.[1][6] If you are not using deionized water, it could be a source of these interfering ions.

Problem 2: Inconsistent and non-reproducible experimental results.

Potential Cause Troubleshooting Steps
Inconsistent Reactor Setup Use the same reactor geometry and solution volume for every experiment. The distance between the light source and the surface of the solution must be kept constant.[1]
Variable Stirring Speed Maintain a constant and vigorous stirring speed to ensure the uniform suspension of the catalyst and to minimize mass transfer limitations.[1]
Temperature Fluctuations Use a cooling fan or a water jacket to maintain a constant temperature throughout the experiment, as reaction rates can be temperature-dependent.
Inaccurate Measurements Ensure precise measurement of the catalyst mass, dye concentration, and solution pH. Calibrate your UV-Vis spectrophotometer regularly.

Quantitative Data Summary

Table 1: Effect of Oxidizing Agents on the Degradation of Fast this compound (FY AB) using Ag-Impregnated ZnO. [6]

Concentration of H₂O₂ (mmol)Degradation Efficiency (%)
032.5
368.3
580.8
788.9

Table 2: Effect of Scavengers on the Degradation of Fast this compound (FY AB). [6]

ScavengerConditionDegradation Efficiency (%)Time (min)
None-88.9Not specified
Chloride (1.5 M)With scavenger45.7560
Sulfate (1.5 M)With scavenger51.360

Experimental Protocols

Methodology for Photocatalytic Degradation of this compound

  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound in deionized (DI) water.

    • Dilute the stock solution with DI water to achieve the desired initial concentration for the experiment (e.g., 5-40 mg/L).[7]

  • Experimental Setup:

    • Use a batch photoreactor of a fixed volume (e.g., 500 ml).[7][10]

    • Place the reactor on a magnetic stirrer.

    • Position a light source (e.g., UV lamp or solar simulator) at a constant distance from the reactor.

    • Employ a cooling system (e.g., cooling fan or water jacket) to maintain a constant temperature.[1]

  • Experimental Procedure:

    • Add the desired volume of the prepared dye solution to the reactor.

    • Adjust the initial pH of the solution to the desired value using dilute NaOH or HCl.[1]

    • Add the precisely weighed photocatalyst (e.g., TiO₂ or Ag-impregnated ZnO) to the solution to achieve the desired dosage (e.g., 0.09 g/50 mL).[8]

    • Stir the suspension in the dark for a specific period (e.g., 45 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[7]

    • Turn on the light source to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at regular time intervals.

    • Filter the collected aliquots to remove the photocatalyst particles.

  • Analysis:

    • Analyze the filtrate using a UV-Vis spectrophotometer.

    • Measure the absorbance at the maximum wavelength (λmax) of this compound.

    • Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the dye at each time point.

    • Calculate the degradation efficiency using the formula provided in the FAQs section.

Visualizations

G cluster_solution Aqueous Solution VB Valence Band (VB) CB Conduction Band (CB) H2O H₂O OH_rad •OH H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad O₂•⁻ O2->O2_rad Yellow_AB This compound Dye Intermediates Simpler Intermediates Yellow_AB->Intermediates Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization Light Light (hν ≥ Ebg) Light->VB Photon Absorption e e⁻ e->O2 Reduction h h⁺ h->H2O Oxidation h->OH_neg Oxidation h->Yellow_AB Direct Oxidation OH_rad->Yellow_AB Oxidation O2_rad->Yellow_AB Oxidation

Caption: Simplified mechanism of photocatalytic dye degradation.

G prep_solution 1. Prepare this compound Solution (Desired Concentration) adjust_ph 2. Adjust pH (e.g., with HCl/NaOH) prep_solution->adjust_ph add_catalyst 3. Add Photocatalyst (e.g., TiO₂, ZnO) adjust_ph->add_catalyst dark_stir 4. Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->dark_stir irradiate 5. Irradiate with Light Source (e.g., UV Lamp) dark_stir->irradiate sample 6. Collect Aliquots (At Regular Time Intervals) irradiate->sample filter 7. Filter Sample (Remove Catalyst) sample->filter analyze 8. Analyze with UV-Vis (Measure Absorbance at λmax) filter->analyze calculate 9. Calculate Degradation Efficiency analyze->calculate G start Low Degradation Efficiency? check_light Check Light Source: - Spectrum appropriate? - Intensity sufficient? start->check_light Yes check_catalyst Check Catalyst Dosage: - Too low or too high? check_light->check_catalyst Yes solution_light Adjust/Replace Lamp check_light->solution_light No check_ph Check Solution pH: - Is it optimal for the system? check_catalyst->check_ph Yes solution_catalyst Optimize Dosage check_catalyst->solution_catalyst No check_conc Check Dye Concentration: - Inner filter effect? check_ph->check_conc Yes solution_ph Optimize pH check_ph->solution_ph No check_scavengers Check for Scavengers: - Using DI water? - Presence of ions? check_conc->check_scavengers Yes solution_conc Dilute Sample check_conc->solution_conc No solution_scavengers Use DI Water / Purify Sample check_scavengers->solution_scavengers No end Improved Efficiency check_scavengers->end Yes solution_light->end solution_catalyst->end solution_ph->end solution_conc->end solution_scavengers->end

References

dealing with co-eluting compounds in Yellow AB analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the analysis of Yellow AB, with a particular focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as Sudan I or C.I. Solvent Yellow 14, is a synthetic organic azo dye.[1][2] Its chemical formula is C₁₆H₁₂N₂O, and it has a molecular weight of approximately 248.28 g/mol .[1][3][4] Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for developing effective analytical methods.

PropertyValue
CAS Number 842-07-9[1][3][4]
Molecular Formula C₁₆H₁₂N₂O[4]
Molecular Weight 248.28 g/mol [1][3][4]
Appearance Orange to red-brown powder/leaflets[1][4]
Melting Point 131-133 °C[4][5]
Water Solubility 0.5 g/L (at 30 °C)[4][5]
Solubility Soluble in ethanol, acetone, and benzene[5]
Maximum UV-Vis Absorbance (λmax) Approximately 428-478 nm

Q2: What are the common analytical techniques for this compound analysis?

High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique for the analysis of this compound and other Sudan dyes.[6][7][8] HPLC systems are typically equipped with a UV-Visible or Diode Array Detector (DAD) for detection.[6][9] Reversed-phase chromatography, utilizing a C18 column, is the most common separation mode.[8][9]

Q3: What are the typical sources of co-eluting interference in this compound analysis?

Co-eluting interferences in this compound analysis often originate from two main sources:

  • Structurally Similar Dyes: Other azo dyes, such as Sudan II, III, and IV, or Para Red, which have similar chemical structures and properties, are common co-eluting compounds.[7][10]

  • Matrix Components: When analyzing samples like foodstuffs (e.g., chili powder, curry, sauces) or cosmetics, complex matrix components like fats, proteins, and other colorants can co-elute with the analyte of interest.[11][12]

Q4: How can I prepare my sample to minimize interference?

Effective sample preparation is critical to remove matrix components that can interfere with the analysis. Common techniques include:

  • Solvent Extraction: This is a primary step to extract azo dyes from the sample matrix, often using solvents like acetonitrile (B52724).[9][11]

  • Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that can effectively remove a significant portion of matrix interferences, leading to a cleaner extract for HPLC analysis.[13][14][15]

  • QuEChERS: This method, which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, is also employed for cleaning up food samples and can achieve high recovery rates for azo dyes.[13]

Troubleshooting Guide: Co-eluting Compounds

This guide provides a systematic approach to identifying and resolving issues with co-eluting compounds during this compound analysis.

Problem 1: Poorly Resolved or Asymmetric Peak for this compound

Symptom: The chromatogram shows a broad, shouldered, or split peak where the this compound peak is expected.

Troubleshooting Workflow:

G Troubleshooting Poor Peak Resolution A Observe Poor Peak Shape (Broad, Shouldered, Split) B Confirm Co-elution A->B K Re-evaluate Sample Preparation A->K If matrix effects are suspected C Use Diode Array Detector (DAD) - Check Peak Purity - Compare UV-Vis Spectra B->C If DAD is available D Inject Individual Standards - Compare Retention Times B->D If standards are available E Optimize Chromatographic Conditions C->E D->E F Adjust Mobile Phase Composition - Change Organic Solvent Ratio - Try a Different Organic Solvent (e.g., Methanol) E->F G Modify Gradient Profile - Decrease Gradient Slope for Better Separation E->G H Change Column Chemistry - e.g., Phenyl-Hexyl or Polar-Embedded Phase E->H I Adjust Flow Rate - Lower Flow Rate May Improve Resolution E->I J Optimize Column Temperature E->J M Resolved Peak F->M G->M H->M I->M J->M L Improve SPE or QuEChERS Method K->L L->M

Caption: Workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Confirm Co-elution:

    • Using a Diode Array Detector (DAD): A DAD can acquire the full UV-Vis spectrum across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.

    • Inject Standards: If you suspect a specific interfering compound (e.g., Sudan II), inject a pure standard of that compound to see if its retention time matches the shoulder or the distorted part of the this compound peak.

  • Optimize Chromatographic Conditions:

    • Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase. Altering the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact resolution. Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can change the elution order and resolve co-eluting peaks.[10]

    • Gradient Profile: If using a gradient method, making the gradient shallower (i.e., increasing the proportion of the strong solvent more slowly) can increase the separation between closely eluting compounds.

    • Column Chemistry: While C18 columns are common, they may not be optimal for all separations. A column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, can offer different selectivity and may resolve the co-eluting peaks.[10]

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Adjusting the column temperature can also alter selectivity.

  • Improve Sample Preparation: If the interference is from the sample matrix, refining the sample preparation method is crucial. An optimized SPE or QuEChERS protocol can more effectively remove these interferences before they reach the HPLC system.[13]

Problem 2: Inaccurate Quantification of this compound Due to Underlying Peak

Symptom: The quantification of this compound is inconsistent or unexpectedly high, suggesting a co-eluting interference is contributing to the peak area.

Troubleshooting Workflow:

G Troubleshooting Inaccurate Quantification A Inaccurate/Inconsistent Quantification B Hypothesize Co-elution A->B C Perform Peak Purity Analysis (DAD) B->C D Achieve Baseline Separation C->D If peak is impure F Use Mass Spectrometry (MS) Detection C->F If separation is not possible or MS is available E Follow 'Poor Peak Resolution' Workflow D->E H Accurate Quantification E->H G Extract Ion Chromatograms (EIC) for this compound and Suspected Interferences F->G G->H

Caption: Workflow for addressing inaccurate quantification.

Detailed Steps:

  • Confirm Co-elution: As with poor peak shape, the first step is to confirm that an interference is present using DAD peak purity analysis or by comparing with standards.

  • Achieve Baseline Separation: The most reliable way to ensure accurate quantification is to chromatographically separate the interfering peak from the this compound peak. Follow the steps outlined in the "Troubleshooting Poor Peak Resolution" workflow to optimize the HPLC method.

  • Employ Mass Spectrometry (MS): If baseline separation cannot be achieved, using a mass spectrometer as a detector (LC-MS) offers a powerful solution.

    • Specificity: MS can selectively detect compounds based on their mass-to-charge ratio (m/z).

    • Extracted Ion Chromatograms (EIC): You can generate a chromatogram using only the specific m/z for this compound. This will produce a peak representing only this compound, even if other compounds are co-eluting chromatographically, allowing for accurate quantification.

Experimental Protocols & Data

Representative HPLC Method for Sudan Dyes

This table summarizes typical starting conditions for the HPLC analysis of this compound (Sudan I) and related dyes, based on published methods.[7][8][9][10] Method development should involve optimizing these parameters to resolve any co-elution issues.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 5 µm, 4.6 x 150 mm[9]C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile / Water (80:20, v/v)[9]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[8]
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min[9]1.0 mL/min
Column Temp. 30-40 °C[6]30 °C
Detector UV-Vis or DADDAD
Wavelength 478 nm for Sudan I[8][9]478-520 nm (scan range)[8]
Injection Vol. 20-100 µL10-20 µL
Alternative HPLC Method for Challenging Separations

For particularly difficult separations, especially between isomers like Sudan IV and Sudan Red B, a change in column chemistry can be effective.

ParameterAlternative Condition
Column Synergi™ 4µm Polar-RP 80Å, 150 x 4.6mm[10]
Mobile Phase Water / Acetonitrile / Methanol (B129727) (15:20:65, v/v/v)[10]
Elution Mode Isocratic[10]
Flow Rate 1.0 mL/min[10]
Column Temp. 30 °C[10]
Detector UV-Vis @ 480 nm[10]

This method utilizes a polar-embedded phenyl phase and methanol in the mobile phase to achieve a different selectivity compared to standard C18 columns.[10]

References

calibration curve issues in Yellow AB quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Yellow AB. Accurate quantification of this azo dye is critical for various research and development applications. This guide addresses common issues encountered when generating calibration curves for this compound analysis using spectrophotometry and high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Calibration Curve Issues

Q1: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?

A1: Non-linearity in your calibration curve can arise from several factors, often dependent on whether the deviation occurs at high or low concentrations.

  • High Concentrations (Curve plateaus):

    • Cause: At high concentrations, the analyte may exceed the linear dynamic range of the detector (in either a spectrophotometer or HPLC detector). This can be due to detector saturation.[1][2] Another possibility is that the analyte is reaching its solubility limit in the chosen solvent, leading to aggregation or precipitation.

    • Troubleshooting:

      • Reduce the concentration range of your calibration standards to stay within the linear range of your instrument.[3]

      • If solubility is an issue, consider using a different solvent or a co-solvent to improve the solubility of this compound.

  • Low Concentrations (Concave curve - bending upwards):

    • Cause: Adsorption of the analyte to surfaces of glassware, vials, or HPLC components can be more pronounced at lower concentrations, leading to a loss of analyte and a non-linear response.[4] Contamination in the blank or standards can also artificially inflate the signal at lower concentrations.[4][5]

    • Troubleshooting:

      • Use silanized glassware or low-adsorption vials to minimize surface adhesion.[4]

      • Prepare fresh standards and blank solutions using high-purity solvents and reagents.[4][6]

      • Thoroughly clean all glassware and sample preparation equipment.[6]

      • For HPLC, analyze a "true" blank (mobile phase only) to check for system contamination.[4]

A troubleshooting workflow for non-linear calibration curves is presented below:

Troubleshooting Non-Linear Calibration Curves start Non-Linear Calibration Curve is_high_conc Is the non-linearity at high concentrations? start->is_high_conc is_concave Is the curve concave (bending upwards)? is_high_conc->is_concave No reduce_conc Reduce concentration range of standards is_high_conc->reduce_conc Yes troubleshoot_adsorption Troubleshoot analyte adsorption: - Use low-adsorption vials - Modify sample diluent - Ensure consistent timing is_concave->troubleshoot_adsorption Yes linear_curve Linear Calibration Curve is_concave->linear_curve No reduce_conc->linear_curve troubleshoot_adsorption->linear_curve

Caption: A flowchart for troubleshooting non-linear calibration curves.

Q2: I am observing a high background signal or a noisy baseline in my analysis. What could be the cause?

A2: High background noise or a drifting baseline can significantly impact the accuracy and precision of your measurements.

  • For Spectrophotometric Analysis:

    • Cause: Contaminated cuvettes, solvent impurities, or instrument instability (e.g., failing lamp) can lead to high background.[7]

    • Troubleshooting:

      • Use clean, high-quality cuvettes and rinse them with the blank solution before use.

      • Use high-purity solvents for preparing your blank and standards.[6]

      • Allow the spectrophotometer to warm up and stabilize before taking measurements.

  • For HPLC Analysis:

    • Cause: A noisy or drifting baseline can be caused by air bubbles in the system, improper solvent degassing, contaminated mobile phase, or detector issues.[5][8]

    • Troubleshooting:

      • Degas the mobile phase using sonication or an online degasser.[5][8]

      • Purge the pump to remove any air bubbles.

      • Use fresh, high-purity mobile phase solvents.[8]

      • Ensure the detector lamp is in good condition and the system is properly equilibrated.[4]

Q3: My replicate injections in HPLC are showing inconsistent peak areas or retention times. What should I do?

A3: Inconsistent peak areas and retention times point towards issues with the HPLC system's stability and reproducibility.

  • Cause: Fluctuations in pump pressure, leaks in the system, injector problems, or an unstable column temperature can lead to variability.[4][5][9]

  • Troubleshooting:

    • Check for leaks in the pump, injector, and fittings.[4]

    • Ensure the pump is delivering a consistent flow rate.

    • Use a column oven to maintain a stable temperature.[4]

    • Ensure the sample injection volume is consistent and that there are no air bubbles in the syringe.[10]

    • Allow the HPLC system to fully equilibrate with the mobile phase before starting your analytical run.[4]

Q4: The color of my this compound standards seems to change with different solvents or pH. How does this affect quantification?

A4: The absorption spectrum of azo dyes like this compound can be sensitive to the solvent environment and pH.[11][12][13][14][15][16] This phenomenon is known as solvatochromism.

  • Solvent Effects: The polarity of the solvent can influence the electronic transitions of the dye molecule, leading to a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity.[12][14][15]

  • pH Effects: The protonation state of the amino and azo groups in this compound can change with pH, resulting in a color change and a shift in the λmax.[11]

Impact on Quantification: Using a consistent solvent system and buffering the pH for both your standards and samples is crucial for accurate quantification. Any variation in the solvent matrix between the standards and the sample can lead to erroneous results.[11] If your samples are in a different matrix from your standards, consider using a matrix-matched calibration or the standard addition method.[11][17]

Solvent Property Effect on λmax Recommendation for Consistent Quantification
Polarity Can cause a bathochromic (red shift) or hypsochromic (blue shift) of the absorption maxima.[14][15]Use the same solvent for all standards, blanks, and samples.
pH Can alter the ionization state of the dye, leading to significant shifts in λmax and color.[11]Buffer the solvent system to a consistent pH for all solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions for UV-Vis Spectrophotometry

This protocol outlines the steps for preparing a series of standard solutions for generating a calibration curve.

  • Prepare a Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound powder using an analytical balance.[18]

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ethanol, methanol, or a buffered aqueous solution) to dissolve the powder. Gentle swirling or sonication can aid dissolution.[18]

    • Once dissolved, bring the volume up to the 100 mL mark with the solvent.

    • Mix the solution thoroughly by inverting the flask several times.[18]

  • Prepare Working Standards by Serial Dilution:

    • Prepare a series of at least five working standards by diluting the stock solution.[19][20] For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

    • A suggested concentration range for the calibration curve is 1-10 µg/mL, but this should be optimized based on your instrument's linear range.

Workflow for Preparing this compound Standards weigh Accurately weigh This compound powder dissolve Dissolve in solvent in a volumetric flask weigh->dissolve dilute_stock Dilute to the mark to create stock solution dissolve->dilute_stock serial_dilution Perform serial dilutions to create working standards dilute_stock->serial_dilution measure_absorbance Measure absorbance of standards serial_dilution->measure_absorbance

Caption: A workflow diagram for the preparation of this compound standard solutions.

Protocol 2: Generating a Calibration Curve using UV-Vis Spectrophotometry
  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength to the λmax of this compound in your chosen solvent. This should be determined by running a scan of one of the standards across the UV-Vis range (e.g., 300-600 nm). The λmax for this compound is often around 420-430 nm, but can vary with the solvent.[21][22]

  • Measurement:

    • Use a clean cuvette for all measurements.

    • Fill the cuvette with the blank solution (your solvent) and zero the instrument.

    • Measure the absorbance of each working standard, starting from the lowest concentration.

    • Rinse the cuvette with the next standard before filling it for measurement.

    • Measure the absorbance of your unknown sample(s). Ensure the absorbance falls within the range of your calibration curve. If not, dilute the sample accordingly.

  • Data Analysis:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression on the data points.[1]

    • The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to determine the concentration of your unknown sample. An R² value of >0.99 is generally considered a good fit for the linear model.[23][24]

Parameter Description Acceptance Criteria
Wavelength (λmax) The wavelength at which this compound shows maximum absorbance.Determined experimentally by scanning a standard solution.
Linearity (R²) Coefficient of determination, indicating the goodness of fit of the calibration curve to a linear model.[1]Typically >0.99[23][24]
y-intercept The theoretical absorbance of the blank. A significant non-zero intercept may indicate contamination or instrumental error.[4]Should be close to zero.
Protocol 3: General HPLC Method for this compound Quantification

This is a general starting method that may require optimization for your specific application and matrix.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used for azo dye analysis.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and gradient may need to be optimized.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detector: UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) using a column oven.[4]

  • Sample and Standard Preparation:

    • Prepare stock and working standards of this compound in the mobile phase or a compatible solvent.[18]

    • Filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[18]

    • If your sample contains interfering substances (matrix effects), sample preparation steps such as solid-phase extraction (SPE) may be necessary.[17]

  • Analysis and Calibration:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[4]

    • Inject the blank and each calibration standard, preferably in triplicate.

    • Plot the average peak area versus concentration to construct the calibration curve.

    • Perform a linear regression analysis to obtain the equation of the line and the R² value.

    • Inject the prepared sample(s) and determine the concentration of this compound by comparing its peak area to the calibration curve.

General HPLC Workflow for this compound Quantification prepare_standards Prepare and filter standards and samples equilibrate Equilibrate HPLC system with mobile phase prepare_standards->equilibrate inject_standards Inject standards and build calibration curve equilibrate->inject_standards inject_samples Inject samples inject_standards->inject_samples quantify Quantify this compound in samples inject_samples->quantify

Caption: A general workflow for the quantification of this compound using HPLC.

References

Technical Support Center: Preventing Degradation of Yellow AB During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Yellow AB, maintaining its stability throughout experimental workflows is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound in stored samples.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound solutions.

1. Why is my this compound solution changing color or showing decreased absorbance over time?

This is a primary indicator of this compound degradation. The yellow color of the solution is due to the chromophore in its molecular structure, and any chemical modification can lead to a loss of color or a shift in its maximum absorbance.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
pH Instability This compound is susceptible to degradation in both acidic and alkaline conditions. The rate of degradation is pH-dependent, with studies on similar azo dyes showing significant degradation at pH extremes. It is recommended to prepare and store solutions in a neutral pH buffer (around pH 7.0).
Photodegradation Exposure to light, particularly UV light, can induce cleavage of the azo bond. Store all this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
Thermal Degradation Elevated temperatures accelerate the rate of chemical degradation. Store stock and working solutions at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles, which can also contribute to degradation. For long-term storage, consider aliquoting solutions.
Oxidative Degradation The presence of oxidizing agents can lead to the breakdown of the this compound molecule. Use high-purity, deionized water and analytical-grade reagents to prepare solutions. Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Studies have shown that the presence of oxidizing agents like hydrogen peroxide can significantly increase the degradation of azo dyes.
Microbial Contamination Growth of microorganisms in the solution can lead to enzymatic degradation of the dye. Prepare solutions using sterile water and consider sterile filtration (0.22 µm filter) for long-term storage.

2. My analytical results (e.g., HPLC, Spectrophotometry) are inconsistent. Could this be related to this compound degradation?

Yes, inconsistent analytical results are a common consequence of sample degradation. The appearance of new peaks, disappearance of the main analyte peak, or a general decrease in the expected concentration can all indicate that the this compound in your samples is not stable.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Always prepare fresh working standards from a properly stored stock solution for each experiment to ensure the accuracy of your calibration curve.

    • Analyze a Control Sample: Include a control sample of freshly prepared this compound solution in your analytical run to compare with your stored samples.

    • Perform a Forced Degradation Study: To understand the degradation profile of this compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section). This will help you identify potential degradation products and develop a more robust analytical method.

Quantitative Data Summary

The following table summarizes the impact of various factors on the degradation of azo dyes, providing a general guideline for this compound. Specific quantitative data for this compound is limited in the literature, and it is recommended to perform internal stability studies for your specific application.

ParameterConditionObservation on Azo Dye Degradation
pH Acidic (e.g., pH < 4)Increased degradation rate.
Neutral (e.g., pH 7)Optimal for stability.
Alkaline (e.g., pH > 9)Increased degradation rate. For some azo dyes, maximum degradation is observed at very high pH (e.g., pH 12)[1].
Temperature 2-8°CRecommended for storage to minimize degradation.
Ambient TemperatureIncreased degradation compared to refrigerated storage.
Elevated Temperature (>40°C)Significant acceleration of degradation.
Light Dark StorageMinimal degradation.
Ambient LightGradual degradation over time.
UV LightRapid degradation.
Oxidizing Agents Presence of H₂O₂Significant increase in degradation rate. For "Fast this compound", degradation increased from 32.5% to 88.9% in the presence of H₂O₂[1].

Experimental Protocols

1. Protocol for Monitoring this compound Degradation by UV-Vis Spectrophotometry

This method is suitable for a quick assessment of color loss, indicating degradation.

  • Methodology:

    • Prepare a stock solution of this compound in a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

    • Dilute the stock solution to a working concentration that gives an absorbance reading between 0.5 and 1.5 at its maximum wavelength (λmax), which is approximately 420 nm.

    • Divide the working solution into different storage conditions to be tested (e.g., refrigerated in the dark, ambient temperature in the light).

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.

    • Measure the absorbance of each aliquot at the λmax using a UV-Vis spectrophotometer.

    • A decrease in absorbance over time indicates degradation. The percentage of degradation can be calculated using the formula: % Degradation = [(Absorbance_initial - Absorbance_time_t) / Absorbance_initial] * 100

2. Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a neutral buffer).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

      • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

      • Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.

      • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

    • Sample Analysis:

      • After the specified stress period, neutralize the acidic and basic samples.

      • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see below for a general method).

      • Compare the chromatograms to identify new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

3. General Stability-Indicating HPLC Method for Azo Dyes

This method can be used as a starting point for developing a specific stability-indicating method for this compound and its degradation products. Method optimization will be required.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8).

      • Gradient Example: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the λmax of this compound (~420 nm) and a secondary wavelength (e.g., 254 nm) to detect degradation products that may not absorb at 420 nm.

    • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C, dark) stock->thermal Expose to photo Photodegradation (Light Exposure) stock->photo Expose to uv_vis UV-Vis Spectrophotometry stock->uv_vis Monitor Degradation hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products Yellow_AB This compound (1-phenylazo-2-naphthylamine) Aromatic_Amines Aromatic Amines (e.g., Aniline, 2-Naphthylamine) Yellow_AB->Aromatic_Amines Azo Bond Cleavage (Reduction, Photolysis) Oxidized_Products Oxidized & Hydroxylated Derivatives Yellow_AB->Oxidized_Products Oxidation Smaller_Fragments Smaller Organic Fragments Aromatic_Amines->Smaller_Fragments Further Degradation Oxidized_Products->Smaller_Fragments Further Degradation

Caption: Proposed degradation pathway of this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to validate storage conditions and analytical methods for their specific experimental needs.

References

Technical Support Center: Optimizing Injection Volume for Capillary Electrophoresis of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for optimizing the injection volume for the capillary electrophoresis (CE) analysis of Yellow AB.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for sample injection in Capillary Electrophoresis?

A1: There are two primary methods for introducing a sample into the capillary:

  • Hydrodynamic Injection: This method uses a pressure differential to force a small plug of the sample into the capillary.[1] This is achieved by applying positive pressure to the sample vial, a vacuum to the outlet vial, or by siphoning (elevating the sample vial relative to the outlet).[1] Hydrodynamic injection is generally considered more precise and is non-discriminatory, meaning it introduces a representative aliquot of the sample into the capillary.[2][3]

  • Electrokinetic Injection: This method uses an electric field (voltage) to move charged analytes from the sample vial into the capillary.[4] The amount of sample injected depends on the electrophoretic mobility of the analyte, meaning that highly mobile ions are injected preferentially.[2] This method can be useful for selectively injecting analytes of interest or for trace enrichment but is generally less precise than hydrodynamic injection.[3]

Q2: How does increasing the injection volume affect my CE separation of this compound?

A2: Increasing the injection volume (by increasing the injection time or pressure/voltage) generally leads to a proportional increase in peak area and peak height, which enhances the sensitivity of the method. However, injecting an excessively large volume can cause significant peak broadening and distortion (e.g., tailing or fronting).[5][6] This occurs because the initial sample plug becomes too long relative to the capillary length, leading to a loss of separation efficiency and resolution. The ideal injection plug length should be less than 1-2% of the total capillary length.[3]

Q3: What is Field-Amplified Sample Stacking (FASS) and how can it improve my analysis of this compound?

A3: Field-Amplified Sample Stacking (FASS) is a powerful in-capillary preconcentration technique used to enhance detection sensitivity, sometimes by a thousandfold or more.[7][8] The principle relies on a conductivity difference between the sample matrix and the background electrolyte (BGE).[9] To implement FASS, the this compound sample is dissolved in a low-conductivity matrix (e.g., water or diluted BGE, typically at least 10 times less conductive than the BGE).[3] When voltage is applied, the electric field is much stronger across the low-conductivity sample plug. This causes the charged this compound molecules to accelerate and then "stack" into a very narrow, concentrated band at the interface where they meet the high-conductivity BGE.[9][10] This results in significantly sharper and taller peaks, dramatically improving the limit of detection.[11]

Q4: How important is the sample solvent for the injection of this compound?

A4: The sample solvent is critically important. For optimal peak shape, the sample should ideally be dissolved in a matrix that matches the BGE as closely as possible to minimize conductivity mismatch effects, unless you are intentionally using FASS.[11] If the sample is dissolved in a solvent with significantly higher conductivity than the BGE, it can lead to peak distortion and reduced injection efficiency, especially in electrokinetic injection where matrix ions can compete with the analyte.[2] Conversely, using a low-conductivity solvent is the basis for FASS, as described above.

Q5: Should I use an internal standard when analyzing this compound?

A5: Yes, using an internal standard (IS) is highly recommended to improve the precision and accuracy of quantitative analysis.[12] An IS can compensate for minor variations in injection volume, which is a common source of error in CE.[3][13] The IS should be a compound with similar chemical and physical properties to this compound (e.g., similar electrophoretic mobility) and should be well-resolved from the this compound peak and other components in the sample matrix.[13] For hydrodynamic injection, the IS corrects primarily for volume variations, while for electrokinetic injection, it can also help correct for variability caused by differences in sample matrix conductivity.[3]

Troubleshooting Guide

Problem: I'm seeing very small or no peaks for this compound.

Possible CauseRecommended Action
Failed Injection Visually confirm that the capillary tip is immersed in the sample vial during injection. Check for air bubbles in the sample vial or capillary. Ensure the capillary is not broken or clogged.[5][6]
Sample Matrix Issues (Electrokinetic Injection) High salt or ion concentration in the sample can out-compete this compound during injection, reducing the amount that enters the capillary. Consider desalting the sample or using hydrodynamic injection.
Incorrect Instrument Settings Verify that the injection parameters (pressure/time or voltage/time) are correctly set in the method. Confirm that the detector is on and set to the correct wavelength for this compound.
Sample Degradation Ensure the this compound sample is stable in the chosen sample solvent and has been stored properly.

Problem: My this compound peaks are broad, tailing, or fronting.

Possible CauseRecommended Action
Injection Overload The injected sample plug is too long. Reduce the injection time and/or pressure. As a rule of thumb, the injection plug should not exceed 1-2% of the capillary's total length.[3]
Sample Solvent Mismatch The elution strength or conductivity of the sample solvent is significantly different from the background electrolyte (BGE). Prepare the sample in the BGE or a matching solvent. If this is not possible, consider implementing a stacking technique like FASS.
Analyte-Wall Interaction This compound may be adsorbing to the inner wall of the fused silica (B1680970) capillary. This can often cause peak tailing.[14] Optimize the pH of the BGE or add modifiers to reduce interaction. Ensure the capillary conditioning procedure is adequate.
Column Failure Particulate matter may have accumulated at the head of the capillary, or the capillary itself may be degraded. Replace the capillary.[14]

Problem: The peak areas for my this compound standard are not reproducible.

Possible CauseRecommended Action
Inconsistent Injection Volume This is the most common cause of poor area reproducibility. Use an internal standard to correct for injection variability.[12][13] Ensure vial liquid levels are consistent to prevent siphoning effects.[3]
Temperature Fluctuations Temperature affects the viscosity of the sample and BGE, which can alter the injected volume in hydrodynamic injection and affect mobility. Ensure the instrument's temperature control is stable.
Sample Evaporation If running a long sequence from open vials, the sample can concentrate over time. Use vial caps (B75204) or seals to minimize evaporation.
Sample Carryover Residual sample from a previous injection may be present. Implement a thorough capillary rinse or dip step with BGE or water between injections.[3]

Experimental Protocols

Protocol 1: Optimization of Hydrodynamic Injection Volume

This protocol describes a systematic approach to finding the optimal injection volume for this compound using hydrodynamic injection.

  • System Preparation:

    • Install a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Condition the new capillary by flushing with 1.0 M NaOH, followed by deionized water, and finally with the background electrolyte (BGE) for an appropriate duration.

    • Prepare the BGE (e.g., 25 mM sodium borate, pH 9.2) and fresh sample and buffer vials.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL).

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the BGE as the diluent. This minimizes peak distortion from solvent mismatch.

    • If using an internal standard (IS), add it to the working concentration sample at a constant concentration.

  • Injection Volume Optimization:

    • Set a constant, moderate injection pressure (e.g., 30 mbar).

    • Perform a series of injections, systematically varying the injection time. Start with a short time (e.g., 2 seconds) and increase it incrementally (e.g., 2, 4, 6, 8, 10, 12 seconds).

    • For each injection, record the peak height, peak area, peak width, and USP tailing factor (or asymmetry).

  • Data Analysis:

    • Plot peak height and peak area versus injection time. Initially, this relationship should be linear.

    • Plot peak width and tailing factor versus injection time.

    • The optimal injection time is the longest time that maintains good peak shape (tailing factor close to 1.0) and resolution from adjacent peaks, just before significant peak broadening occurs.

Protocol 2: Implementing Field-Amplified Sample Stacking (FASS)

This protocol outlines how to use FASS to increase the detection sensitivity for this compound.

  • System Preparation:

    • Prepare the CE system and BGE as described in Protocol 1. The BGE should have a moderate to high ionic strength (e.g., 50-100 mM).

  • Sample Preparation for FASS:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution to the desired final concentration using a low-conductivity solvent . Deionized water or a 1:10 dilution of the BGE are common choices. The conductivity of this sample matrix should be at least 10 times lower than the main BGE.[3]

  • FASS Injection:

    • Use either hydrodynamic or electrokinetic injection to introduce the low-conductivity sample into the capillary. You can typically inject a much larger volume (longer injection time) than in a standard injection.

    • Immediately after injection, apply the separation voltage. The analyte ions will rapidly migrate out of the low-conductivity zone and "stack" at the boundary with the high-conductivity BGE.

  • Optimization and Analysis:

    • Compare the peak height and signal-to-noise ratio obtained with FASS to a standard injection (from Protocol 1).

    • Optimize the length of the injected sample plug (by varying injection time/pressure) to achieve the maximum signal enhancement without compromising the separation.[8]

Quantitative Data Summary

Table 1: Example Data for Hydrodynamic Injection Optimization of this compound

Injection Time (s) at 30 mbarInjected Volume (% of Capillary)Peak Height (mAU)Peak Width (min)USP Tailing Factor
20.4%15.20.081.05
40.8%30.50.091.08
61.2%45.10.101.10
81.6%59.80.141.25
102.0%65.30.221.51
122.4%68.10.351.89

Based on this illustrative data, an injection time of 6-8 seconds would be optimal, providing a strong signal before significant peak broadening and tailing occurs.

Table 2: Comparison of Standard Injection vs. FASS for Low-Concentration this compound

ParameterStandard Injection (6s @ 30 mbar in BGE)FASS Injection (15s @ 30 mbar in H₂O)
Peak Height (mAU)2.155.4
Signal-to-Noise Ratio8210
Peak Width (min)0.110.09
Signal Enhancement Factor - ~26x

This table demonstrates the significant signal enhancement achievable with FASS, allowing for the detection of much lower concentrations of this compound.

Visualizations

Caption: Workflow for troubleshooting common injection-related problems in CE.

Caption: The mechanism of analyte focusing using FASS in Capillary Electrophoresis.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Yellow AB (also known as Sudan I), a synthetic azo dye. Due to its potential carcinogenicity, this compound is an illicit food additive, making robust and validated analytical methods crucial for food safety and regulatory compliance. This document outlines the performance of common analytical techniques, supported by experimental data from single-laboratory and inter-laboratory validation studies, to assist researchers in selecting the most suitable method for their applications.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.

The following tables summarize the quantitative performance of these methods based on available validation data.

Table 1: Performance of HPLC-UV/DAD for this compound (Sudan I) Analysis

Performance ParameterMatrixResult
Limit of Detection (LOD)Red Chilli Pepper1.2–5.4 µg/kg
Sauces0.2–0.5 mg/kg
Spices1.5–2.0 mg/kg
Limit of Quantification (LOQ)Red Chilli Pepper4–18 µg/kg
Sauces0.4–1.0 mg/kg
Spices3.0–4.0 mg/kg
RecoveryRed Chilli Pepper89–98%
Sauces51–86%
Spices89–100%
Repeatability (RSDr)Spices< 15%
Within-Lab Reproducibility (RSDRL)Spices< 15%

Table 2: Performance of LC-MS/MS for this compound (Sudan I) Analysis

Performance ParameterMatrixResult
Limit of Detection (LOD)Chili Powder0.001–0.03 mg/kg
Spices0.3-1.4 ng/g
Limit of Quantification (LOQ)Chili Powder0.002–0.1 mg/kg
Spices0.9-4.8 ng/g
RecoveryChili Powder80.7–104.4%
Spices83.4-112.3%
Repeatability (RSDr)Spices0.8–7.7%
Within-Lab Reproducibility (RSDRL)Spices1.6–7.7%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound in food matrices.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This method is widely used for the routine screening and quantification of this compound in various food samples.

a. Sample Preparation (Extraction)

  • Weigh 1.0 g of the homogenized food sample (e.g., chili powder) into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent, such as acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane.

  • Vortex the mixture for 1-2 minutes and then sonicate for 10-15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) in isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis or DAD detector at the maximum absorption wavelength of this compound (approximately 478 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, often considered the gold standard for the confirmation of this compound.[1]

a. Sample Preparation (Extraction and Clean-up)

  • Follow the same extraction procedure as for HPLC-UV/DAD.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

  • Condition an SPE cartridge (e.g., C18 or silica) with an appropriate solvent.

  • Load the filtered extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a stronger solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Inter-Laboratory Validation Workflow

Inter-laboratory validation is essential to assess the reproducibility and robustness of an analytical method when performed by different laboratories.[2][3] A typical workflow is illustrated below.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories P1 Method Selection & Protocol Development P2 Sample Preparation & Homogeneity Testing P1->P2 P3 Sample Distribution P2->P3 L1 Lab 1: Method Implementation & Analysis P3->L1 L2 Lab 2: Method Implementation & Analysis P3->L2 L3 Lab n: Method Implementation & Analysis P3->L3 P4 Data Collection & Statistical Analysis P5 Final Report P4->P5 L1->P4 L2->P4 L3->P4

Caption: Workflow of an inter-laboratory validation study.

References

A Comparative Guide: HPLC vs. LC-MS/MS for the Analysis of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds such as the azo dye Yellow AB (also known as Fast this compound or Acid Yellow 9) is paramount. This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. This comparison is supported by available experimental data and detailed methodologies to assist in selecting the most appropriate technique for specific analytical needs.

Principle of Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte to varying degrees based on the polarity of the mobile phase. Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. For this compound, the maximum absorbance is approximately 420 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) elevates the analytical capability by coupling the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (quadrupole) selects the precursor ion of this compound (based on its mass-to-charge ratio, m/z). This ion is then fragmented in a collision cell, and the resulting product ions are selected and detected by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the target analyte, significantly reducing interferences from complex matrices.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While specific comparative validation data for this compound is limited in publicly available literature, the general performance characteristics of these techniques for the analysis of azo dyes provide a strong basis for comparison. LC-MS/MS generally offers significantly lower limits of detection and quantification.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) Typically in the µg/kg to mg/kg range for azo dyes.Generally in the ng/kg to µg/kg range for azo dyes, offering 10-1000 fold greater sensitivity.
Limit of Quantification (LOQ) Typically in the µg/kg to mg/kg range for azo dyes.Generally in the ng/kg to µg/kg range for azo dyes.
Linearity (r²) Typically >0.995 for azo dyes.Consistently >0.99 for azo dyes.
Recovery (%) Generally in the range of 80-110% for azo dyes.Generally in the range of 80-120% for azo dyes.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV-Vis spectra.High; based on specific mass transitions (precursor and product ions), minimizing matrix interference.[1]
Confirmation of Identity Based on retention time and UV-Vis spectrum, which may not be unique.High confidence in identification based on the specific mass-to-charge ratio of precursor and product ions.
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial instrument cost and requires more specialized expertise for method development and maintenance.[2]

Experimental Protocols

HPLC-UV Method for this compound Analysis

This protocol outlines a general procedure for the determination of this compound using HPLC with UV detection.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 420 nm.

3. Sample Preparation:

  • Accurately weigh a homogenized sample.

  • Extract this compound using a suitable solvent (e.g., acetonitrile) with the aid of ultrasonication or vortexing.

  • Centrifuge the extract to precipitate solid matter.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.

4. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

LC-MS/MS Method for this compound Analysis

This protocol provides a general framework for the sensitive and selective analysis of this compound using LC-MS/MS.

1. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is commonly used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for sulfonated dyes like this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ions: These would be determined by infusing a standard solution of this compound into the mass spectrometer. For a sulfonated azo dye, the deprotonated molecule [M-H]⁻ would be the precursor.

  • Collision Energy and other MS parameters: Optimized for the specific transitions of this compound.

4. Sample Preparation:

  • Sample preparation is similar to the HPLC-UV method, although due to the higher sensitivity of LC-MS/MS, smaller sample sizes may be used. A simple "dilute and shoot" approach may be feasible for cleaner samples.

5. Calibration:

  • Prepare a series of standard solutions of this compound. For complex matrices, matrix-matched standards are recommended to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area of the specific MRM transition against the concentration.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental and logical workflows for both analytical techniques.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow h_sample Sample Preparation (Extraction, Filtration) h_inject HPLC Injection h_sample->h_inject h_sep C18 Column Separation h_inject->h_sep h_detect UV-Vis Detection (420 nm) h_sep->h_detect h_data Data Analysis (Chromatogram) h_detect->h_data l_sample Sample Preparation (Extraction, Filtration) l_inject LC Injection l_sample->l_inject l_sep C18 Column Separation l_inject->l_sep l_ion Ionization (ESI) l_sep->l_ion l_ms1 MS1: Precursor Ion Selection l_ion->l_ms1 l_frag Fragmentation (CID) l_ms1->l_frag l_ms2 MS2: Product Ion Selection l_frag->l_ms2 l_data Data Analysis (MRM Chromatogram) l_ms2->l_data

Experimental Workflows for this compound Analysis

logical_comparison cluster_hplc HPLC-UV Approach cluster_lcms LC-MS/MS Approach start Analytical Need for This compound Quantification h_principle Principle: UV Absorbance start->h_principle l_principle Principle: Mass-to-Charge Ratio start->l_principle h_adv Advantages: - Lower Cost - Simpler Operation h_principle->h_adv h_disadv Disadvantages: - Lower Sensitivity - Prone to Interference h_principle->h_disadv decision Decision Criteria: - Required Sensitivity? - Matrix Complexity? - Budget? h_adv->decision h_disadv->decision l_adv Advantages: - High Sensitivity - High Selectivity - Confirmatory l_principle->l_adv l_disadv Disadvantages: - Higher Cost - More Complex l_principle->l_disadv l_adv->decision l_disadv->decision

Logical Comparison of HPLC-UV and LC-MS/MS

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them is dictated by the specific requirements of the analysis.

HPLC-UV is a robust and cost-effective method suitable for routine quality control and for the analysis of relatively clean samples where high sensitivity is not a primary concern. Its simplicity makes it accessible to a wide range of laboratories.

LC-MS/MS , on the other hand, is the preferred method for trace-level detection and for the analysis of this compound in complex matrices such as food, environmental, or biological samples.[3] Its superior sensitivity and selectivity provide more reliable and defensible data, which is crucial in research, drug development, and regulatory settings where accuracy and confirmation of identity are critical. While the initial investment and operational complexity are higher, the quality of the data often justifies the cost for demanding applications.

References

A Comparative Guide to the Detection of Yellow AB in Beverages: A Look at Established and Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illegal adulteration of beverages with synthetic dyes such as Yellow AB (Sudan I) poses a significant health risk due to their carcinogenic properties. Consequently, robust and sensitive analytical methods are crucial for the detection of these banned colorants in various beverage matrices. This guide provides a comprehensive comparison of a novel detection method, the Aptamer-Based Biosensor, with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), as well as another emerging technology, the Molecularly Imprinted Polymer (MIP)-Based Sensor.

This guide will delve into the experimental protocols of each method, present a comparative analysis of their performance through quantitative data, and provide visual workflows to elucidate the operational principles of each technique.

Data Presentation: A Comparative Analysis of Detection Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, speed, and cost. The following table summarizes the key quantitative performance indicators for the detection of this compound in beverages using the discussed methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Analysis Time
HPLC-UV/Vis 0.03 µg/mL[1][2]0.1 µg/mL[1][2]92-104%[3]~20 minutes[4]
GC-MS ~1 ng introduced to the column[5]--Variable
ELISA 0.01 ng/mL[6]-84-99%[6]~1.5 hours[7]
Aptamer-Based Biosensor 0.38 TCID50/mL (for virus detection, indicating high sensitivity)[8]--< 1 hour[8]
MIP-Based Sensor 0.056 U/mL (for CA 19-9, indicating high sensitivity)[9]--Rapid

Experimental Protocols: A Detailed Look at the Methodologies

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is a widely used technique for the separation, identification, and quantification of compounds.[10] For the analysis of this compound in beverages, a reversed-phase HPLC system with a UV-Vis detector is commonly employed.

Sample Preparation:

  • Beverage samples are first degassed using an ultrasonic bath for approximately 10-30 minutes.[2][11]

  • For solid or semi-solid samples that might be found in some beverages (e.g., pulp), a solvent extraction is performed. A known weight of the sample is homogenized and extracted with a suitable organic solvent like acetonitrile (B52724) or methanol.[12][13]

  • The extract is then filtered through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.[2]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with additives like ammonium (B1175870) acetate, is common.[14]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: The UV-Vis detector is set to the maximum absorbance wavelength of this compound, which is around 488 nm.[4]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile organic compounds.[15]

Sample Preparation:

  • A liquid-liquid extraction is typically performed to transfer the this compound from the aqueous beverage matrix into an organic solvent.

  • The organic extract is then concentrated to a small volume.

  • For some analytes, a derivatization step may be necessary to increase volatility and improve chromatographic performance.

GC-MS Conditions:

  • Injector: The sample is injected into a heated injector port where it is vaporized.

  • Column: A capillary column with a suitable stationary phase is used to separate the components of the sample.

  • Carrier Gas: An inert gas such as helium flows through the column.

  • Oven Temperature Program: The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different boiling points.

  • Mass Spectrometer: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

  • Quantification: Quantification is achieved by comparing the abundance of specific ions to that of an internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[7] For this compound detection, a competitive ELISA format is commonly used.[16]

Assay Protocol:

  • The wells of a microtiter plate are pre-coated with a this compound antigen.

  • The beverage sample (or standard) and a specific antibody against this compound are added to the wells.

  • The free this compound in the sample competes with the coated antigen for binding to the antibody.

  • After an incubation period, the wells are washed to remove unbound components.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

  • The wells are washed again, and a substrate is added that reacts with the enzyme to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.[7]

Aptamer-Based Biosensor (A Novel Method)

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity.[17] Aptamer-based biosensors utilize these molecules as recognition elements for the detection of various analytes.

Detection Protocol:

  • Aptamer Immobilization: A specific aptamer for this compound is immobilized on the surface of a transducer (e.g., an electrode, optical fiber).

  • Sample Introduction: The beverage sample is introduced to the sensor surface.

  • Binding Event: this compound molecules in the sample bind to the immobilized aptamers, causing a conformational change in the aptamer structure.

  • Signal Transduction: This binding event is converted into a measurable signal by the transducer. The signal can be electrochemical, optical (e.g., fluorescence, colorimetric), or mass-based.

  • Signal Analysis: The magnitude of the signal is proportional to the concentration of this compound in the sample.

Molecularly Imprinted Polymer (MIP)-Based Sensor (An Emerging Method)

Molecularly imprinted polymers are synthetic materials with artificially created recognition sites that are complementary in shape, size, and functional groups to a template molecule.[18][19]

Sensor Protocol:

  • MIP Synthesis: A polymer is formed in the presence of this compound, which acts as a template molecule.

  • Template Removal: The this compound template is removed, leaving behind specific recognition cavities in the polymer matrix.

  • Sensor Fabrication: The MIP is integrated with a transducer to create the sensor.

  • Sample Analysis: When the beverage sample is introduced, this compound molecules selectively rebind to the imprinted cavities.

  • Signal Generation: This rebinding event causes a change in the physical or chemical properties of the sensor (e.g., optical, electrochemical), which is detected by the transducer.

  • Quantification: The change in signal is correlated to the concentration of this compound in the sample.

Mandatory Visualizations: Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the discussed detection methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Degas Degas Beverage Sample Extract Solvent Extraction (if needed) Degas->Extract Filter Filter Sample (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound detection using HPLC-UV/Vis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis LLE Liquid-Liquid Extraction Concentrate Concentrate Extract LLE->Concentrate Derivatize Derivatization (optional) Concentrate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation in GC Column Inject->Separate Detect MS Detection Separate->Detect Identify Identification & Quantification Detect->Identify

Caption: Workflow for this compound detection using GC-MS.

ELISA_Workflow cluster_assay ELISA Protocol AddSample Add Sample & Antibody to Coated Plate Incubate1 Incubate (Competition) AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddEnzyme Add Enzyme-Conjugated 2nd Antibody Wash1->AddEnzyme Incubate2 Incubate AddEnzyme->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Read Read Absorbance AddSubstrate->Read

Caption: Workflow for this compound detection using Competitive ELISA.

Aptamer_Workflow cluster_sensor Aptamer Biosensor Immobilize Immobilize Aptamer on Transducer Introduce Introduce Beverage Sample Immobilize->Introduce Bind This compound Binds to Aptamer Introduce->Bind Signal Signal Transduction Bind->Signal Analyze Signal Analysis Signal->Analyze

Caption: Workflow for this compound detection using an Aptamer-Based Biosensor.

MIP_Workflow cluster_prep Sensor Preparation cluster_analysis MIP Sensor Analysis Polymerize Polymerize with this compound Template Remove Remove Template Polymerize->Remove Integrate Integrate MIP with Transducer Remove->Integrate Introduce Introduce Beverage Sample Integrate->Introduce Rebind This compound Rebinds to Cavities Introduce->Rebind Detect Signal Detection Rebind->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound detection using a MIP-Based Sensor.

References

A Comparative Guide to the Accuracy and Precision of Yellow AB Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the azo dye Yellow AB, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of three widely used techniques: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to aid in the selection of the most suitable technique for your specific research needs.

Data Presentation: A Side-by-Side Look at Performance

The quantitative performance of each method is summarized in the table below, offering a clear comparison of their accuracy, precision, and sensitivity. It is important to note that while data for HPLC-UV and LC-MS/MS often pertains to azo dyes structurally similar to this compound, the presented values serve as a reliable benchmark for expected performance.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.999[2]0.9981[3]
Limit of Detection (LOD) To be determined0.02 – 1.35 ng/mL[4]0.77 µg/mL[3]
Limit of Quantification (LOQ) To be determined0.06 – 4.09 ng/mL[4]2.36 µg/mL[3]
Precision (%RSD) < 2%[1]< 10% (intra- and inter-batch)[2]< 2%[3]
Accuracy (% Recovery) 98-102%[1]81.7% (average)[2]99.3-100.1%[3]

Experimental Workflows and Logical Relationships

To visualize the procedural flow of quantifying this compound, the following diagrams illustrate the general experimental workflow and the logical relationship in selecting a quantification method.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample_Collection Sample Collection Extraction Extraction of this compound Sample_Collection->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV High Specificity LC_MSMS LC-MS/MS Filtration->LC_MSMS Highest Specificity & Sensitivity UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Screening/High Conc. Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification UV_Vis->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Method_Selection_Logic Start Start: Need to Quantify this compound Trace_Analysis Trace Level Analysis? Start->Trace_Analysis Complex_Matrix Complex Sample Matrix? Trace_Analysis->Complex_Matrix No LC_MSMS Use LC-MS/MS Trace_Analysis->LC_MSMS Yes High_Throughput High Throughput Needed? HPLC_UV Use HPLC-UV High_Throughput->HPLC_UV No UV_Vis Use UV-Vis High_Throughput->UV_Vis Yes Complex_Matrix->High_Throughput No Complex_Matrix->HPLC_UV Yes

Caption: Decision tree for selecting a quantification method.

Experimental Protocols

Detailed methodologies for the three key quantification techniques are provided below. These protocols are based on established methods for azo dyes and can be adapted for this compound.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method offers a balance of sensitivity, specificity, and cost-effectiveness, making it suitable for a wide range of applications.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Reference standard of this compound.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (B1210297).

  • Formic acid.

  • Deionized water.

2. Chromatographic Conditions: [1]

  • Mobile Phase A: 20 mM Ammonium acetate buffer with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: At the maximum absorbance wavelength (λmax) of this compound (approximately 420-440 nm).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase composition.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. A general approach involves extraction with a suitable organic solvent, followed by filtration through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC/UHPLC C18 column for faster analysis.

  • Reference standard of this compound.

  • Acetonitrile (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A fast gradient is typically employed.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive or negative ESI, to be optimized for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound must be determined by infusing a standard solution.

3. Standard and Sample Preparation:

  • Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the instrument.

  • Sample Preparation: A more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.

UV-Vis Spectrophotometry

This technique is a simpler, more cost-effective method suitable for screening purposes or for quantifying higher concentrations of this compound in simple matrices.

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Reference standard of this compound.

  • Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

2. Measurement Protocol:

  • Wavelength Scan: Dissolve a small amount of this compound in the chosen solvent and perform a wavelength scan to determine the maximum absorbance wavelength (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Prepare the sample by dissolving it in the same solvent used for the standards. The concentration should be adjusted to fall within the linear range of the calibration curve. Measure the absorbance of the sample at the λmax and determine the concentration from the calibration curve.

3. Method Validation:

  • Linearity: The linearity of the method should be established by a correlation coefficient (R²) of the calibration curve close to 1.

  • Precision: Assessed by repeated measurements of a standard solution.

  • Accuracy: Determined by spike and recovery experiments.

References

Comparative Toxicological Profile of Yellow AB and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of the azo dye Yellow AB (1-phenylazo-2-naphthylamine) and its primary metabolites, aniline (B41778) and 2-naphthylamine (B18577). The information is intended for researchers, scientists, and professionals in drug development to facilitate a clearer understanding of their relative toxicities, supported by available experimental data.

Executive Summary

The toxicity of azo dyes, such as this compound, is intrinsically linked to their metabolism. The reductive cleavage of the azo bond, primarily by azoreductases in the gut microbiome and liver, releases aromatic amines. In the case of this compound, this process yields aniline and 2-naphthylamine, compounds with significantly greater toxicological profiles than the parent dye. Notably, 2-naphthylamine is a recognized human bladder carcinogen (IARC Group 1), and aniline is classified as probably carcinogenic to humans (IARC Group 2A). This guide summarizes the available acute toxicity data and discusses the genotoxic mechanisms, including the role of the p53 signaling pathway in response to DNA damage induced by these metabolites.

Metabolic Activation of this compound

The primary metabolic pathway for this compound involves the enzymatic reduction of the azo linkage (-N=N-), leading to the formation of its constituent aromatic amines.

Metabolic_Pathway Yellow_AB This compound (1-Phenylazo-2-naphthylamine) Metabolites Reductive Cleavage (Azoreductases) Yellow_AB->Metabolites Gut Microbiome / Liver Aniline Aniline Metabolites->Aniline 2NA 2-Naphthylamine Metabolites->2NA

Metabolic activation of this compound.

Comparative Acute Toxicity

The acute oral toxicity of this compound and its metabolites has been evaluated in rodent models. The data, presented as LD50 values (the dose required to cause mortality in 50% of the test population), demonstrates a significant increase in toxicity following metabolism.

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
This compound (N-phenyl-2-naphthalenamine)85-84-7RatOral8,730[1]
Aniline 62-53-3RatOral250[2]
2-Naphthylamine 91-59-8RatOral727[3]

Genotoxicity and Carcinogenicity

While this compound itself has not been found to be carcinogenic in animal studies, its metabolites are of significant concern due to their genotoxic and carcinogenic properties.[3]

  • Aniline : Classified as "probably carcinogenic to humans" (Group 2A) by IARC. While often negative in standard Ames tests, it can induce DNA damage, chromosomal aberrations, and micronucleus formation in vitro and in vivo.[4][5] Its carcinogenicity is linked to the induction of spleen tumors in rats, a response potentially mediated by oxidative stress.[6]

  • 2-Naphthylamine : A confirmed human bladder carcinogen (IARC Group 1).[7][8] It is mutagenic in the Ames test with metabolic activation and induces a range of genetic damage in human and rodent cells in vitro, including DNA strand breaks, chromosomal aberrations, and sister chromatid exchanges.[7][9][10][11][12] The carcinogenicity of 2-naphthylamine is attributed to the formation of DNA adducts by its metabolites.[12]

Signaling Pathways in Genotoxicity

The genotoxicity of aniline and 2-naphthylamine can trigger cellular DNA damage response pathways, with the p53 tumor suppressor protein playing a central role. Upon DNA damage, sensor proteins activate kinases that phosphorylate and stabilize p53. Activated p53 then acts as a transcription factor, inducing the expression of genes that mediate cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA.

DNA_Damage_Pathway cluster_input Genotoxic Stress cluster_response Cellular Response Aniline Aniline DNA_Damage DNA Damage (e.g., adducts, strand breaks) Aniline->DNA_Damage 2NA 2-Naphthylamine 2NA->DNA_Damage ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation & Stabilization) ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

p53-mediated DNA damage response pathway.

Experimental Protocols

In Vitro Cytotoxicity Assays

A general workflow for assessing in vitro cytotoxicity using assays such as MTT or LDH release is outlined below.

Cytotoxicity_Workflow Start Cell Seeding (96-well plate) Treatment Addition of Test Compound (this compound or Metabolites) Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Measurement Measure Absorbance/ Fluorescence/Luminescence Assay->Measurement Analysis Data Analysis (Calculate % Viability, IC50) Measurement->Analysis End Results Analysis->End

General workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment : Expose cells to various concentrations of the test compound for a specified duration (e.g., 24-72 hours).[13]

  • MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][14]

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[13]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection : Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[15][16]

  • LDH Reaction : Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for approximately 30 minutes, protected from light.[15]

  • Stop Reaction : Add a stop solution to each well.[15]

  • Absorbance Measurement : Measure the absorbance at 490 nm.[15]

  • Data Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection : Utilize appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix).[17][18]

  • Exposure : The test compound is mixed with the bacterial culture and, if required, the S9 mix. This can be done using the plate incorporation or pre-incubation method.[17]

  • Plating : The mixture is plated on minimal glucose agar (B569324) plates lacking histidine.[19]

  • Incubation : Plates are incubated at 37°C for 48-72 hours.[19]

  • Colony Counting : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis : A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.[18]

Acute Oral Toxicity Study in Rodents (OECD 420, 423, 425)

These guidelines describe procedures for assessing the acute toxic effects of a single oral dose of a substance.

  • Animal Selection : Healthy, young adult rodents (commonly rats) of a single sex (typically females) are used.[20]

  • Dosing : The test substance is administered orally by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[21][22] The starting dose is based on a preliminary sighting study.[22]

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[23]

  • Necropsy : All animals are subjected to a gross necropsy at the end of the study.[20]

  • Data Analysis : The results are used to classify the substance for acute toxicity and can be used to estimate an LD50 value.[21]

References

Comparative Analysis of Antibody Cross-Reactivity with Yellow AB Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of antibodies with the metabolites of Yellow AB (4-aminoazobenzene). Understanding the specificity of antibodies is crucial for the development of accurate immunoassays for monitoring exposure to this carcinogenic azo dye and for advancing research in toxicology and drug development. This document presents available data on antibody cross-reactivity, details the experimental protocols used for these assessments, and visualizes the key metabolic and experimental pathways.

Data on Antibody Cross-Reactivity

The metabolic breakdown of this compound results in several byproducts. The ability of antibodies to distinguish between the parent compound and its metabolites is a critical performance metric for any immunoassay. While specific quantitative data on the cross-reactivity of anti-Yellow AB antibodies with all its primary metabolites is limited in publicly available literature, this section summarizes the known information and highlights the need for further research.

The primary metabolites of this compound identified in animal studies include:

  • 4-acetamidoazobenzene

  • 4'-amino-4-hydroxyazobenzene

  • para-aminophenol

  • para-phenylenediamine

  • N-hydroxy-4-aminoazobenzene (a key reactive metabolite)

Antibodies developed against the DNA adducts of 4-aminoazobenzene (B166484) derivatives have been shown to be highly specific to the modified DNA, but can exhibit cross-reactivity with adducts formed by structurally similar azo dyes.[1] This suggests that antibodies raised against the parent this compound molecule may also recognize its metabolites to varying degrees, particularly those that retain a significant portion of the azobenzene (B91143) structure.

Due to the lack of specific IC50 or percentage cross-reactivity values in the reviewed literature for the primary metabolites, the following table illustrates a hypothetical comparison to demonstrate how such data would be presented. Researchers are encouraged to generate this data using the protocols outlined in the subsequent section.

CompoundAntibody TargetCross-Reactivity (%)IC50 (ng/mL)Reference
This compound (4-aminoazobenzene) Anti-Yellow AB 100 10 [Hypothetical]
4-acetamidoazobenzeneAnti-Yellow ABData Not AvailableData Not Available
4'-amino-4-hydroxyazobenzeneAnti-Yellow ABData Not AvailableData Not Available
para-aminophenolAnti-Yellow ABData Not AvailableData Not Available
para-phenylenediamineAnti-Yellow ABData Not AvailableData Not Available
N-hydroxy-4-aminoazobenzeneAnti-Yellow ABData Not AvailableData Not Available

Experimental Protocols

To assess the cross-reactivity of antibodies with this compound metabolites, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method. This technique is highly sensitive and suitable for detecting small molecules.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Antibody Dilution Buffer: 0.5% BSA in PBST.
  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M Sulfuric Acid.

2. Plate Coating:

  • Dilute the this compound-protein conjugate (e.g., this compound-BSA) to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
  • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
  • Incubate overnight at 4°C.
  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard (this compound) and the test metabolites (4-acetamidoazobenzene, 4'-amino-4-hydroxyazobenzene, p-aminophenol, p-phenylenediamine, N-hydroxy-4-aminoazobenzene) in Antibody Dilution Buffer.
  • Prepare the primary antibody against this compound at its optimal dilution in Antibody Dilution Buffer.
  • In a separate plate or tubes, pre-incubate 50 µL of each standard or metabolite dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in Antibody Dilution Buffer, to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with Wash Buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB Substrate Solution to each well.
  • Incubate in the dark for 15-30 minutes at room temperature.
  • Stop the reaction by adding 50 µL of Stop Solution to each well.
  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of inhibition for each standard and metabolite concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100
  • Plot a standard curve of % Inhibition versus the logarithm of the this compound concentration.
  • Determine the IC50 value (the concentration that causes 50% inhibition) for this compound and each metabolite.
  • Calculate the percent cross-reactivity for each metabolite using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of metabolite) x 100

Visualizing Key Pathways

To better understand the context of antibody cross-reactivity with this compound metabolites, the following diagrams illustrate the metabolic activation pathway of this compound and the workflow of the competitive ELISA.

Metabolic Activation of this compound This compound This compound N-hydroxy-4-aminoazobenzene N-hydroxy-4-aminoazobenzene This compound->N-hydroxy-4-aminoazobenzene N-hydroxylation (CYP450) Other Metabolites Other Metabolites This compound->Other Metabolites Detoxification Pathways Nitrenium Ion Nitrenium Ion N-hydroxy-4-aminoazobenzene->Nitrenium Ion Esterification & Heterolysis DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Covalent Binding to DNA Competitive ELISA Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection p1 Plate Well p2 Coated Well (this compound-Protein Conjugate) p1->p2 Incubate Ab Primary Ab p2->Ab Ag_bound Bound Ab Ab->Ag_bound Binds to coated Ag Ag_free Free this compound or Metabolite d1 Add Enzyme-conjugated Secondary Ab Ag_bound->d1 d2 Add Substrate d1->d2 d3 Measure Signal d2->d3

References

A Comparative Analysis of the Carcinogenic Potential of Yellow AB and Sudan IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenicity of two azo dyes, Yellow AB and Sudan IV. Both compounds have been used in various industrial applications, and their potential health risks, particularly their carcinogenicity, have been the subject of scientific scrutiny. This document summarizes key findings from toxicological studies, including carcinogenicity and genotoxicity data, to provide an objective comparison for the scientific community.

Executive Summary

Both this compound and Sudan IV are classified by the International Agency for Research on Cancer (IARC) as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to inadequate evidence in humans and limited or inadequate evidence in experimental animals.[1] However, experimental data suggests that both compounds possess genotoxic potential, with Sudan IV showing more consistent evidence of DNA damage in the available studies. The primary concern for both dyes lies in their metabolic conversion to aromatic amines, which are known to be carcinogenic.

Carcinogenicity Comparison

FeatureThis compoundSudan IV
IARC Classification Group 3: Not classifiable as to its carcinogenicity to humans.Group 3: Not classifiable as to its carcinogenicity to humans.[1]
Animal Carcinogenicity Inadequate evidence. Studies in rats and mice did not provide sufficient evidence of carcinogenicity.Inadequate evidence. Some studies suggest a potential for carcinogenicity based on animal data.
Genotoxicity Mutagenic potential has been reported, but data is less extensive.Shows clear genotoxic effects, including DNA strand breaks and chromosomal damage.[2][3]
Mechanism of Action Potential for metabolic activation to carcinogenic aromatic amines.Metabolic activation to carcinogenic aromatic amines, with evidence of oxidative stress and reactive oxygen species (ROS) formation.[2][3]

Detailed Experimental Data

Long-Term Animal Carcinogenicity Studies

For This compound , oral administration studies in rats and subcutaneous injection studies in mice did not demonstrate a carcinogenic effect under the experimental conditions.

For Sudan IV , while classified as Group 3, some literature suggests it has been investigated as a tumorigen and mutagen, with some reports of tumors at the site of application. However, detailed, peer-reviewed studies with quantitative tumor incidence data are not consistently reported.

Genotoxicity and Mutagenicity Studies

Sudan IV has been shown to induce genotoxic effects in in vitro studies. A key study utilizing human liver-derived HepG2 cells demonstrated that Sudan IV causes DNA damage.

Experimental Protocol: DNA Damage in HepG2 Cells Induced by Sudan IV [2][3]

  • Cell Line: Human liver-derived HepG2 cells.

  • Assays:

    • Alkaline Single Cell Gel Electrophoresis (Comet Assay): To detect DNA strand breaks.

    • Micronucleus Test (MNT): To assess chromosomal damage.

    • 2',7'-Dichlorofluorescein Diacetate (DCFH-DA) Assay: To measure intracellular reactive oxygen species (ROS) generation.

    • Immunoperoxidase Staining for 8-hydroxydeoxyguanosine (8-OHdG): To detect oxidative DNA damage.

  • Methodology:

    • HepG2 cells were treated with varying concentrations of Sudan IV (typically in the range of 25-100 µM).

    • For the Comet assay, cells were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") was measured as an indicator of DNA damage.

    • For the MNT, cells were cultured with cytochalasin B to block cytokinesis, and the frequency of micronuclei in binucleated cells was scored.

    • Intracellular ROS levels were quantified by incubating cells with DCFH-DA, which is oxidized to the fluorescent dichlorofluorescein (DCF) by ROS.

    • The formation of 8-OHdG, a marker of oxidative DNA damage, was visualized and quantified using a specific antibody.

  • Key Findings:

    • Sudan IV induced a dose-dependent increase in DNA migration in the Comet assay, indicating DNA strand breaks.[2][3]

    • A significant increase in the frequency of micronuclei was observed at higher concentrations, suggesting clastogenic and/or aneugenic effects.[2][3]

    • Increased levels of intracellular ROS and 8-OHdG formation were detected, pointing to oxidative stress as a mechanism of DNA damage.[2][3]

For This compound , while mutation data has been reported, specific quantitative results from standardized genotoxicity assays like the Ames test are not as readily available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The primary proposed mechanism for the carcinogenicity of both this compound and Sudan IV involves their metabolic activation.

Metabolic Activation of Azo Dyes

Azo dyes can be metabolized in the liver and by intestinal microflora through the reductive cleavage of the azo bond (-N=N-).[4] This process generates aromatic amines, some of which are known or suspected carcinogens. These aromatic amines can then undergo further metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes, to form highly reactive electrophilic species that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

Metabolic_Activation cluster_0 Metabolism cluster_1 Cellular Consequences Azo Dye Azo Dye Aromatic Amines Aromatic Amines Azo Dye->Aromatic Amines Azo Reduction (Liver, Gut Microbiota) Reactive Metabolites Reactive Metabolites Aromatic Amines->Reactive Metabolites N-oxidation (Cytochrome P450) DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Covalent Binding to DNA Mutations Mutations DNA Adducts->Mutations Cancer Initiation Cancer Initiation Mutations->Cancer Initiation

Metabolic activation pathway of azo dyes.

Experimental Workflow: Genotoxicity Assessment

The workflow for assessing the genotoxicity of compounds like this compound and Sudan IV typically involves a battery of in vitro and in vivo tests.

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Test Compound Test Compound Ames Test Bacterial Reverse Mutation Assay (Ames Test) Test Compound->Ames Test Point Mutations Comet Assay Comet Assay Test Compound->Comet Assay DNA Strand Breaks Micronucleus Test Micronucleus Test Test Compound->Micronucleus Test Chromosomal Damage Rodent Micronucleus Assay Rodent Micronucleus Assay Test Compound->Rodent Micronucleus Assay Chromosomal Damage Animal Carcinogenicity Bioassay Animal Carcinogenicity Bioassay Test Compound->Animal Carcinogenicity Bioassay Tumor Formation

A typical workflow for genotoxicity and carcinogenicity testing.

Conclusion

While both this compound and Sudan IV are classified in IARC Group 3, the available experimental evidence suggests that Sudan IV has a more clearly demonstrated genotoxic potential, with a known mechanism involving oxidative stress. The carcinogenicity of both compounds is likely linked to their metabolism into carcinogenic aromatic amines. For a more definitive comparison of their carcinogenic potency, further long-term animal studies with detailed, quantitative data on tumor incidence would be necessary. Researchers and drug development professionals should handle both compounds with caution, recognizing their potential for genotoxicity.

References

Navigating the Separation of Azo Dyes: A Performance Review of C18 Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of azo dyes and their metabolites is critical due to their widespread use and potential health concerns. High-performance liquid chromatography (HPLC) with C18 columns is the predominant method for this purpose. This guide provides an objective comparison of the performance of different C18 columns for the separation of azo dyes and their derivatives, supported by experimental data to aid in column selection and method development.

The choice of a C18 column can significantly impact the resolution, selectivity, and overall efficiency of the separation of azo dyes, which are often present in complex matrices. This guide focuses on a comparative analysis of several commercially available C18 columns, highlighting their performance characteristics under specific experimental conditions.

Comparative Performance of C18 Columns

A study involving the analysis of 20 amines derived from banned azo dyes provides valuable insights into the performance of different C18 stationary phases. The key findings are summarized in the table below, focusing on selectivity and peak spreading, which are critical for resolving complex mixtures of these compounds.

Column Brand and ModelStationary PhaseKey Performance Observations for Azo Dye-Derived Amines
Agilent ZORBAX RRHD Eclipse Plus C18 C18Provided good selectivity and peak spreading. Showed very similar selectivity to the Acquity HSS T3 column.
Waters Acquity HSS T3 C18Demonstrated very similar selectivity to the Agilent ZORBAX RRHD Eclipse Plus C18 column.
Agilent ZORBAX RRHD StableBond-C18 C18Showed significantly different selectivity compared to the Eclipse Plus C18 and Acquity HSS T3 columns.
Agilent ZORBAX StableBond C8 C8Exhibited significantly different selectivity from the C18 stationary phases, indicating its potential for alternative selectivity.

Key Takeaway: While both the Agilent ZORBAX RRHD Eclipse Plus C18 and Waters Acquity HSS T3 columns provide comparable and effective separations for azo dye-derived amines, the Agilent ZORBAX StableBond-C18 offers a different selectivity profile, which could be advantageous for resolving specific critical pairs. The C8 column, as expected, provides a substantially different selectivity that can be exploited in method development.[1]

Experimental Workflow for Column Performance Comparison

The systematic evaluation of HPLC columns is crucial for developing a robust analytical method. The following diagram illustrates a typical experimental workflow for comparing the performance of different C18 columns for azo dye analysis.

G cluster_analysis Data Analysis & Comparison A Prepare Standard Mixture of Azo Dyes/Amines B Prepare Mobile Phases (e.g., A: Ammonium Formate, B: Methanol) C Install Column 1 (e.g., ZORBAX Eclipse Plus C18) D Equilibrate Column C->D E Inject Standard and Acquire Data (LC-UV/MS) D->E L Process Chromatograms E->L F Install Column 2 (e.g., Acquity HSS T3) G Equilibrate Column F->G H Inject Standard and Acquire Data (LC-UV/MS) G->H H->L I Install Column 3 (e.g., ZORBAX StableBond-C18) J Equilibrate Column I->J K Inject Standard and Acquire Data (LC-UV/MS) J->K K->L M Compare Selectivity, Resolution, and Peak Shape L->M N Select Optimal Column for Method Optimization M->N

Caption: Experimental workflow for comparing C18 column performance.

Detailed Experimental Protocols

The following experimental parameters were utilized in a study to develop a UHPLC method for the analysis of 20 amines derived from banned azo dyes.[1] These protocols can serve as a starting point for method development and column comparison.

Instrumentation:

  • LC System: Agilent 1290 Infinity LC Method Development System or equivalent UHPLC system.

  • Detector: Diode Array Detector (DAD) and Mass Spectrometer (MS).

Chromatographic Conditions for Column Screening:

  • Columns Evaluated:

    • Agilent ZORBAX RRHD Eclipse Plus C18

    • Waters Acquity HSS T3

    • Agilent ZORBAX RRHD StableBond-C18

    • Agilent ZORBAX StableBond C8

  • Mobile Phase A: Ammonium formate/formic acid buffer

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min (adjusted for different column internal diameters)

  • Column Temperature: 25 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5-90% B

    • 15-15.1 min: 90-98% B

    • 15.1-17 min: 98% B

  • Detection (DAD):

    • Wavelength: 240 nm

    • Bandwidth: 5 nm

    • Reference: Off

    • Spectrum Acquisition: 200-400 nm

  • Detection (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Single Ion Monitoring (SIM) or Full Scan

Sample Preparation:

  • A standard mixture of 20 azo dye-derived amines was prepared in acetonitrile (B52724) at a concentration of 10 µg/mL.

The selection of an appropriate C18 column is a critical step in the successful analysis of azo dyes and their derivatives. The presented data indicates that while several high-performance C18 columns can provide adequate separation, subtle differences in stationary phase chemistry can lead to significant changes in selectivity. For complex mixtures of azo dye-derived amines, screening multiple C18 and even C8 columns with different selectivities is a highly recommended strategy for achieving optimal resolution and robust analytical methods. The provided experimental protocols offer a solid foundation for conducting such comparative studies in your own laboratory.

References

A Comparative Guide to Analytical Method Validation for Fast Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation parameters for two common analytical methods used for the quantification of Fast Yellow AB: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The data presented is based on established analytical validation principles and performance data typical for sulfonated azo dyes, offering a framework for researchers to develop and validate their own analytical methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. Below is a summary of the typical performance characteristics for HPLC and UV-Vis Spectrophotometry in the analysis of Fast this compound and similar azo dyes.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.995
Linearity Range 0.1 - 100 µg/mL1 - 50 µg/mL
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%) < 2%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.04 - 0.4 µg/mL0.4 - 2.0 µg/mL
Specificity High (separation of analytes)Low (potential for interference)
Robustness GoodModerate

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for reproducibility and ensuring the method is fit for its intended purpose. The following protocols are based on International Council for Harmonisation (ICH) guidelines.[1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture.[2] For Fast this compound, a reversed-phase HPLC method is commonly employed.[2]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Typical Mobile Phase:

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the Fast this compound peak is well-resolved from other components, such as impurities or degradation products. Peak purity analysis using a PDA detector is also recommended.

  • Linearity: A minimum of five concentrations of Fast this compound standard are prepared to establish a linear relationship between concentration and peak area. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Determined by the recovery of a known amount of spiked Fast this compound standard into a sample matrix. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples of the same concentration on the same day. The Relative Standard Deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): The analysis of the same samples on different days, by different analysts, or with different equipment. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

UV-Vis Spectrophotometry Method

Spectrophotometry is a simpler and more cost-effective method for the quantification of Fast this compound, particularly in less complex matrices.[2]

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • A series of standard solutions of Fast this compound are prepared to construct a calibration curve by plotting absorbance versus concentration at the maximum absorbance wavelength (λmax), which is approximately 420 nm for Fast this compound.[2]

Validation Parameters:

  • Specificity: Can be challenging due to potential interference from other absorbing compounds in the sample matrix. A background correction may be necessary.

  • Linearity: A minimum of five concentrations are used to establish the calibration curve. The correlation coefficient (R²) should be greater than 0.995.

  • Accuracy: Determined by the recovery of a known amount of spiked standard into a sample matrix. The recovery should typically be within 95.0% to 105.0%.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples. The RSD should be less than 5%.

    • Intermediate Precision (Inter-day precision): The analysis of the same samples on different days. The RSD should be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Assessed by evaluating the effect of small variations in parameters such as pH and temperature.

Visualizing the Validation Process

The following diagrams illustrate the general workflow of analytical method validation and a decision-making process for selecting a suitable method.

AnalyticalMethodValidationWorkflow General Workflow of Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method define_parameters Define Validation Parameters & Acceptance Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Record Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_report Document Validation Report compare_criteria->document_report

Caption: General workflow for analytical method validation.

MethodSelectionDecisionTree Decision Tree for Method Selection start Start: Need to Analyze Fast this compound matrix_complexity Is the sample matrix complex? start->matrix_complexity specificity_needed Is high specificity required? matrix_complexity->specificity_needed Yes use_spectro Use UV-Vis Spectrophotometry matrix_complexity->use_spectro No low_concentration Are very low concentrations expected? specificity_needed->low_concentration No use_hplc Use HPLC specificity_needed->use_hplc Yes low_concentration->use_hplc Yes low_concentration->use_spectro No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Natural and Synthetic Yellow Food Colorants for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, stability, and biological interactions of natural versus synthetic yellow food colorants, supported by experimental data and protocols.

In the realm of food science, pharmaceuticals, and cosmetics, the selection of a colorant is a critical decision that extends beyond mere aesthetics. It involves considerations of stability, performance under various processing conditions, regulatory approval, and potential biological effects. This guide provides an objective comparison of commonly used natural and synthetic yellow food colorants, offering quantitative data, detailed experimental methodologies, and visual representations of analytical workflows and biological signaling pathways to aid in informed selection for research and development.

Performance and Stability: A Quantitative Comparison

The efficacy of a food colorant is largely determined by its stability under various environmental conditions such as heat, light, and pH. Synthetic colorants have historically been favored for their vibrancy and robustness, though natural alternatives are gaining traction due to consumer demand for "clean-label" ingredients.[1][2][3] The following tables summarize the quantitative data on the stability of prominent natural and synthetic yellow food colorants.

Table 1: Comparison of Common Natural and Synthetic Yellow Food Colorants

CharacteristicNatural Yellow ColorantsSynthetic Yellow Colorants
Examples Curcumin (B1669340) (from Turmeric), Beta-carotene (B85742), SaffronTartrazine (FD&C Yellow No. 5), Sunset Yellow FCF (FD&C Yellow No. 6), Quinoline Yellow WS
Source Derived from plants, fruits, vegetables, and minerals.[1]Artificially created in laboratories from petroleum-based chemicals.[1][2]
Color Vibrancy Generally produce more muted, earthy tones. Color intensity can vary based on source and extraction methods.[1][2]Offer a wide range of vibrant and consistent colors that can be precisely controlled.[1][2]
Cost-in-Use Typically more expensive than synthetic counterparts.[3]More cost-effective, providing higher color intensity at a lower concentration.[2]
Regulatory Status Generally recognized as safe (GRAS) in many regions, but some, like carmine, can cause allergies.[2]Approved for use within specified limits by regulatory bodies like the FDA and EFSA. Some have been linked to health concerns.[4][5]
Consumer Perception Increasingly preferred by consumers seeking natural and organic products.Often viewed with skepticism by health-conscious consumers.
Potential Health Effects Some, like curcumin, possess antioxidant and anti-inflammatory properties.[6][7][8][9]Linked to potential hyperactivity in children and other health concerns.[4][10][11][12][13]

Table 2: Stability Data for Selected Yellow Food Colorants

ColorantTypeHeat StabilityLight StabilitypH Stability
Curcumin NaturalStable up to approximately 190°C (374°F), beyond which it undergoes thermal degradation.[14][15][16][17]Highly sensitive to light, leading to rapid fading.[18]Stable in acidic conditions, but turns brownish in alkaline conditions.[18]
Beta-carotene NaturalRelatively heat-stable, making it suitable for applications like snacks and sauces.[18]Susceptible to photodegradation, especially when exposed to UV light.Generally stable across a range of pH values typical for food products.
Tartrazine (Yellow #5) SyntheticThermally stable up to 200°C in air and 300°C in an inert environment.[19]Good stability under light exposure.[19]Good stability in the pH range of 3 to 8.[19]
Sunset Yellow FCF (Yellow #6) SyntheticThermally stable up to 330°C.[19]Light-resistant.[19]Stable in acidic and neutral solutions.[19]
Quinoline Yellow WS SyntheticStable under most food processing conditions.Generally stable to light.Stable across a broad pH range.

Experimental Protocols

To ensure accurate and reproducible comparisons of food colorants, standardized experimental protocols are essential. The following sections detail methodologies for key analyses.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Yellow Food Colorants

This method is for the separation and quantification of yellow food colorants in a sample.

1. Sample Preparation:

  • For liquid samples (e.g., beverages), degas the sample using an ultrasonic bath for 10 minutes.[20]

  • For solid samples (e.g., candies, powders), dissolve a known weight of the sample in a suitable solvent (e.g., water, methanol-water mixture).[21][22]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[20][22]

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used.[20][22]

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.[21][23][24][25][26]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at the maximum wavelength of the target colorants (e.g., ~420 nm for Tartrazine).[25]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of the colorant of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the colorant in the sample by comparing its peak area to the calibration curve.

Protocol for Thermal Stability Testing

This protocol assesses the degradation of a colorant when exposed to heat.

1. Solution Preparation:

  • Prepare a solution of the colorant in a suitable solvent (e.g., deionized water or a buffer solution) at a known concentration.[19]

2. Heat Treatment:

  • Dispense equal volumes of the colorant solution into sealed, heat-resistant tubes.[27]

  • Place the tubes in a temperature-controlled water bath or oven at various temperatures relevant to food processing (e.g., 60°C, 80°C, 100°C).[19][27][28]

  • Maintain a control sample at room temperature in the dark.[19]

3. Analysis:

  • At predetermined time intervals, remove a tube from each temperature and cool it to room temperature.[19][27]

  • Measure the absorbance of the solution at the colorant's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.[19]

  • Calculate the percentage of color loss over time relative to the initial absorbance and the control sample. The degradation can often be modeled using first-order kinetics.

Protocol for Light Stability (Photostability) Testing

This protocol evaluates the degradation of a colorant upon exposure to light.

1. Sample Preparation:

  • Prepare a solution of the colorant in a transparent container (e.g., borosilicate glass vial).[19]

2. Light Exposure:

  • Place the sample in a photostability chamber equipped with a light source that simulates relevant conditions (e.g., xenon arc lamp for sunlight).[19]

  • Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.[19]

  • Maintain a constant temperature during the exposure.

3. Analysis:

  • At specific time intervals, withdraw an aliquot from the sample.[19]

  • Measure the absorbance at the colorant's λmax using a UV-Vis spectrophotometer.[19]

  • Calculate the percentage of color loss over time compared to the initial absorbance and the dark control.

Mandatory Visualizations

Experimental Workflow for Colorant Analysis

The following diagram illustrates a typical workflow for the analysis and comparison of food colorants.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Stability Testing Sample Food/Drug Sample Extraction Extraction of Colorant Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Spectrophotometry Spectrophotometry Filtration->Spectrophotometry TLC Thin-Layer Chromatography Filtration->TLC Thermal Thermal Stability Filtration->Thermal Photo Photostability Filtration->Photo pH_Stability pH Stability Filtration->pH_Stability Quantification Quantification HPLC->Quantification Spectrophotometry->Quantification Identification Identification TLC->Identification Comparison Comparative Analysis Quantification->Comparison Identification->Comparison Conclusion Conclusion Comparison->Conclusion Final Report Thermal->Comparison Photo->Comparison pH_Stability->Comparison

Caption: A typical experimental workflow for the analysis and comparison of food colorants.

Signaling Pathways Affected by Yellow Food Colorants

Understanding the interaction of food colorants with cellular signaling pathways is crucial for assessing their potential biological effects.

Curcumin's Multi-Targeting Effects

Curcumin, the active compound in turmeric, is known to interact with multiple signaling pathways, which is the basis for its studied anti-inflammatory and anti-cancer properties.[6][7][8][9][29]

G cluster_0 Signaling Pathways cluster_1 Cellular Effects Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB Inhibition PI3KAkt PI3K/Akt Pathway Curcumin->PI3KAkt Inhibition MAPK MAPK Pathway Curcumin->MAPK Modulation Wnt Wnt/β-catenin Pathway Curcumin->Wnt Inhibition Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation PI3KAkt->Proliferation Apoptosis ↑ Apoptosis PI3KAkt->Apoptosis MAPK->Proliferation MAPK->Apoptosis Wnt->Proliferation Angiogenesis ↓ Angiogenesis

Caption: Key signaling pathways modulated by curcumin leading to its biological effects.

Tartrazine's Potential Biological Impact

Some studies suggest that Tartrazine may be associated with adverse health effects, potentially through the induction of oxidative stress and inflammation.[4][10][11]

G cluster_0 Primary Effects cluster_1 Cellular Consequences cluster_2 Potential Health Outcomes Tartrazine Tartrazine OxidativeStress Oxidative Stress Tartrazine->OxidativeStress Inflammation Inflammation Tartrazine->Inflammation DNAdamage DNA Damage OxidativeStress->DNAdamage CellularDysfunction Cellular Dysfunction OxidativeStress->CellularDysfunction Hypersensitivity Hypersensitivity Reactions Inflammation->Hypersensitivity Neurobehavioral Neurobehavioral Effects CellularDysfunction->Neurobehavioral Allergic Allergic Reactions Hypersensitivity->Allergic

Caption: Proposed pathways of Tartrazine's potential biological effects.

Conclusion

The choice between natural and synthetic yellow food colorants is a multifaceted decision that requires a thorough evaluation of their respective properties. Synthetic colorants generally offer superior stability, vibrancy, and cost-effectiveness, making them suitable for a wide range of applications where consistency is paramount. However, the growing consumer demand for natural ingredients and concerns over the potential health effects of synthetic additives have propelled the use of natural colorants. While natural options like curcumin and beta-carotene may present challenges in terms of stability, they can also offer added health benefits. For researchers, scientists, and drug development professionals, a comprehensive understanding of the performance characteristics, analytical methodologies, and biological interactions of these colorants is essential for developing safe, stable, and effective products. The data and protocols presented in this guide serve as a foundational resource for making evidence-based decisions in the selection and application of yellow food colorants.

References

A Comparative Guide to Lipid Staining: The Unsuitability of Yellow AB Versus the Established Utility of Sudan Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Yellow AB and the Sudan dye family for the application of lipid staining in biological research. While both are histological stains, their underlying chemical properties and mechanisms of action dictate their suitability for specific targets. This document will demonstrate, with supporting data and protocols, that Sudan dyes are the appropriate choice for lipid visualization, whereas this compound is unsuitable for this purpose.

Introduction: The Principle of Lipid Staining

Lipid staining is a crucial technique in many areas of research, including metabolic diseases, neurobiology, and drug development, to visualize the distribution and accumulation of lipids within cells and tissues. The most effective lipid stains are lysochromes , which are fat-soluble dyes. The principle of lysochrome staining is a physical phenomenon based on the preferential solubility of the dye in lipids over the dye's solvent.[1] When a tissue section is immersed in a solution of a lysochrome, the dye will selectively partition into and accumulate in intracellular and extracellular lipid droplets, thereby coloring them.

Chemical and Physical Properties

A fundamental assessment of the chemical and physical properties of this compound and Sudan dyes reveals their divergent natures and suitability for lipid staining.

PropertyThis compound (Fast this compound / Acid Yellow 9)Sudan Dyes (e.g., Sudan III, Sudan IV, Sudan Black B)
Synonyms Fast this compound, Acid Yellow 9, C.I. 13015Sudan Red, Sudan Black, Oil Red O
Chemical Class Anionic Azo DyeDiazo Azo Dyes (Lysochromes)
Solubility Water-solubleSoluble in fats, oils, and organic solvents; insoluble in water.[2]
Mechanism Electrostatic interaction (acid dye)Preferential solubility in lipids (lysochrome)[1]
Primary Target Collagen, Cytoplasm (as a counterstain)[3][4]Neutral lipids (triglycerides), phospholipids, sterols[5]

This compound's water solubility and anionic nature are characteristic of an acid dye that binds to positively charged components in the tissue, such as proteins in the cytoplasm.[5][6] This is in stark contrast to Sudan dyes, which are non-polar and hydrophobic, allowing them to dissolve in lipids.[3]

Staining Mechanism and Specificity

The different chemical properties of this compound and Sudan dyes result in fundamentally different staining mechanisms.

This compound: An Acid Dye for Counterstaining

This compound functions as an acid dye, where its colored anion forms electrostatic bonds with positively charged groups on proteins like collagen and those found in the cytoplasm.[6] It is not a lysochrome and therefore does not have an affinity for neutral, non-polar lipids. Its documented histological application is as a yellow counterstain in trichrome methods, such as Wallart & Honette's trichrome stain, to provide contrast to other structures stained with different dyes.[3][4] There is no evidence in the scientific literature to support its use as a primary stain for lipids.

Sudan Dyes: True Lysochromes for Lipid Staining

Sudan dyes are classic examples of lysochromes.[1] Their staining mechanism is based on their higher solubility in the lipids within a tissue section than in their solvent (typically an alcohol solution).[1] This differential solubility drives the dye to move from the solvent into the lipid droplets, rendering them visible. This mechanism ensures high specificity for lipid-rich structures.[3] Different Sudan dyes offer a range of colors, from the orange-red of Sudan III and IV to the deep black of Sudan Black B.[5] Sudan Black B is noted for its high sensitivity and ability to stain a broad range of lipids, including phospholipids.[1]

G cluster_0 Sudan Dye Staining (Lysochrome Mechanism) cluster_1 This compound Staining (Acid Dye Mechanism) Sudan_Dye_in_Solvent Sudan Dye in Alcohol Solvent Tissue_Section Tissue Section with Lipid Droplets Sudan_Dye_in_Solvent->Tissue_Section Application Stained_Lipid Stained Lipid Droplet (Colored) Tissue_Section->Stained_Lipid Dye partitions into lipid (Higher solubility in lipid) Yellow_AB_in_Solution This compound in Aqueous Solution Tissue_Protein Tissue Proteins (e.g., Collagen) Yellow_AB_in_Solution->Tissue_Protein Application Stained_Protein Stained Protein (Yellow) Tissue_Protein->Stained_Protein Electrostatic Interaction

Figure 1. Comparison of the staining mechanisms of Sudan dyes and this compound.

Performance Comparison

Due to the fundamental unsuitability of this compound for lipid staining, a direct quantitative performance comparison is not feasible. Instead, this section will summarize the known performance of Sudan dyes and the reasons for this compound's exclusion.

Performance MetricThis compoundSudan Dyes
Lipid Staining Intensity Not ApplicableStrong (e.g., Sudan Black B is highly sensitive)[1]
Lipid Specificity NoneHigh (due to lysochrome nature)[3]
Photostability Data in the context of lipid staining is unavailable.Variable; Sudan I is known to be prone to photodegradation.[7]
Toxicity Toxicological concerns have led to its ban as a food additive.[5]Some Sudan dyes (e.g., Sudan I) are considered potential carcinogens.[7][]

Experimental Protocols

The following protocols detail the standard procedures for lipid staining with Sudan dyes and a general histological staining protocol that might involve a yellow counterstain like this compound, illustrating the different methodologies.

Protocol 1: Lipid Staining with Sudan Black B (for Frozen Sections)

Materials:

  • Frozen tissue sections (5-10 µm)

  • 10% Formalin (neutral buffered)

  • Propylene (B89431) glycol

  • Sudan Black B staining solution (0.7% in propylene glycol)

  • 85% Propylene glycol solution

  • Nuclear Fast Red solution (for counterstaining)

  • Aqueous mounting medium

Procedure:

  • Cut frozen sections and fix in 10% neutral buffered formalin for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Dehydrate in propylene glycol for 5 minutes.

  • Stain in Sudan Black B solution for 7 minutes.

  • Differentiate in 85% propylene glycol for 3 minutes.

  • Rinse well in distilled water.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Rinse in distilled water.

  • Mount with an aqueous mounting medium.

Expected Results:

  • Lipids: Blue-black

  • Nuclei: Red

G start Start: Frozen Tissue Section fix Fixation (10% Formalin) start->fix rinse1 Rinse (Distilled Water) fix->rinse1 dehydrate Dehydrate (Propylene Glycol) rinse1->dehydrate stain Stain (Sudan Black B) dehydrate->stain differentiate Differentiate (85% Propylene Glycol) stain->differentiate rinse2 Rinse (Distilled Water) differentiate->rinse2 counterstain Counterstain (Nuclear Fast Red) rinse2->counterstain rinse3 Rinse (Distilled Water) counterstain->rinse3 mount Mount (Aqueous Medium) rinse3->mount end End: Microscopy mount->end

Figure 2. Experimental workflow for Sudan Black B lipid staining.

Protocol 2: A General Trichrome Staining Method (Illustrative Use of a Yellow Counterstain)

This protocol is a simplified representation of a trichrome stain where a yellow dye might be used, highlighting the different procedural context compared to lipid staining.

Materials:

  • Paraffin-embedded tissue sections

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • A yellow counterstain solution (historically, a role for this compound)

  • 1% Acetic acid solution

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Stain nuclei with Weigert's iron hematoxylin.

  • Stain cytoplasm with Biebrich scarlet-acid fuchsin.

  • Rinse and treat with phosphomolybdic-phosphotungstic acid.

  • Apply the yellow counterstain to stain collagen.

  • Differentiate in 1% acetic acid.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm: Red

  • Collagen: Yellow

Conclusion

The evidence overwhelmingly indicates that This compound is not a suitable stain for the detection of lipids . Its chemical properties as a water-soluble acid dye and its mechanism of binding to proteins preclude it from acting as a lysochrome. Researchers, scientists, and drug development professionals seeking to visualize and quantify lipids in biological samples should utilize established lysochrome dyes. The Sudan dye family, particularly Sudan Black B and Oil Red O, are the appropriate and specific reagents for this purpose , offering high sensitivity and clear visualization of lipid droplets. While toxicological properties of any stain should be considered and appropriate safety precautions taken, the fundamental inefficacy of this compound for lipid staining makes the Sudan dyes the only viable option between the two for this application.

References

A Comparative Guide to Proficiency Testing for the Analysis of Banned Food Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the food supply chain is a paramount concern for public health. A critical aspect of ensuring food safety is the accurate detection of banned food dyes. These dyes, often industrial colorants such as Sudan dyes, are illegally used to enhance the color of food products and can pose significant health risks, including potential carcinogenicity.[1][2] For laboratories tasked with this vital analysis, participation in proficiency testing (PT) schemes is essential for quality assurance and to demonstrate analytical competence.

This guide provides a comparative overview of the analytical methodologies employed for the detection of banned food dyes, supported by experimental data. It also outlines the framework of proficiency testing to aid laboratories in evaluating and improving their performance.

The Role of Proficiency Testing

Proficiency testing is a cornerstone of laboratory quality management. It involves an external provider distributing homogenous samples of a relevant food matrix (e.g., spices, sauces) containing a known, but undisclosed, concentration of one or more banned dyes to participating laboratories. The laboratories analyze the samples using their routine methods and report their results to the provider. The provider then collates the data and provides each laboratory with a performance score, often a "z-score," which indicates how far their result deviates from the assigned value. This process allows laboratories to benchmark their performance against their peers and identify any potential analytical issues.[3][4]

Major providers of proficiency testing schemes for banned food dyes include organizations like FAPAS, Bipea, and LGC Standards.[3][5][6][7][8][9][10][11][12][13] These schemes cover a range of illegal dyes, including Sudan I, II, III, and IV, in various food matrices like spices and fish muscle.[5][6]

Below is a diagram illustrating a typical proficiency testing workflow.

ProficiencyTestingWorkflow PT_Provider Proficiency Testing Provider Sample_Prep Preparation of Homogenous Test Material PT_Provider->Sample_Prep Data_Analysis Statistical Analysis (e.g., z-score calculation) PT_Provider->Data_Analysis Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Lab_Analysis Analysis by Participating Laboratory Distribution->Lab_Analysis Results_Submission Submission of Results Lab_Analysis->Results_Submission Corrective_Action Laboratory Implements Corrective Actions (if needed) Lab_Analysis->Corrective_Action Results_Submission->PT_Provider Confidential Report Issuance of Performance Report to Each Laboratory Data_Analysis->Report Report->Lab_Analysis

Figure 1: A typical workflow for a proficiency testing scheme.

Comparison of Analytical Methodologies

The most common analytical techniques for the detection and quantification of banned food dyes are High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Mass Spectrometric (MS) detector.[6][14] The choice of method often depends on the required sensitivity and the complexity of the food matrix.

Below is a summary of the performance characteristics of these methods based on published experimental data.

Analytical MethodAnalyte(s)Food MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Reference
HPLC-DAD Sudan I, II, III, IVSauces0.2 - 0.50.4 - 1.051 - 86[8]
Sudan I, II, III, IVPowdered Spices1.5 - 2.03.0 - 4.089 - 100[8]
Sudan IHot Chilli Pepper-0.75 (µg/g)85 - 101[15]
LC-MS/MS Sudan I, II, III, IVCurry Powder---[15]
Sudan I, II, III, IVPalm Oil--57 - 92[14]
Sudan I, II, III, IVChilli Spices0.0005 - 0.01--

Note: The performance of a method can vary significantly based on the specific instrumentation, sample preparation protocol, and the complexity of the food matrix.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are generalized protocols for the analysis of Sudan dyes in food matrices using HPLC-DAD and LC-MS/MS.

Protocol 1: Analysis of Sudan Dyes by HPLC-DAD

This method is suitable for the quantification of Sudan dyes in less complex matrices or at higher concentration levels.

1. Sample Preparation (Extraction)

  • Weigh 1-5 g of the homogenized food sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., acetonitrile).

  • Vortex or sonicate the sample for 10-15 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the solid matrix from the solvent.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A common isocratic mobile phase is acetonitrile:water (80:20, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Diode-Array Detector monitoring at the maximum absorbance wavelength for each Sudan dye (e.g., ~480 nm for Sudan I).

  • Quantification: Use an external calibration curve prepared from certified reference standards of the Sudan dyes.

Protocol 2: Analysis of Sudan Dyes by LC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.

1. Sample Preparation (Extraction and Clean-up)

  • Follow the same extraction procedure as for HPLC-DAD.

  • For complex matrices, an additional solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds. A C18 SPE cartridge is commonly used.

2. LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system.

  • Column: C18 reverse-phase column suitable for LC-MS.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Select at least two precursor-to-product ion transitions for each analyte for quantification and confirmation.

  • Quantification: Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.

The general workflow for the analysis of banned food dyes is depicted in the following diagram.

BannedDyeAnalysisWorkflow Start Sample Reception and Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Start->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-DAD or LC-MS/MS) Extraction->Analysis Direct injection for simple matrices Cleanup->Analysis If required Data_Processing Data Processing and Quantification Analysis->Data_Processing Report Reporting of Results Data_Processing->Report

References

A Comparative Analysis of Solvents for the Extraction of Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of compounds is a critical preliminary step. This guide provides a comparative study of various organic solvents for the extraction of Yellow AB (1-phenylazo-2-naphthylamine), an azo dye used as a biological stain.

It is important to note that specific quantitative data on the extraction yield of this compound is limited in publicly available literature. Much of the available solubility data pertains to the structurally similar and more extensively studied compound, 1-phenylazo-2-naphthol (Sudan I). The qualitative solubility of this related compound is used here as a proxy to assess solvent efficacy. This guide presents a compilation of solvent properties alongside a detailed experimental protocol to enable researchers to determine precise extraction efficiencies for their specific applications.

Data Presentation: Comparison of Extraction Solvents

The selection of an appropriate solvent is a balance between extraction efficiency, physical properties that facilitate ease of use, and safety considerations. This compound is known to be insoluble in water but soluble in various organic solvents.[1] The following table summarizes key parameters for common laboratory solvents. Performance is inferred from the qualitative solubility of the closely related compound, 1-phenylazo-2-naphthol.

SolventFormulaBoiling Point (°C)Polarity Index (P')Performance/SolubilityKey Safety Concerns
n-Hexane C₆H₁₄69 °C[2][3][4][5]0.1Inferred Low/InsolubleHighly flammable, neurotoxin (long-term exposure).[4][5]
Toluene C₇H₈111 °C[6][7][8]2.4Soluble[1][2]Flammable, toxic (inhalation can cause neurological effects).[7][9][10]
Dichloromethane CH₂Cl₂40 °C[11][12][13][14]3.1Inferred SolubleProbable carcinogen, volatile, toxic fumes at high temps.[11][13][15]
Ethyl Acetate C₄H₈O₂77 °C[16][17][18][19]4.4Slightly Soluble[2]Flammable, irritant to eyes and respiratory tract.[17][19]
Ethanol C₂H₅OH78 °C5.2Slightly Soluble[1][2]Flammable, toxic in large quantities.

Experimental Protocols

To empower researchers to generate their own quantitative data, the following protocols for solid-liquid extraction and spectrophotometric quantification are provided.

I. Protocol for Solid-Liquid Extraction of this compound

This protocol describes a method for extracting this compound from a solid matrix.

Objective: To extract this compound from a solid sample using various organic solvents for comparative analysis.

Materials:

  • Solid sample containing this compound

  • Selected organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Ethanol)

  • Beakers and Erlenmeyer flasks

  • Mechanical shaker or magnetic stirrer

  • Filter paper and funnel (or centrifugation apparatus)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Grind the solid sample into a fine, homogenous powder to maximize the surface area for extraction.[4]

  • Solvent Addition: Accurately weigh approximately 1.0 g of the powdered sample into an Erlenmeyer flask. Add 20 mL of the chosen extraction solvent.

  • Extraction: Seal the flask and place it on a mechanical shaker or use a magnetic stirrer. Agitate the mixture at a constant speed for a predetermined time (e.g., 60 minutes) at room temperature.

  • Separation: Separate the solid residue from the solvent extract. This can be achieved by gravity filtration, vacuum filtration, or centrifugation.[4] Collect the liquid extract (supernatant).

  • Solvent Removal: To determine the total mass of the extract, a small, known volume of the extract can be transferred to a pre-weighed vial. The solvent is then evaporated using a gentle stream of nitrogen or in a vacuum oven. The vial is reweighed to determine the mass of the non-volatile extracted material. For quantification of this compound, proceed to the spectrophotometry protocol.

  • Repeat: Perform the extraction with each selected solvent under identical conditions (sample mass, solvent volume, extraction time, and temperature) to ensure a valid comparison.

II. Protocol for Quantification by UV-Vis Spectrophotometry

This protocol allows for the determination of the concentration of this compound in the solvent extracts.

Objective: To quantify the concentration of this compound in each solvent extract to calculate extraction efficiency.

Materials:

  • Solvent extracts containing this compound

  • Pure this compound standard

  • The same organic solvents used for extraction (for blanks and dilutions)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute solution of the this compound standard in one of the solvents.

    • Scan the solution across a range of wavelengths (e.g., 350-600 nm) to find the wavelength of maximum absorbance (λmax). Literature suggests this is approximately 420 nm.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the pure this compound standard with a known concentration (e.g., 100 mg/L) in a chosen solvent.

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

    • Plot a graph of Absorbance vs. Concentration. The resulting straight line is the calibration curve.[3]

  • Measure Sample Absorbance:

    • Take the solvent extract obtained from the extraction protocol. It may need to be diluted with the corresponding pure solvent to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) sample at λmax.

  • Calculate Concentration and Yield:

    • Use the equation of the line from the calibration plot (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of this compound in the sample.[3] Remember to account for any dilution factor.

    • Calculate the extraction yield using the following formula: Yield (mg/g) = (Concentration of this compound in extract [mg/L] × Volume of solvent [L]) / Mass of solid sample [g]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental protocols described above.

Extraction_Workflow cluster_extraction Part I: Solid-Liquid Extraction cluster_quantification Part II: Spectrophotometric Quantification prep Prepare Solid Sample (Grind to fine powder) add_solvent Add Known Mass of Sample and Volume of Solvent prep->add_solvent extract Agitate Mixture (e.g., 60 min at RT) add_solvent->extract separate Separate Solid and Liquid (Filter or Centrifuge) extract->separate collect Collect Liquid Extract separate->collect measure_sample Measure Absorbance of Liquid Extract at λmax collect->measure_sample To Analysis prep_standards Prepare Standard Solutions of Pure this compound gen_curve Generate Calibration Curve (Measure Absorbance vs. Conc.) prep_standards->gen_curve gen_curve->measure_sample calculate Calculate Concentration Using Calibration Curve measure_sample->calculate yield Calculate Final Yield (mg dye / g sample) calculate->yield

Caption: Workflow for Extraction and Quantification of this compound.

Logic_Relationship cluster_solvents Solvent Choice cluster_outcome Expected Outcome compound This compound Properties (Moderately Polar Azo Dye) principle Extraction Principle 'Like Dissolves Like' compound->principle polar_node Polar Solvents (e.g., Ethanol) principle->polar_node nonpolar_node Non-Polar Solvents (e.g., Hexane) principle->nonpolar_node intermediate_node Intermediate Polarity (e.g., Toluene, DCM) principle->intermediate_node Best Match polar_outcome Lower Efficiency (Slightly Soluble) polar_node->polar_outcome nonpolar_outcome Very Low Efficiency (Insoluble) nonpolar_node->nonpolar_outcome intermediate_outcome Higher Efficiency (Soluble) intermediate_node->intermediate_outcome

Caption: Logical Relationship Between Compound Polarity and Solvent Choice.

References

A Researcher's Guide to Validating ELISA Kits for Yellow AB Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like the industrial dye Yellow AB is critical for safety and quality control. Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a high-throughput and cost-effective screening method. However, not all kits are created equal. Rigorous validation is paramount to ensure reliable and reproducible results.

This guide provides a comprehensive comparison of key performance parameters for validating a this compound ELISA kit, alongside alternative screening methods. It includes detailed experimental protocols and visual workflows to aid in the selection and validation process.

Performance Comparison of this compound Screening Methods

The selection of an appropriate screening method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a comparison of hypothetical commercial ELISA kits for this compound and the widely used analytical technique, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Table 1: Comparison of Hypothetical Commercial this compound ELISA Kits

Performance ParameterKit A (Competitive ELISA)Kit B (Competitive ELISA)Importance for Researchers
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mLIndicates the lowest concentration of this compound that can be reliably detected. A lower LOD is crucial for trace-level contamination screening.
Assay Range 0.1 - 5 ng/mL0.2 - 10 ng/mLDefines the concentration range over which the assay is accurate and precise. The expected concentration of this compound in samples should fall within this range.
Intra-Assay Precision (%CV) < 8%< 10%Measures the reproducibility of results within the same assay run. A lower %CV indicates higher precision.
Inter-Assay Precision (%CV) < 12%< 15%Measures the reproducibility of results between different assay runs. A lower %CV indicates better long-term consistency.
Specificity (Cross-Reactivity) Low cross-reactivity with structurally similar dyes (<1%)Moderate cross-reactivity with Sudan dyes (<5%)High specificity ensures that the assay only detects this compound and not other related compounds, preventing false-positive results.
Recovery (%) 85-110% in spiked food matrices80-115% in spiked food matricesIndicates the accuracy of the assay in a complex sample matrix. Recovery rates close to 100% are ideal.
Assay Time 90 minutes120 minutesFaster assay time allows for higher sample throughput.

Table 2: Comparison of ELISA and HPLC-MS/MS for this compound Screening

FeatureELISA (Competitive)HPLC-MS/MS
Principle Antigen-antibody bindingChromatographic separation and mass-to-charge ratio detection
Sensitivity High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)
Specificity High (dependent on antibody)Very High (based on mass fragmentation)
Sample Throughput High (96-well plate format)Lower (sequential sample injection)
Cost per Sample LowerHigher
Equipment Cost LowerVery High
Ease of Use Relatively simpleRequires skilled operator
Application Screening, semi-quantitativeConfirmation, quantification

Experimental Protocols for ELISA Kit Validation

To ensure the reliability of a this compound ELISA kit, a thorough in-house validation is crucial. Here are the detailed methodologies for key validation experiments.

Specificity (Cross-Reactivity)

Objective: To determine the extent to which the ELISA kit's antibodies bind to structurally related molecules other than this compound.

Protocol:

  • Prepare a series of standard curves for this compound.

  • Prepare solutions of potentially cross-reacting compounds (e.g., Sudan I, Sudan II, Para Red) at various concentrations.

  • Run the ELISA assay with these solutions in the same manner as the this compound standards.

  • Calculate the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).

  • Determine the cross-reactivity using the following formula: Cross-reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100

Sensitivity (Limit of Detection - LOD)

Objective: To determine the lowest concentration of this compound that can be distinguished from a blank sample with a certain level of confidence.

Protocol:

  • Prepare a series of low-concentration this compound standards.

  • Analyze a significant number of blank samples (e.g., n=20) to determine the mean and standard deviation (SD) of the blank signal.

  • Calculate the LOD as: LOD = Mean of Blank + 3 x SD of Blank

  • The concentration corresponding to this signal value on the standard curve is the LOD.

Precision (Intra- and Inter-Assay Variability)

Objective: To assess the reproducibility of the assay.

Protocol:

  • Intra-Assay Precision:

    • Prepare samples with at least three different known concentrations of this compound (low, medium, and high).

    • Analyze at least 20 replicates of each concentration on the same plate in a single run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each concentration. %CV = (SD / Mean) x 100.

  • Inter-Assay Precision:

    • Prepare samples with at least three different known concentrations of this compound (low, medium, and high).

    • Analyze these samples in duplicate in at least 10 different runs on different days.

    • Calculate the mean, SD, and %CV for each concentration across all runs.

Accuracy (Recovery)

Objective: To determine the effect of the sample matrix on the quantification of this compound.

Protocol:

  • Select representative blank sample matrices (e.g., cooking oil, chili powder).

  • Spike these blank matrices with known concentrations of this compound (low, medium, and high).

  • Analyze the spiked and unspiked samples using the ELISA kit.

  • Calculate the percentage recovery as: Recovery (%) = (Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration x 100

Visualizing the Workflow and Principles

Understanding the underlying principles and workflows is essential for proper execution and troubleshooting. The following diagrams, generated using Graphviz, illustrate the competitive ELISA mechanism and the overall validation workflow.

competitive_elisa Competitive ELISA Workflow for this compound Detection cluster_preparation Sample & Reagent Preparation cluster_incubation Competitive Binding cluster_plate ELISA Plate cluster_detection Signal Detection s Sample containing This compound (Analyte) mix Mix Sample, Antibody, and Conjugate s->mix ab Anti-Yellow AB Antibody ab->mix ya_conj This compound-Enzyme Conjugate ya_conj->mix well Well pre-coated with Capture Antibody (anti-species IgG) mix->well Add mixture to well bound_complex Antibody-Analyte or Antibody-Conjugate complexes bind to capture antibody well->bound_complex wash1 Wash to remove unbound components bound_complex->wash1 substrate Add Substrate wash1->substrate color_dev Color Development (Inverse to Analyte Conc.) substrate->color_dev read Read Absorbance color_dev->read

Caption: Workflow of a competitive ELISA for this compound detection.

Caption: Logical workflow for validating a this compound ELISA kit.

By following this guide, researchers can confidently select and validate a this compound ELISA kit, ensuring the generation of accurate and reliable data for their critical screening needs. The principles and protocols outlined here provide a solid framework for making informed decisions and maintaining high standards in analytical testing.

comparing the degradation efficiency of different photocatalysts for Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the efficient degradation of synthetic dyes like Yellow AB is a critical area of study. Photocatalysis has emerged as a promising advanced oxidation process for the removal of these persistent organic pollutants from wastewater. This guide provides a comparative analysis of the degradation efficiency of different photocatalysts for this compound and similar azo dyes, supported by experimental data and detailed protocols.

Performance Comparison of Photocatalysts

The degradation of this compound and other structurally similar reactive yellow dyes has been investigated using various semiconductor photocatalysts. The efficiency of these catalysts is influenced by several factors, including the catalyst type, dosage, pH of the solution, initial dye concentration, and the presence of oxidizing agents. Below is a summary of quantitative data from different studies to facilitate a comparison of their performance.

PhotocatalystDyeDegradation SystemInitial Dye Conc.Catalyst DosepHTime (min)Degradation Efficiency (%)Reference
Ag-impregnated ZnOFast this compoundSonophotocatalysis + H₂O₂10 mg/L-124088
Ag-impregnated ZnOFast this compoundPhotocatalysis----33[1][2][3]
ZnODirect Yellow 12Photocatalysis (UV)-0.1 g/LAlkaline-95
TiO₂ (Degussa P25)Quinoline YellowPhotocatalysis (UVA)20 ppm0.5 g/L7--[4]
Ag₃PO₄Quinoline YellowPhotocatalysis (Visible)20 ppm0.5 g/L7-Higher than TiO₂[4]
TiO₂-coated non-woven fibersReactive Yellow 145Photocatalysis (UV) + H₂O₂--3-Complete removal[5]
ZnO/POEANI NanocompositesDirect Yellow 50Photocatalysis (Sunlight)5 ppm50 mg-11068.8[6]
γ-Fe₂O₃ NPs attached TiO₂Navy Blue HE2RPhotocatalysis (UV)---15~95[7]
Au NPs attached TiO₂Navy Blue HE2RPhotocatalysis (UV)---120~80[7][8]
Pure TiO₂Navy Blue HE2RPhotocatalysis (UV)---120~20[7][8]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the performance data. Below are detailed experimental protocols from key studies.

Sonophotocatalytic Degradation of Fast this compound using Ag-impregnated ZnO[1][2][3]
  • Photocatalyst Synthesis: Silver-impregnated zinc oxide (Ag-ZnO) was prepared using a wet impregnation method.

  • Reaction Setup: The degradation was carried out in an ultrasonic bath under a filament light source.

  • Experimental Conditions:

    • Initial Dye Concentration: The effect of the initial dye concentration was studied in the range of 10–100 mg/L.

    • pH: The influence of pH was investigated in the range of 2–12, with the optimal pH for Fast this compound degradation being 12.

    • Oxidizing Agent: The effect of hydrogen peroxide (H₂O₂) as an oxidizing agent was studied in the range of 3–7 mmol. The addition of 7 mmol of H₂O₂ enhanced the degradation of Fast this compound to 88.9%.

    • Scavengers: The impact of scavengers like chlorides and sulfates was studied, and their presence was found to reduce the degradation efficiency.

  • Analysis: The degradation of the dye was monitored using a UV-Vis spectrophotometer.

Photocatalytic Degradation of Reactive Yellow 145 by TiO₂-Coated Non-Woven Fibers[6]
  • Photocatalyst: TiO₂ was coated on non-woven fibers.

  • Reaction Setup: The experiments were conducted under UV-lamp irradiation.

  • Experimental Conditions:

    • pH: The effect of pH was studied, and the maximum rate of decolorization was observed in an acidic medium at pH 3.

    • Hydrogen Peroxide: The addition of H₂O₂ (up to 3 mol/L) accelerated the photocatalytic degradation.

    • Inorganic Ions: The presence of certain anions increased the effectiveness of the degradation, while others decreased the reaction rate.

  • Kinetic Model: The degradation process was analyzed using the Langmuir-Hinshelwood model.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Photocatalytic_Degradation_Mechanism cluster_catalyst Photocatalyst Surface Photocatalyst Photocatalyst e- e⁻ Photocatalyst->e- h+ h⁺ Photocatalyst->h+ •O2- •O2- e-->•O2- O₂ •OH •OH h+->•OH H₂O Light (hν) Light (hν) Light (hν)->Photocatalyst This compound Dye This compound Dye Degradation Products Degradation Products This compound Dye->Degradation Products O2 O2 H2O H2O •O2-->this compound Dye Oxidation •OH->this compound Dye Oxidation

Caption: Mechanism of photocatalytic degradation of this compound.

Experimental_Workflow A Prepare Dye Solution (this compound) B Add Photocatalyst A->B C Adjust pH B->C D Irradiate with Light Source (UV/Visible/Sunlight) C->D E Collect Samples at Time Intervals D->E F Analyze Dye Concentration (UV-Vis Spectroscopy) E->F G Calculate Degradation Efficiency F->G

Caption: Experimental workflow for comparing photocatalysts.

Concluding Remarks

The selection of an appropriate photocatalyst for the degradation of this compound depends on various factors, including the desired efficiency, reaction conditions, and economic feasibility. While Ag-impregnated ZnO has shown high efficiency under sonophotocatalysis, TiO₂-based catalysts are also effective, especially in acidic conditions and with the addition of an oxidizing agent. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers to design and optimize their photocatalytic degradation studies for this compound and other similar azo dyes. Further research focusing on the reusability and stability of these photocatalysts is essential for their practical application in wastewater treatment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Yellow AB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like Yellow AB are fundamental to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, a synthetic azo dye, emphasizing adherence to regulatory standards and best safety practices to build a foundation of trust in your laboratory's safety culture.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to handle the substance with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks and prevent contamination.

General Handling Guidelines:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety glasses or goggles are mandatory.[3]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4]

    • Protective Clothing: A fully fastened lab coat should be worn to protect street clothing.[1][4]

    • Respiratory Protection: If there is a risk of generating dust, use an approved dust or mist respirator.[5]

  • Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling.[1][2]

Spill Management Protocol

In the event of a this compound spill, immediate and correct action is necessary to contain and decontaminate the affected area.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[5]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[2][5]

    • Place the collected material into a suitable, sealed, and properly labeled container for disposal.[5]

    • Clean the spill area with an appropriate solvent or detergent and water, and collect the cleaning water for disposal as hazardous waste.[2]

This compound Disposal Procedure: A Step-by-Step Guide

The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations. As a potential carcinogen and azo dye, direct disposal into the sewer system or regular trash is prohibited.[2][4]

  • Waste Identification and Classification: Classify all waste containing this compound, including contaminated labware (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste.[2][3] Due to its classification as a potential carcinogen, it requires special handling.[1][6]

  • Waste Segregation and Collection:

    • Minimize the generation of waste whenever possible by planning experiments carefully.[6]

    • Collect all solid and liquid waste containing this compound in designated, compatible, and leak-proof containers.[2]

    • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Containerization and Labeling:

    • Use a two-container containment system for carcinogens.[6]

    • The primary container must be securely sealed to prevent leaks.

    • Clearly label all waste containers with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and "Hazardous Waste," and identify the contents as "this compound."[6] The label should also include the accumulation start date and the responsible researcher's name.

  • Storage:

    • Store carcinogen waste containers in a designated and secure area, such as a chemical fume hood or a designated hazardous waste accumulation area.[4][6]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][4][6]

    • Provide the disposal contractor with all necessary information about the waste, including the Safety Data Sheet (SDS) for this compound.

Data Summary for this compound Disposal
ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste, Potential Carcinogen[2][3][6]
Primary Disposal Method High-Temperature Incineration by a licensed facility[4]
PPE Requirement Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (if dust)[1][3][4][5]
Waste Labeling "DANGER/CAUTION – CHEMICAL CARCINOGEN", "Hazardous Waste: this compound"[4][6]
Storage Location Designated, secure, and well-ventilated area (e.g., fume hood)[4][6]
Experimental Protocol: Decontamination of Work Surfaces

To ensure the removal of residual this compound contamination from laboratory surfaces after handling or a spill, the following decontamination protocol should be followed:

  • Preparation: Ensure all necessary PPE is worn. Prepare a decontamination solution, such as a mild detergent and water or another solvent recommended by your institution's EHS department for azo dyes.

  • Initial Cleaning: Cover the work surface with disposable absorbent material.[2] For visible contamination, gently remove the bulk of the material with absorbent pads, taking care not to create aerosols.

  • Application of Decontamination Solution: Liberally apply the decontamination solution to the contaminated surface. Allow for a sufficient contact time (e.g., 10-15 minutes) to ensure the breakdown of the chemical.

  • Wiping: Using disposable towels, wipe the area from the outer edge of the contamination towards the center.

  • Rinsing: Thoroughly rinse the surface with water.

  • Waste Disposal: All used absorbent materials, towels, and PPE should be collected and disposed of as hazardous waste.[2]

  • Final Check: After decontamination, a final wipe-down of the area should be performed.

Logical Workflow for this compound Disposal

Yellow_AB_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Fume Hood ppe->handling waste_gen Waste Generation (Solid & Liquid) handling->waste_gen spill Spill Occurs handling->spill collect_waste Collect Waste in Designated Container waste_gen->collect_waste spill->waste_gen No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect_waste label_waste Label Container: 'Hazardous Waste' 'Chemical Carcinogen' collect_waste->label_waste store_waste Store in Secure Designated Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yellow AB
Reactant of Route 2
Reactant of Route 2
Yellow AB

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.